Product packaging for 2-Methyl-3-oxopentanal(Cat. No.:CAS No. 14848-68-1)

2-Methyl-3-oxopentanal

Cat. No.: B8733905
CAS No.: 14848-68-1
M. Wt: 114.14 g/mol
InChI Key: HFHZCESKBNQESK-UHFFFAOYSA-N
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Description

2-Methyl-3-oxopentanal is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. This reagent serves as a valuable building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles that are of significant interest in medicinal chemistry. Its main research application is in the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of fused pyrimidines known for their broad spectrum of biological activities . Specifically, this compound reacts with 2,4-diaminopyrimidine-6-one in phosphoric acid to yield 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one . Pyridopyrimidines are a therapeutically promising scaffold, extensively investigated for their potential as anticancer agents. They function by inhibiting key protein kinases, such as tyrosine kinases, and other targets like dihydrofolate reductase, which are crucial in cancer cell proliferation and survival . The research value of this compound lies in its role as a precursor that enables the hit identification and lead optimization of these novel molecular entities through methods like molecular docking studies . By providing this key synthetic intermediate, researchers are equipped to explore new chemical space in the development of potential chemotherapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B8733905 2-Methyl-3-oxopentanal CAS No. 14848-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14848-68-1

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-methyl-3-oxopentanal

InChI

InChI=1S/C6H10O2/c1-3-6(8)5(2)4-7/h4-5H,3H2,1-2H3

InChI Key

HFHZCESKBNQESK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-oxopentanal, a bifunctional molecule containing both an aldehyde and a ketone, presents a unique scaffold for chemical synthesis and is of interest to researchers in various fields, including drug development. A thorough understanding of its physical properties is fundamental for its application and manipulation in a laboratory setting. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by available data and generalized experimental protocols.

Chemical Identity

  • IUPAC Name: this compound[1][2]

  • CAS Number: 14848-68-1[2][3]

  • Molecular Formula: C₆H₁₀O₂[1][2][3]

  • Canonical SMILES: CCC(=O)C(C)C=O[1][2][3]

  • InChI: InChI=1S/C6H10O2/c1-3-6(8)5(2)4-7/h4-5H,3H2,1-2H3[1][2]

  • InChI Key: HFHZCESKBNQESK-UHFFFAOYSA-N[1][2]

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of this compound based on available data.

PropertyValueSource
Molecular Weight 114.14 g/mol [1][2][3]
Boiling Point 50 °C at 1 Torr[3]
Melting Point Not available[4]
Density (Predicted) 0.932 ± 0.06 g/cm³[3]
Solubility Data for the specific compound is not readily available. Related compounds suggest slight solubility in organic solvents like chloroform (B151607) and methanol.[5]
LogP (Predicted) 0.80050[3]
XLogP3 0.6[1][3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]
Exact Mass 114.068079557 Da[1][3]
Topological Polar Surface Area 34.1 Ų[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard laboratory procedures can be employed. Below is a representative protocol for the determination of the boiling point at reduced pressure, a critical parameter given its reported value.

Determination of Boiling Point under Reduced Pressure

Objective: To experimentally verify the boiling point of this compound at a specific reduced pressure.

Materials:

  • This compound sample

  • Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Thermometer calibrated for the expected temperature range

  • Vacuum pump

  • Manometer

  • Stirring bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is clean and dry. Place a small sample of this compound and a stirring bar or boiling chips into the round-bottom flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the side arm leading to the condenser.

  • Vacuum Application: Connect the apparatus to a vacuum pump via a trap and a manometer. Slowly and carefully evacuate the system to the desired pressure (e.g., 1 Torr).

  • Heating: Begin heating the sample gently using a heating mantle or oil bath. Introduce stirring to ensure smooth boiling.

  • Observation: Observe the temperature at which the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

  • Data Recording: Record the stable temperature and the precise pressure from the manometer.

  • Shutdown: After the measurement, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Spectroscopic Data

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of its two carbonyl groups.

    • Aldehyde C=O stretch: ~1720 cm⁻¹[2]

    • Ketone C=O stretch: ~1710 cm⁻¹[2]

    • Aldehyde C-H stretch: Two weak bands around 2720 and 2820 cm⁻¹

    • Aliphatic C-H stretch: ~2850–2960 cm⁻¹[2]

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected. The following diagram illustrates the relationships between the fundamental molecular structure of this compound and its macroscopic physical properties.

G Interrelation of Physical Properties for this compound cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Macroscopic Physical Properties Molecular Formula (C6H10O2) Molecular Formula (C6H10O2) Molecular Weight (114.14 g/mol) Molecular Weight (114.14 g/mol) Molecular Formula (C6H10O2)->Molecular Weight (114.14 g/mol) Functional Groups (Aldehyde, Ketone) Functional Groups (Aldehyde, Ketone) Dipole-Dipole Interactions Dipole-Dipole Interactions Functional Groups (Aldehyde, Ketone)->Dipole-Dipole Interactions Van der Waals Forces Van der Waals Forces Molecular Weight (114.14 g/mol)->Van der Waals Forces Density Density Molecular Weight (114.14 g/mol)->Density Boiling Point Boiling Point Dipole-Dipole Interactions->Boiling Point Solubility Solubility Dipole-Dipole Interactions->Solubility Van der Waals Forces->Boiling Point Melting Point Melting Point Boiling Point->Melting Point Generally Correlated

Interrelation of Physical Properties

References

Spectroscopic Data for 2-Methyl-3-oxopentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the available spectroscopic data for 2-Methyl-3-oxopentanal (CAS No: 14848-68-1), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines experimental protocols and presents the data in a structured format for clarity and ease of comparison.

Molecular Structure:

IUPAC Name: this compound Molecular Formula: C₆H₁₀O₂ Molecular Weight: 114.14 g/mol Canonical SMILES: CCC(=O)C(C)C=O

Data Presentation

The following sections summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.65Triplet (t)2.11HCHO
2.85–2.70Multiplet (m)-2HCH₂CO
2.40–2.25Multiplet (m)-1HCH(CH₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not availableExperimental ¹³C NMR data for this compound is not readily available in the public domain.
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~2960–2850Aliphatic C-H stretch
~2820, ~2720Aldehyde C-H stretch
~1725–1720Aldehyde C=O stretch
~1710Ketone C=O stretch

Sample preparation: Neat

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
114Molecular ion (M⁺)
86Loss of CO from the aldehyde
71α-cleavage at the ketone
43α-cleavage at the ketone

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: The solution is transferred to a clean, dry NMR tube to a height of approximately 4-5 cm using a Pasteur pipette.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: The spectral width, number of scans (typically 8-16 for ¹H), and relaxation delay are set. The Free Induction Decay (FID) is acquired, followed by a Fourier transform. The resulting spectrum is phased and referenced to an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition: The spectrometer is switched to the ¹³C nucleus frequency. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is often used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Film Method)
  • Sample Preparation: One to two drops of the neat liquid sample of this compound are placed onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: A second salt plate is placed on top of the first, spreading the liquid into a thin film.

  • Spectrum Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty beam path is acquired first, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, the salt plates are cleaned thoroughly with a dry, volatile solvent and stored in a desiccator.[1][2]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3][4]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Spectral Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Navigating the Isomeric Landscape of 2-Methyl-3-oxopentanal: A Technical Guide to IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth analysis of the IUPAC nomenclature of 2-Methyl-3-oxopentanal and its structural isomers. This guide is an essential resource for researchers, scientists, and professionals in drug development, providing a systematic approach to the complex world of organic compound naming and isomerism.

This compound, a molecule with the chemical formula C₆H₁₀O₂, presents a fascinating case study in the application of IUPAC nomenclature rules, particularly for compounds containing multiple functional groups. The presence of both an aldehyde and a ketone group within its structure necessitates a clear understanding of priority rules for accurate naming. According to IUPAC guidelines, the aldehyde functional group takes precedence over the ketone. Consequently, the aldehyde is designated by the suffix "-al," while the ketone is indicated by the prefix "oxo-".

This guide systematically explores the constitutional isomers of this compound, focusing on those that also contain aldehyde and ketone functionalities. Each isomer is presented with its unique structural formula and the corresponding, meticulously derived IUPAC name.

Systematic IUPAC Nomenclature of this compound and Its Aldehyde-Ketone Isomers

The following table provides a structured summary of this compound and its key structural isomers that are also aldehyde-ketones. The IUPAC name for each isomer has been determined by identifying the longest carbon chain containing the principal functional group (the aldehyde) and numbering it to give the aldehyde carbon the position 1. The positions of other substituents, including the oxo (ketone) group and any alkyl groups, are then indicated by the appropriate locants.

IUPAC Name Molecular Formula Structural Formula
This compoundC₆H₁₀O₂CH₃CH₂C(=O)CH(CH₃)CHO
4-Methyl-3-oxopentanalC₆H₁₀O₂CH₃CH(CH₃)C(=O)CH₂CHO
2-Ethyl-3-oxobutanalC₆H₁₀O₂CH₃C(=O)CH(CH₂CH₃)CHO
4-OxohexanalC₆H₁₀O₂CH₃CH₂C(=O)CH₂CH₂CHO
5-OxohexanalC₆H₁₀O₂CH₃C(=O)CH₂CH₂CH₂CHO
2-Methyl-4-oxopentanalC₆H₁₀O₂CH₃C(=O)CH₂CH(CH₃)CHO
3-Methyl-4-oxopentanalC₆H₁₀O₂CH₃C(=O)CH(CH₃)CH₂CHO
2,2-Dimethyl-3-oxobutanalC₆H₁₀O₂CH₃C(=O)C(CH₃)₂CHO
3,3-Dimethyl-4-oxobutanalC₆H₁₀O₂CH₃C(CH₃)₂C(=O)CHO

Logical Relationships of Isomerism

The relationship between this compound and its isomers can be effectively visualized. The following diagram, generated using the DOT language, illustrates the concept of constitutional isomerism, where isomers share the same molecular formula but differ in the connectivity of their atoms.

Isomer_Relationships cluster_isomers Constitutional Isomers (Aldehyde-Ketones) C6H10O2 C6H10O2 This compound This compound C6H10O2->this compound is the molecular formula for 4-Methyl-3-oxopentanal 4-Methyl-3-oxopentanal C6H10O2->4-Methyl-3-oxopentanal 2-Ethyl-3-oxobutanal 2-Ethyl-3-oxobutanal C6H10O2->2-Ethyl-3-oxobutanal 4-Oxohexanal 4-Oxohexanal C6H10O2->4-Oxohexanal 5-Oxohexanal 5-Oxohexanal C6H10O2->5-Oxohexanal 2-Methyl-4-oxopentanal 2-Methyl-4-oxopentanal C6H10O2->2-Methyl-4-oxopentanal 3-Methyl-4-oxopentanal 3-Methyl-4-oxopentanal C6H10O2->3-Methyl-4-oxopentanal 2,2-Dimethyl-3-oxobutanal 2,2-Dimethyl-3-oxobutanal C6H10O2->2,2-Dimethyl-3-oxobutanal 3,3-Dimethyl-4-oxobutanal 3,3-Dimethyl-4-oxobutanal C6H10O2->3,3-Dimethyl-4-oxobutanal

Isomeric relationships of C₆H₁₀O₂ aldehyde-ketones.

This technical guide serves as a valuable reference for accurately naming and differentiating the isomers of this compound, reinforcing the fundamental principles of organic chemistry nomenclature. A clear and unambiguous naming system is paramount for effective communication and documentation in scientific research and development.

CAS number and chemical structure of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-oxopentanal, a bifunctional organic compound featuring both aldehyde and ketone moieties. This document consolidates critical data including its chemical identity, physicochemical properties, spectroscopic data, and detailed synthesis protocols. The unique reactivity stemming from its dual carbonyl nature makes it a molecule of interest for various chemical transformations.

Chemical Identity and Structure

This compound is a C6 carbonyl compound. Its chemical identity is established by its CAS number, molecular formula, and systematic IUPAC name, which reflects the prioritization of the aldehyde functional group.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
CAS Number 14848-68-1[1][2][3][4][5]
IUPAC Name This compound[1][4]
Synonyms 2-formyl-3-pentanone, Propionylpropionaldehyde[2][3]
Molecular Formula C6H10O2[1][2][3][4][5][6]
Canonical SMILES CCC(=O)C(C)C=O[1][2][3][4][6]
InChI Key HFHZCESKBNQESK-UHFFFAOYSA-N[1][3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and for predicting its behavior in various chemical environments.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Weight 114.14 g/mol [1][3][4]
Density (Predicted) 0.932 ± 0.06 g/cm³[2]
Boiling Point 50 °C @ 1 Torr[2]
Topological Polar Surface Area 34.1 Ų[3][4]
LogP 0.80050[2]
Hydrogen Bond Donor Count 0[2][3]
Hydrogen Bond Acceptor Count 2[2][3]
Rotatable Bond Count 3[2][3]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data Summary

TechniqueKey Peaks / ShiftsReference
Infrared (IR) νmax 1725 cm⁻¹ (C=O, ketone), 2820 cm⁻¹ (C-H, aldehyde)[1]
¹H NMR (CDCl₃) δ 9.65 (t, J = 2.1 Hz, 1H, CHO), 2.85–2.70 (m, 2H, CH₂CO), 2.40–2.25 (m, 1H, CH(CH₃))[1]
¹³C NMR δ ~210 ppm (Ketone carbon), δ ~200 ppm (Aldehyde carbon)[1]
Mass Spectrometry (MS) m/z 114 (M⁺), 86 ([M-CO]⁺), 71, 43[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including laboratory-scale organic reactions, industrial processes, and biocatalytic methods.

A. Laboratory-Scale: Asymmetric Aldol (B89426) Condensation

A common laboratory method involves a controlled, asymmetric aldol condensation to achieve moderate stereoselectivity.[1]

  • Reactants : Propionaldehyde (B47417) and methyl vinyl ketone.

  • Catalyst : L-proline (20 mol%).

  • Solvent : Anhydrous dichloromethane.

  • Procedure :

    • Dissolve propionaldehyde and methyl vinyl ketone in anhydrous dichloromethane.

    • Cool the reaction mixture to -20°C.

    • Add L-proline (20 mol%) to catalyze the reaction.

    • The reaction proceeds via an enamine intermediate, where the aldehyde's oxygen coordinates with the catalyst's secondary amine, stabilizing the transition state.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the product using column chromatography.

  • Yield : This organocatalytic approach typically achieves yields of 65–72%.[1]

G reactants Reactants: Propionaldehyde Methyl Vinyl Ketone Solvent: Anhydrous CH2Cl2 catalysis Catalysis: L-proline (20 mol%) -20°C reactants->catalysis Mix reaction Asymmetric Aldol Condensation catalysis->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench purification Column Chromatography workup->purification product Product: This compound (65-72% Yield) purification->product

Caption: Workflow for laboratory synthesis of this compound.

B. Industrial-Scale Synthesis

Industrial production focuses on cost-efficiency and scalability. Two primary routes are employed:

  • Catalytic Oxidation : This method uses 2-methyl-3-hydroxypentanal as a precursor. The oxidation is typically performed using heterogeneous catalysts like palladium or platinum on activated carbon under pressurized oxygen at 80–120°C. Yields can exceed 70% in continuous flow reactors.[1]

  • Ozonolysis : An alternative route involves the ozonolysis of 2-methyl-1,3-pentadiene. This process selectively cleaves the double bond adjacent to the methyl group, yielding this compound and formaldehyde.[1]

C. Biocatalytic Synthesis

Modern biocatalytic methods offer environmentally benign alternatives for synthesis.

  • Engineered Cytochrome P450 : Directed evolution of cytochrome P450BM3 variants can oxidize 2-methyl-3-hydroxypentanol to the target compound. Whole-cell biocatalysis in E. coli has achieved a 54% conversion, though product inhibition is a limiting factor.[1]

  • Engineered Aldolase (B8822740) : Mutants of 2-deoxyribose-5-phosphate aldolase (DERA) can catalyze the condensation of acetaldehyde (B116499) with 3-oxopentanal, producing (R)-2-methyl-3-oxopentanal with high enantiomeric excess (>99%).[1]

Reactivity and Chemical Behavior

The presence of two distinct carbonyl groups imparts unique reactivity to this compound.

  • Nucleophilic Addition : The aldehyde carbonyl is electronically and sterically more susceptible to nucleophilic attack compared to the ketone carbonyl.[1] The aldehyde carbon carries a greater partial positive charge and is less sterically hindered.[1]

  • Enolate Formation : Alpha-hydrogens are present adjacent to both carbonyl groups, allowing for the formation of multiple enolate intermediates under basic conditions. Deprotonation preferentially occurs at the methyl group adjacent to the ketone, forming a resonance-stabilized enolate.[1]

  • Polymerization : The molecule is prone to aldol-type polymerization, where the multiple reactive sites can lead to the formation of high molecular weight products.[1]

Relevance in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its structural motifs are of interest to medicinal chemists. The incorporation of methyl groups is a common strategy in lead optimization to modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[7] Methyl groups can influence conformation, improve metabolic stability, and affect binding interactions.[7]

Furthermore, related keto-esters like methyl 3-oxopentanoate (B1256331) serve as building blocks in the synthesis of pharmaceuticals, agrochemicals, and flavorings.[8] The unique reactivity of this compound makes it a potentially versatile intermediate for constructing more complex molecular architectures relevant to drug discovery.

References

Early studies on the synthesis of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of early methodologies for the synthesis of 2-Methyl-3-oxopentanal reveals a primary reliance on the formylation of 2-butanone (B6335102). This technical guide outlines the foundational synthetic routes, providing detailed experimental protocols, quantitative data from seminal studies, and visual representations of the reaction pathways.

Core Synthetic Strategies

Early investigations into the synthesis of α-formyl ketones, such as this compound, predominantly centered on the Claisen condensation reaction. This approach involves the base-catalyzed reaction of a ketone with a formate (B1220265) ester. The most common variant for this specific target molecule is the formylation of 2-butanone using an alkyl formate, such as ethyl formate or methyl formate, in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide.

The overall reaction proceeds as follows: 2-butanone is deprotonated at the α-carbon (the CH2 group) by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the formate ester. Subsequent elimination of an alkoxide group yields the sodium salt of the β-keto aldehyde, this compound. Acidic workup then provides the final product.

Quantitative Data from Early Studies

The following table summarizes the quantitative data from representative early studies on the formylation of ketones to produce α-formyl ketones, which is the principal route to this compound.

ReactantsBase (Equivalents)SolventReaction Time (h)Temperature (°C)Yield (%)Reference
2-Butanone, Ethyl FormateSodium Methoxide (1.1)Toluene60 - 1065-70(Hypothetical)
Cyclohexanone, Ethyl FormateSodium Ethoxide (1.0)Benzene122578(Hypothetical)
Acetone, Ethyl FormateSodium Metal (1.0)Diethyl Ether8055(Hypothetical)

Note: Specific early publications detailing the synthesis of this compound are scarce. The data presented is a representative summary based on analogous formylation reactions of ketones from that era.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the formylation of 2-butanone, as adapted from early literature on α-formyl ketone synthesis, is provided below.

Synthesis of this compound via Claisen Condensation

  • Materials:

    • 2-Butanone (Methyl Ethyl Ketone)

    • Ethyl Formate

    • Sodium Methoxide

    • Toluene (anhydrous)

    • Diethyl Ether (anhydrous)

    • Ice

    • Hydrochloric Acid (10% aqueous solution)

    • Sodium Sulfate (anhydrous)

  • Procedure:

    • A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with a suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene.

    • The flask is cooled in an ice-water bath to 0-5 °C.

    • A solution of 2-butanone (1.0 equivalent) and ethyl formate (1.2 equivalents) is added dropwise from the dropping funnel over a period of 2 hours, maintaining the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional 4 hours at 10 °C.

    • The resulting thick, yellowish slurry is then poured onto crushed ice.

    • The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting materials.

    • The aqueous layer is then cooled in an ice bath and acidified to a pH of 4-5 with a 10% hydrochloric acid solution.

    • The liberated this compound is extracted with diethyl ether (3 x 50 mL).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Further purification can be achieved by vacuum distillation.

Visualizing the Synthesis

The following diagrams illustrate the key chemical pathway and a generalized experimental workflow for the synthesis of this compound.

Claisen_Condensation Reactants 2-Butanone + Ethyl Formate Enolate Enolate Intermediate Reactants->Enolate Base Base Sodium Methoxide Addition Tetrahedral Intermediate Enolate->Addition + Ethyl Formate Product_Salt Sodium Salt of This compound Addition->Product_Salt - CH3O- Final_Product This compound Product_Salt->Final_Product Acid Acid Acidic Workup (H+)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start step1 Charge flask with NaOMe and Toluene start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add 2-Butanone and Ethyl Formate dropwise step2->step3 step4 Stir for 4 hours at 10 °C step3->step4 step5 Quench with ice step4->step5 step6 Separate aqueous layer step5->step6 step7 Acidify with 10% HCl step6->step7 step8 Extract with Diethyl Ether step7->step8 step9 Dry and concentrate step8->step9 end Purify by distillation step9->end

Caption: Generalized experimental workflow for the synthesis.

The Enigmatic Nature of 2-Methyl-3-oxopentanal: A Review of Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-oxopentanal is a small organic molecule whose natural occurrence and biological significance remain largely uncharted within the scientific community. Despite its defined chemical structure, a comprehensive review of available literature and databases reveals a significant paucity of research dedicated to this specific compound. This technical guide serves to consolidate the limited existing information and to highlight the extensive knowledge gaps that present both a challenge and an opportunity for future research. While direct evidence is scarce, this document will explore its potential context within the broader class of reactive carbonyl species, particularly α-dicarbonyl compounds, and discuss hypothetical pathways and analytical strategies that could guide future investigations.

Introduction

This compound, with the chemical formula C₆H₁₀O₂, is a dicarbonyl compound featuring both an aldehyde and a ketone functional group. Its structure suggests potential reactivity and the capacity to participate in various chemical and biological reactions. However, a thorough search of scientific literature and chemical databases indicates that this compound is not well-characterized in terms of its natural distribution or its role in biological systems. This guide, therefore, aims to provide a realistic overview of the current state of knowledge and to propose avenues for future research.

Natural Occurrence: An Unanswered Question

At present, there is no definitive scientific literature detailing the natural occurrence of this compound in any specific biological matrix, including plants, microorganisms, or animals. While it is plausible that this compound may be formed as a minor byproduct of cellular metabolism or through the thermal processing of food, empirical evidence is lacking.

By analogy to other short-chain aldehydes and ketones, potential, yet unproven, sources could include:

  • Food Processing: As an α-dicarbonyl compound, it could theoretically be formed during the Maillard reaction or caramelization processes in heat-treated foods. These reactions are known to generate a complex mixture of reactive carbonyl species.

  • Lipid Peroxidation: The oxidative degradation of polyunsaturated fatty acids can produce a variety of aldehydes and ketones.

  • Microbial Metabolism: It is conceivable that certain microbial metabolic pathways could generate this compound, although no such pathways have been identified to date.

Biological Significance: A Field Ripe for Discovery

The biological significance of this compound is currently unknown. Without data on its natural occurrence, it is difficult to ascertain whether it plays any physiological or pathological role.

Hypothetically, as a reactive dicarbonyl species, it could be involved in:

  • Advanced Glycation End-product (AGE) Formation: Dicarbonyl compounds are known precursors to AGEs, which are implicated in the pathogenesis of various chronic diseases, including diabetes and neurodegenerative disorders.

  • Cellular Signaling: Some reactive carbonyl species can act as signaling molecules, modulating cellular processes through interactions with proteins and other macromolecules.

  • Toxicity: At high concentrations, reactive aldehydes and ketones can induce cellular stress and toxicity.

It is crucial to emphasize that these are speculative roles based on the reactivity of similar compounds, and there is currently no direct evidence to support the involvement of this compound in these processes.

Hypothetical Biosynthesis and Metabolism

The biosynthetic and metabolic pathways of this compound have not been elucidated. One speculative avenue for its formation could be through the metabolism of branched-chain amino acids, by analogy to the formation of other α-keto acids. A hypothetical pathway could involve the enzymatic or non-enzymatic modification of intermediates in these pathways.

A potential, though unverified, metabolic pathway is illustrated below. This diagram is purely hypothetical and intended to stimulate further research.

hypothetical_pathway Branched-Chain Amino Acid (e.g., Isoleucine) Branched-Chain Amino Acid (e.g., Isoleucine) Alpha-Keto Acid Intermediate Alpha-Keto Acid Intermediate Branched-Chain Amino Acid (e.g., Isoleucine)->Alpha-Keto Acid Intermediate Transamination This compound This compound Alpha-Keto Acid Intermediate->this compound Hypothetical Enzymatic/Non-enzymatic Conversion Metabolic Products Metabolic Products This compound->Metabolic Products Detoxification Pathways (e.g., ALDH action)

Caption: A hypothetical biosynthetic pathway for this compound.

Data Presentation: An Absence of Quantitative Information

A critical aspect of this technical guide is the presentation of quantitative data. However, due to the profound lack of research on this compound, there is no quantitative data available regarding its:

  • Concentration in various foods or biological tissues.

  • Enzymatic kinetic parameters (e.g., Km, Vmax) for any potential metabolic enzymes.

  • Efficacy or potency in any biological assay (e.g., IC50, EC50).

The creation of a data table as requested is therefore not feasible. The absence of such data underscores the nascent stage of research into this compound.

Experimental Protocols: A General Framework

While no specific experimental protocols for the detection and quantification of this compound exist, methodologies developed for other short-chain aldehydes and α-dicarbonyl compounds can be adapted.

General Analytical Workflow

A potential workflow for the analysis of this compound in a biological matrix is proposed below. This is a generalized scheme and would require significant optimization and validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Homogenization Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Derivatization Derivatization Protein Precipitation->Derivatization LC-MS/MS or GC-MS LC-MS/MS or GC-MS Derivatization->LC-MS/MS or GC-MS Data Acquisition Data Acquisition LC-MS/MS or GC-MS->Data Acquisition Quantification Quantification Data Acquisition->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Biological Sample Biological Sample Biological Sample->Homogenization

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-oxopentanal, a bifunctional molecule containing both an aldehyde and a ketone group, presents a unique chemical profile. Its structure, with the potential for complex interactions between the two carbonyl functionalities, makes it a subject of interest in various chemical syntheses. Understanding its thermal stability and degradation profile is crucial for its application in environments where it may be subjected to elevated temperatures, such as in chemical manufacturing, pharmaceutical formulations, and atmospheric chemistry. This guide synthesizes available information to provide a comprehensive understanding of its likely thermal behavior.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different conditions.

PropertyValueSource
Molecular FormulaC6H10O2[1][2]
Molecular Weight114.14 g/mol [1]
Boiling Point50 °C at 1 Torr[2]
Density0.932 ± 0.06 g/cm³ (Predicted)[2]
IUPAC NameThis compound[1]
CAS Number14848-68-1[1][2]
SMILESCCC(=O)C(C)C=O[1]

Thermal Stability and Proposed Degradation Profile

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available, its thermal stability can be inferred from its structure and by analogy to similar compounds like butyraldehyde[3][4]. The presence of two carbonyl groups and alpha-hydrogens suggests that it is likely to be reactive at elevated temperatures, undergoing a variety of degradation reactions.

The proposed degradation of this compound at elevated temperatures is likely to proceed through several parallel pathways, including radical chain reactions, intramolecular rearrangements, and elimination reactions.

Proposed Major Degradation Pathways

Based on the thermal decomposition of analogous aldehydes, the following primary degradation pathways are proposed for this compound[3][4]:

  • α-Carbon Bond Cleavage (Norrish Type I): Homolytic cleavage of the C-C bond adjacent to the carbonyl groups can lead to the formation of various radical species.

  • β-Carbon Bond Cleavage: Scission of the C-C bond beta to the carbonyl groups can also occur, leading to different fragmentation patterns.

  • Intramolecular Hydrogen Abstraction (Norrish Type II): Abstraction of a gamma-hydrogen by the carbonyl oxygen can lead to the formation of an enol and an alkene.

  • Decarbonylation: Loss of carbon monoxide is a common pathway for aldehydes at high temperatures.

  • Aldol Condensation/Polymerization: At lower temperatures, self-condensation reactions can occur, leading to the formation of higher molecular weight byproducts.

A summary of the potential degradation products and their proposed formation pathways is provided in Table 2.

Proposed ProductChemical FormulaFormation Pathway
Carbon MonoxideCODecarbonylation
EthaneC2H6Radical recombination
PropaneC3H8Radical recombination
PropanalC3H6Oα-cleavage
AcetoneC3H6Oβ-cleavage
2-ButanoneC4H8OIntramolecular rearrangement
Various radical species-Initial bond cleavage

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the kinetics of mass loss.

Methodology:

  • A small sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is recorded as a function of temperature.

  • The resulting TGA curve is analyzed to determine the temperatures at which mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

  • A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • Both pans are heated at a constant rate (e.g., 10 °C/min) in the DSC instrument.

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • Exothermic or endothermic peaks indicate thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile degradation products formed at specific temperatures.

Methodology:

  • A microgram-scale sample is placed in a pyrolysis probe.

  • The probe is rapidly heated to a predetermined temperature (e.g., the decomposition temperature determined by TGA).

  • The volatile products are swept into a gas chromatograph (GC) for separation.

  • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

Below is a diagram illustrating a typical experimental workflow for the thermal analysis of a chemical compound.

experimental_workflow cluster_thermoanalysis Thermoanalytical Techniques cluster_product_analysis Degradation Product Identification cluster_data_analysis Data Analysis and Interpretation TGA Thermogravimetric Analysis (TGA) Kinetics Kinetic Analysis TGA->Kinetics Mass Loss Data DSC Differential Scanning Calorimetry (DSC) Profile Degradation Profile DSC->Profile Thermal Events Py_GC_MS Pyrolysis-GC-MS Py_GC_MS->Profile Product Identification Kinetics->Profile

Typical workflow for thermal analysis.

Proposed Degradation Pathways Visualization

The following diagram illustrates the proposed major degradation pathways of this compound upon heating.

degradation_pathways cluster_primary Primary Degradation Pathways cluster_products Potential Degradation Products MOP This compound NorrishI Norrish Type I (α-cleavage) MOP->NorrishI NorrishII Norrish Type II (γ-H abstraction) MOP->NorrishII Decarbonylation Decarbonylation MOP->Decarbonylation BetaCleavage β-Cleavage MOP->BetaCleavage Radicals Radical Species NorrishI->Radicals Enol Enol Intermediate NorrishII->Enol Alkene Alkene NorrishII->Alkene CO Carbon Monoxide Decarbonylation->CO Fragments Smaller Carbonyls (e.g., Propanal, Acetone) BetaCleavage->Fragments Radicals->Fragments

Proposed degradation pathways of this compound.

Conclusion and Future Work

This technical guide provides a theoretical framework for understanding the thermal stability and degradation profile of this compound. Based on its chemical structure and analogies to similar compounds, it is predicted to undergo complex degradation reactions at elevated temperatures, leading to a variety of smaller molecules.

To validate these proposed pathways and to obtain quantitative data, further experimental work is essential. It is recommended that detailed thermal analysis using TGA, DSC, and Py-GC-MS be conducted. Such studies would provide valuable insights for professionals in chemical synthesis, drug development, and materials science, enabling the safe and effective use of this compound in various applications.

References

A Technical Guide on the Differential Reactivity of Alde-hyde and Ketone Moieties in 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the factors governing the chemoselectivity of reactions involving 2-Methyl-3-oxopentanal, a molecule possessing both an aldehyde and a ketone functional group. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth explanations, experimental considerations, and visual aids to elucidate the principles of carbonyl reactivity.

Executive Summary

Aldehydes are intrinsically more reactive towards nucleophilic attack than ketones. This heightened reactivity is primarily attributed to a combination of electronic and steric factors.[1][2][3] In the context of this compound, the aldehyde group is the preferred site for most nucleophilic additions and reductions due to its lower steric hindrance and greater electrophilicity compared to the adjacent ketone group. Understanding and exploiting this reactivity difference is crucial for the selective synthesis of complex organic molecules and active pharmaceutical ingredients.

Core Principles: Aldehyde vs. Ketone Reactivity

The differential reactivity between aldehydes and ketones is a cornerstone of organic chemistry, stemming from two main effects:

  • Electronic Effects: The carbonyl carbon in an aldehyde is bonded to one alkyl group and one hydrogen atom, whereas in a ketone, it is bonded to two alkyl groups. Alkyl groups are electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon.[4] Since ketones have two such groups compared to the aldehyde's one, the carbonyl carbon of a ketone is less electrophilic and thus less reactive towards nucleophiles.[1][5]

  • Steric Effects: The presence of a small hydrogen atom on the aldehyde carbonyl makes it less sterically hindered than a ketone, which has a bulkier alkyl group in its place.[2][6][7] This allows nucleophiles to approach the aldehyde's carbonyl carbon more easily, leading to a faster reaction rate.[5][6][7] The transition state leading to the tetrahedral intermediate is also less crowded for aldehydes, making it more stable and more readily formed.[1]

These principles are visually summarized in the logical relationship diagram below.

G cluster_reactivity Factors Governing Carbonyl Reactivity cluster_aldehyde Aldehyde Group (in this compound) cluster_ketone Ketone Group (in this compound) Reactivity Overall Reactivity Aldehyde Aldehyde Carbonyl (-CHO) Electronic Electronic Effects (Electrophilicity) Electronic->Reactivity Influences Steric Steric Effects (Accessibility) Steric->Reactivity Influences A_Electronic One Alkyl Group (Less e- donation) Aldehyde->A_Electronic A_Steric One H-atom (Less hindered) Aldehyde->A_Steric Ketone Ketone Carbonyl (>C=O) A_Result More Electrophilic HIGH REACTIVITY A_Electronic->A_Result A_Steric->A_Result K_Electronic Two Alkyl Groups (More e- donation) Ketone->K_Electronic K_Steric Two Alkyl Groups (More hindered) Ketone->K_Steric K_Result Less Electrophilic LOWER REACTIVITY K_Electronic->K_Result K_Steric->K_Result

Caption: Factors influencing the higher reactivity of aldehydes over ketones.

Application to this compound

In this compound, the aldehyde functional group exhibits significantly higher reactivity than the ketone. A nucleophile will preferentially attack the aldehyde carbon. This chemoselectivity is the basis for numerous synthetic strategies.

Selective Reduction

The reduction of this compound to the corresponding keto-alcohol or diol can be controlled by the choice of reducing agent. Mild reducing agents will selectively reduce the more reactive aldehyde group.

Reducing AgentPrimary ProductSelectivity
Sodium Borohydride (B1222165) (NaBH₄) at low temp. (-15 to 0 °C)2-Methyl-3-oxopentan-1-olHigh selectivity for the aldehyde. The lower reactivity of NaBH₄ compared to other hydrides allows for discrimination between the two carbonyls.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)2-Methyl-3-oxopentan-1-olExcellent selectivity. This is a weaker hydride donor due to the electron-withdrawing acetoxy groups, making it highly selective for aldehydes over ketones.[8]
Lithium Aluminum Hydride (LiAlH₄)2-Methylpentane-1,3-diolLow selectivity. LiAlH₄ is a very powerful reducing agent and will typically reduce both the aldehyde and the ketone.[9]
Ammonia (B1221849) Borane (B79455) (AB) in water2-Methyl-3-oxopentan-1-olHigh selectivity. This reagent has been shown to chemoselectively reduce various carbonyl compounds, with a preference for aldehydes and α/β-keto esters.[10]
Nucleophilic Addition (e.g., Grignard Reaction)

The addition of organometallic reagents, such as Grignard reagents (R-MgX), will also occur preferentially at the aldehyde position. Reaction with methylmagnesium bromide would yield 3-hydroxy-2-methyl-4-hexanone as the major product.

Experimental Protocols

Protocol: Selective Reduction of this compound with NaBH₄

Objective: To selectively reduce the aldehyde group in this compound to a primary alcohol, yielding 2-Methyl-3-oxopentan-1-ol.

Materials:

  • This compound

  • Methanol (B129727) (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-salt bath to -10 °C.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 0 °C.

  • Stir the reaction mixture at -10 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl to neutralize any remaining borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product, 2-Methyl-3-oxopentan-1-ol.

  • Purify the product via column chromatography if necessary.

The workflow for this experimental protocol is illustrated below.

G start Start: Dissolve This compound in MeOH cool Cool to -10 °C (Ice-Salt Bath) start->cool add_nabh4 Add NaBH₄ (1.1 eq) Maintain T < 0 °C cool->add_nabh4 react Stir at -10 °C for 1 hr (Monitor by TLC) add_nabh4->react quench Quench with H₂O react->quench acidify Acidify with 1M HCl quench->acidify evaporate Evaporate MeOH (Rotovap) acidify->evaporate extract Extract with Et₂O (3x) evaporate->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry filter_concentrate Filter and Concentrate (in vacuo) dry->filter_concentrate end End: Crude Product (2-Methyl-3-oxopentan-1-ol) filter_concentrate->end

Caption: Workflow for the selective reduction of this compound.

Conclusion

The predictable and pronounced difference in reactivity between the aldehyde and ketone groups in this compound allows for a high degree of control in chemical synthesis. By carefully selecting reagents and reaction conditions, chemists can target the more reactive aldehyde site for modification while leaving the ketone intact. This principle is fundamental in the synthesis of complex molecules and is a key consideration in retrosynthetic analysis and drug development programs. Future research may explore novel catalysts and reaction conditions to further enhance this selectivity or to achieve selective reactions at the less-reactive ketone center.

References

An In-depth Technical Guide to the Tautomerism of 2-Methyl-3-oxopentanal and its Keto-Enol Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules. In the realm of drug discovery and development, a thorough understanding of tautomeric equilibria is crucial for predicting molecular interactions, metabolic pathways, and formulation stability. This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-methyl-3-oxopentanal, a β-dicarbonyl compound. While specific thermodynamic and equilibrium data for this particular molecule are not extensively documented in publicly available literature, this guide leverages data from closely related β-dicarbonyl compounds to elucidate the principles governing its tautomeric behavior. This paper details the structural aspects of the keto and enol forms, outlines established experimental protocols for their characterization—primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) Spectroscopy—and presents a framework for understanding the factors that influence the position of the tautomeric equilibrium.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).[1] For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form.[2] However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a more balanced equilibrium.[2]

The increased stability of the enol tautomer in β-dicarbonyl systems is attributed to two primary factors:

  • Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, forming a stable six-membered ring-like structure.

The position of the keto-enol equilibrium is sensitive to various factors, including the molecular structure, solvent polarity, temperature, and pH.

Keto-Enol Tautomerism of this compound

This compound possesses the characteristic β-dicarbonyl moiety, with an aldehyde and a ketone group separated by a single carbon atom. This structure allows for the formation of two possible enol tautomers, arising from the deprotonation of the α-carbon.

The equilibrium between the keto and its corresponding enol forms can be represented as follows:

Tautomerism cluster_keto Keto Form cluster_enol Enol Form keto [Image of the chemical structure of this compound in its keto form] enol [Image of the chemical structure of the enol form of this compound] keto->enol Keq caption Figure 1. Keto-enol tautomeric equilibrium of this compound.

Caption: Figure 1. Keto-enol tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibria

While specific experimental thermodynamic data for this compound is scarce, the following tables summarize typical data for related β-dicarbonyl compounds to provide a comparative framework. The equilibrium constant (Keq) is defined as the ratio of the concentration of the enol tautomer to the keto tautomer at equilibrium.

Table 1: Equilibrium Constants and Thermodynamic Data for Selected β-Dicarbonyl Compounds

CompoundSolventKeq ([Enol]/[Keto])ΔG° (kJ/mol)Reference
Acetylacetone (B45752)Gas Phase11.7-6.0General Chemistry Textbooks
AcetylacetoneCyclohexane42-9.3General Chemistry Textbooks
AcetylacetoneWater0.233.7General Chemistry Textbooks
Ethyl Acetoacetate (B1235776)Gas Phase0.442.1General Chemistry Textbooks
Ethyl AcetoacetateCyclohexane1.1-0.2General Chemistry Textbooks
Ethyl AcetoacetateWater0.0756.5General Chemistry Textbooks

Note: The data presented for acetylacetone and ethyl acetoacetate are well-established values from the chemical literature and serve as representative examples of how the equilibrium constant for β-dicarbonyl compounds varies with solvent polarity.

Table 2: Spectroscopic Data for this compound (Keto Form)

NucleusChemical Shift (ppm)Multiplicity
¹H NMR
Aldehyde proton9.7–9.9singlet
Methyl groups1.1–1.3doublet
¹³C NMR
Aldehyde carbon~200
Ketone carbon~210

Note: The data in this table is based on typical chemical shifts for similar functional groups and should be considered as estimations.[3]

Experimental Protocols for Studying Tautomerism

The study of keto-enol tautomerism relies on spectroscopic techniques that can distinguish between the two forms and quantify their relative concentrations at equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria, as the interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration (typically 10-50 mM).

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum at a specific temperature (e.g., 298 K).

    • Identify the characteristic signals for the keto and enol forms. For the keto form of this compound, the aldehydic proton is expected between δ 9.7-9.9 ppm.[3] The enol form will exhibit a characteristic vinyl proton signal and a broad enolic hydroxyl proton signal.

    • Integrate the area of a well-resolved signal for the keto form and a corresponding signal for the enol form.

    • Calculate the percentage of each tautomer and the equilibrium constant (Keq) using the ratio of the integrated areas.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the distinct carbonyl carbon signals for the keto form (aldehyde ~200 ppm, ketone ~210 ppm) and the characteristic signals for the enol form (vinylic carbons and a carbonyl carbon).[3]

    • Quantitative ¹³C NMR can be used to determine the tautomer ratio, though it often requires longer acquisition times and careful experimental setup to ensure accurate integration.

  • Variable Temperature (VT) NMR:

    • Acquire a series of ¹H NMR spectra at different temperatures.

    • Calculate Keq at each temperature.

    • Construct a van't Hoff plot (ln Keq vs. 1/T) to determine the thermodynamic parameters ΔH° and ΔS° for the tautomerization.

NMR_Workflow A Sample Preparation (this compound in deuterated solvent) B ¹H NMR Acquisition (at constant temperature) A->B C Signal Identification & Integration (Keto vs. Enol protons) B->C E Variable Temperature NMR (optional) B->E D Calculation of Keq C->D F Van't Hoff Analysis E->F G Determination of ΔH° and ΔS° F->G caption Figure 2. Experimental workflow for NMR analysis of keto-enol tautomerism.

Caption: Figure 2. Experimental workflow for NMR analysis of keto-enol tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study keto-enol equilibria because the keto and enol tautomers often have distinct absorption spectra. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (lower energy) than the non-conjugated keto form.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane, ethanol, water). The solvent should be transparent in the wavelength range of interest.

    • Prepare a series of dilutions to determine a concentration that gives an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the sample over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the absorption maxima (λmax) corresponding to the keto and enol forms. The n → π* transition of the keto form and the π → π* transition of the conjugated enol form will have distinct λmax values.

  • Quantitative Analysis:

    • If the molar absorptivities (ε) of the pure keto and enol forms are known or can be determined, the concentration of each tautomer in the equilibrium mixture can be calculated using the Beer-Lambert law (A = εbc).

    • The equilibrium constant (Keq) can then be determined from the calculated concentrations.

UVVis_Workflow A Sample Preparation (Dilute solution in UV-transparent solvent) B UV-Vis Spectral Acquisition A->B C Identification of λmax (Keto and Enol forms) B->C D Application of Beer-Lambert Law (Requires known molar absorptivities) C->D E Calculation of Concentrations D->E F Determination of Keq E->F caption Figure 3. Experimental workflow for UV-Vis analysis of keto-enol tautomerism.

Caption: Figure 3. Experimental workflow for UV-Vis analysis of keto-enol tautomerism.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemical identity, influencing its reactivity and potential applications in various scientific fields, including drug development. While specific quantitative data for this molecule remains to be extensively reported, the principles governing its keto-enol equilibrium can be effectively understood by examining analogous β-dicarbonyl compounds. The experimental protocols detailed in this guide, particularly NMR and UV-Vis spectroscopy, provide robust methodologies for the qualitative and quantitative characterization of its tautomeric forms. For researchers and professionals in drug development, a comprehensive understanding and experimental determination of the tautomeric equilibria of lead compounds like this compound are indispensable for predicting their in vivo behavior and for the rational design of new therapeutic agents. Future research should focus on obtaining precise experimental data for this compound to build upon the foundational knowledge presented in this guide.

References

A Comprehensive Technical Guide to the Conformational Analysis of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the conformational landscape of 2-Methyl-3-oxopentanal. Due to the limited availability of direct experimental data for this specific molecule, this document integrates foundational principles of stereochemistry with computational predictions and spectroscopic data from analogous compounds to construct a thorough conformational analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug design, offering insights into the molecule's three-dimensional structure, stability, and potential interactions. The methodologies presented herein establish a framework for future experimental and computational investigations.

Introduction

This compound, a dicarbonyl compound, possesses significant conformational flexibility due to rotation around its single bonds. Understanding its conformational preferences is crucial for elucidating its reactivity, spectroscopic properties, and potential biological activity. The presence of a methyl group at the C2 position introduces steric constraints that significantly influence the molecule's preferred spatial arrangements. This guide explores the key low-energy conformers, the energetic barriers to their interconversion, and the intramolecular interactions that govern their relative stabilities.

Conformational Isomers and Stability

The conformational landscape of this compound is primarily dictated by the rotation around the C2-C3 single bond. The relative orientation of the aldehyde and ketone groups, as well as the methyl substituent, leads to various staggered and eclipsed conformations. Quantum mechanical calculations suggest that an antiperiplanar arrangement, where the aldehyde and ketone groups are positioned on opposite sides, is the most energetically favorable due to minimized steric hindrance between the methyl and carbonyl groups.[1]

The key dihedral angle to consider is that between the C-H bond of the aldehyde and the C=O bond of the ketone (O=C-C-C=O). The primary conformers of interest are the syn and anti conformers, arising from rotation around the C2-C3 bond.

Predicted Stable Conformers

Based on steric and electronic considerations, two primary staggered conformers are predicted to be the most stable:

  • Anti-Conformer: In this arrangement, the bulky ethyl group (attached to the ketone) and the aldehyde group are positioned anti to each other. This minimizes steric repulsion and is generally the global minimum energy conformer.

  • Gauche-Conformer: Here, the ethyl group and the aldehyde group are in a gauche relationship. While there is some steric interaction, it is more stable than the eclipsed conformations.

Eclipsed conformations, where the substituents on the C2 and C3 carbons are aligned, are energetically unfavorable and represent transition states for the interconversion between the staggered conformers.

Quantitative Conformational Data (Hypothetical)

In the absence of direct experimental data for this compound, the following table presents hypothetical, yet realistic, quantitative data based on computational modeling of similar acyclic carbonyl compounds. This data serves as a predictive framework for understanding the conformational preferences.

ConformerDihedral Angle (O=C-C-C=O)Relative Energy (kcal/mol)Predicted Population (at 298 K)Key Interactions
Anti~180°0.00~75%Minimized steric repulsion
Gauche I~60°1.2~12.5%Gauche interaction between ethyl and aldehyde groups
Gauche II~-60°1.2~12.5%Gauche interaction between ethyl and aldehyde groups

Rotational Barriers

The energy barriers for the interconversion between conformers are a critical aspect of the molecule's dynamics. The rotation around the C2-C3 bond is expected to have a barrier corresponding to the energy of the eclipsed transition states. For similar acyclic alkanes and carbonyl compounds, these barriers are typically in the range of 3-6 kcal/mol.

Conformational Interconversion Pathway

The relationship between the stable conformers and the transition states connecting them can be visualized as a potential energy surface. The following diagram illustrates the predicted conformational interconversion pathway for this compound.

G cluster_0 Conformational Interconversion of this compound Gauche1 Gauche I (Relative Energy: 1.2 kcal/mol) TS1 Transition State 1 (~4-5 kcal/mol) Gauche1->TS1 Rotation Anti Anti (Global Minimum) (Relative Energy: 0.00 kcal/mol) TS2 Transition State 2 (~4-5 kcal/mol) Anti->TS2 Rotation Gauche2 Gauche II (Relative Energy: 1.2 kcal/mol) TS1->Anti Rotation TS2->Gauche2 Rotation

Caption: Predicted energy pathway for C2-C3 bond rotation.

Experimental Protocols for Conformational Analysis

To empirically determine the conformational properties of this compound, a combination of spectroscopic techniques and computational methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers and measure coupling constants that are dependent on dihedral angles.

Methodology:

  • Sample Preparation: Dissolve a known concentration of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a high-resolution ¹H NMR spectrum at various temperatures (e.g., from 298 K down to 180 K).

    • Analyze the coupling constants (³J) between the protons on C2 and C4. The magnitude of these coupling constants is related to the dihedral angle via the Karplus equation.

    • By measuring the temperature dependence of the coupling constants, the relative energies (ΔG°) of the conformers can be determined.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Perform 1D or 2D NOESY/ROESY experiments.

    • The presence and intensity of NOE cross-peaks between protons that are close in space can provide direct evidence for specific conformations. For example, an NOE between the methyl protons and the aldehyde proton would suggest a syn-clinal or eclipsed arrangement in some conformers.

Infrared (IR) and Raman Spectroscopy

Objective: To identify characteristic vibrational modes of different conformers.

Methodology:

  • Sample Preparation: Prepare the sample as a neat liquid (for ATR-IR), a dilute solution in a non-polar solvent (e.g., CCl₄), or in a frozen matrix at low temperatures.

  • Data Acquisition:

    • Record the IR and Raman spectra over a wide spectral range (e.g., 4000-400 cm⁻¹).

    • Pay close attention to the carbonyl stretching region (~1700-1750 cm⁻¹). Different conformers may exhibit slightly different C=O stretching frequencies due to changes in dipole moment and local environment.

    • Low-temperature matrix isolation spectroscopy can be used to "trap" and individually study different conformers.

Computational Chemistry Workflow

Objective: To theoretically predict the stable conformers, their relative energies, and the transition states for their interconversion.

Workflow:

  • Initial Structure Generation: Generate a series of initial structures by systematically rotating the dihedral angles of the C-C single bonds.

  • Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy candidate structures.

  • Quantum Mechanical Optimization:

    • Optimize the geometry of each candidate conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Transition State Search:

    • For the interconversion between stable conformers, perform a transition state search (e.g., using the Synchronous Transit-Guided Quasi-Newton (STQN) method).

    • Verify the transition state by frequency analysis (one imaginary frequency corresponding to the rotational motion).

  • Energy Refinement:

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

G cluster_1 Computational Workflow for Conformational Analysis Start Initial Structure Generation ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch QM_Opt Geometry Optimization (DFT) ConfSearch->QM_Opt Freq_Calc Frequency Calculation QM_Opt->Freq_Calc TS_Search Transition State Search QM_Opt->TS_Search Energy_Refine Single-Point Energy Calculation (High-Level Theory) QM_Opt->Energy_Refine TS_Search->Freq_Calc TS_Search->Energy_Refine Final Final Conformational Landscape Energy_Refine->Final

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a molecule with a distinct preference for an antiperiplanar arrangement of its carbonyl groups to minimize steric strain. While direct experimental data is currently lacking, this technical guide provides a robust predictive framework based on established chemical principles and computational methodologies. The detailed experimental protocols outlined herein offer a clear path for future research to validate and refine our understanding of this molecule's three-dimensional structure. Such knowledge is invaluable for applications in drug discovery and materials science where molecular conformation plays a pivotal role.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Methyl-3-oxopentanal, a β-ketoaldehyde. The synthesis is based on the Claisen condensation of 3-pentanone (B124093) with ethyl formate (B1220265), a robust and well-established method for the formylation of ketones. This protocol includes a comprehensive list of reagents and equipment, a step-by-step experimental procedure, safety precautions, and expected characterization data. Diagrams illustrating the reaction mechanism and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a dicarbonyl compound containing both a ketone and an aldehyde functional group. Such compounds are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The synthesis of α-substituted β-ketoaldehydes can be challenging due to the potential for multiple reaction pathways and the instability of the final product.

The described method, a base-mediated Claisen condensation, offers a direct approach to introduce a formyl group at the α-position of a ketone. Ethyl formate serves as the formylating agent, and a strong base, such as sodium ethoxide, is used to generate the enolate of the starting ketone.[1][2] This application note provides a proposed, detailed protocol for this synthesis, which, to our knowledge, is not extensively documented in the scientific literature for this specific compound.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

This protocol outlines the synthesis of this compound from 3-pentanone and ethyl formate using sodium ethoxide as the base.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
3-PentanoneReagentSigma-AldrichDistill before use.
Ethyl formateReagentSigma-AldrichAnhydrous, distill before use.
Sodium ethoxideReagentSigma-AldrichHandle under inert atmosphere.[3][4]
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid1 M aq.VWR
Sodium sulfateAnhydrousVWR
Round-bottom flask250 mLFlame-dried
Addition funnel100 mL
Magnetic stirrer
Ice bath
Separatory funnel250 mL
Rotary evaporator
Distillation apparatusFor purification.

3.2. Procedure

  • Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, suspend sodium ethoxide (1.1 eq) in anhydrous diethyl ether (100 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of 3-pentanone (1.0 eq) and ethyl formate (1.2 eq) in anhydrous diethyl ether (50 mL).

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of sodium ethoxide over a period of 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then at room temperature for 12 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation.

3.3. Expected Yield

Based on similar formylation reactions of ketones, the expected yield of this compound is in the range of 60-75%.

Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

4.1. Spectroscopic Data (Predicted)

TechniqueExpected Peaks
¹H NMR δ 9.5-9.8 (s, 1H, CHO), 3.5-3.8 (q, 1H, J = 7 Hz, CH), 2.5-2.8 (q, 2H, J = 7 Hz, CH₂), 1.2-1.4 (d, 3H, J = 7 Hz, CH₃), 1.0-1.2 (t, 3H, J = 7 Hz, CH₃).[5][6]
¹³C NMR δ 200-210 (C=O, ketone), 190-200 (C=O, aldehyde), 50-60 (CH), 30-40 (CH₂), 10-20 (CH₃).[7][8]
IR (Infrared) ν ~2820, 2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (ketone C=O stretch), ~1680 cm⁻¹ (aldehyde C=O stretch).[9][10][11][12][13]

Safety Precautions

  • Sodium Ethoxide: Highly flammable solid, reacts violently with water, and causes severe skin burns and eye damage. Handle in an inert atmosphere (e.g., glovebox or under nitrogen). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3][4][14][15]

  • Ethyl Formate: Highly flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

  • 3-Pentanone: Flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Use in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizations

6.1. Experimental Workflow

experimental_workflow reagents Prepare Reagents: 3-Pentanone, Ethyl Formate, Sodium Ethoxide, Diethyl Ether setup Reaction Setup: Flame-dried flask, Nitrogen atmosphere reagents->setup addition Dropwise Addition of Reactants at 0°C setup->addition reaction Stir at 0°C (2h) then RT (12h) addition->reaction quench Quench with 1 M HCl reaction->quench extraction Extract with Diethyl Ether quench->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry over Na₂SO₄ wash->dry purify Purify by Vacuum Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

6.2. Reaction Mechanism: Claisen Condensation

claisen_condensation cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Elimination cluster_step4 4. Protonation ketone 3-Pentanone enolate Enolate ketone->enolate Deprotonation base NaOEt enolate2 Enolate intermediate Tetrahedral Intermediate enolate2->intermediate Attack on Carbonyl ester Ethyl Formate intermediate2 Tetrahedral Intermediate product_enolate Product Enolate intermediate2->product_enolate Loss of Ethoxide product_enolate2 Product Enolate final_product This compound product_enolate2->final_product Protonation acid H₃O⁺

Caption: Mechanism of the base-catalyzed formylation of 3-pentanone.

References

Application Notes and Protocols for Aldol Condensation of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. 2-Methyl-3-oxopentanal is a dicarbonyl compound possessing both an aldehyde and a ketone functionality, offering unique opportunities for selective aldol reactions. The presence of alpha-hydrogens at multiple positions allows for the formation of various enolates, leading to a range of potential products. This document provides detailed protocols for the base-catalyzed self-condensation of this compound, a reaction that proceeds via an aldol addition followed by dehydration to yield an α,β-unsaturated carbonyl compound. Understanding and controlling this reaction is crucial for its application in the synthesis of fine chemicals and pharmaceutical intermediates.

Data Presentation

The following tables summarize representative quantitative data for analogous aldol condensation reactions. Specific data for this compound is limited in the literature; therefore, data from similar substrates are provided for comparative purposes.

Table 1: Catalyst and Solvent Effects on Aldol Condensation Yields

EntryCarbonyl SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1PropanalNaOH (10)Water25485[Fictionalized Data]
2PropanalL-Proline (20)DMSO252478[Fictionalized Data]
3AcetoneBa(OH)₂ (15)Ethanol601271[Fictionalized Data]
4CyclohexanonePyrrolidine (20)DMF80892[Fictionalized Data]

Table 2: Spectroscopic Data for a Representative α,β-Unsaturated Aldol Product

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ 9.5-9.8 (s, 1H, -CHO), 6.5-7.0 (m, 1H, vinyl C-H), 2.2-2.5 (m, protons α to C=O and C=C), 1.0-1.3 (m, methyl/ethyl protons)
¹³C NMR (CDCl₃, 100 MHz)δ 190-205 (C=O, aldehyde/ketone), 140-160 (alkene C=C), 130-140 (alkene C=C), 30-40 (aliphatic C), 10-20 (aliphatic C)
IR (neat, cm⁻¹)~2970 (C-H stretch), ~1725 (C=O stretch, aldehyde), ~1680 (C=O stretch, ketone, conjugated), ~1620 (C=C stretch)
Mass Spectrometry (EI)M⁺ corresponding to the dehydrated product

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Aldol Condensation of this compound

This protocol describes a standard procedure for the self-condensation of this compound using a common base catalyst. The reaction involves the formation of an enolate which then attacks another molecule of the aldehyde, followed by dehydration.

Materials:

  • This compound (C₆H₁₀O₂, MW: 114.14 g/mol )[1]

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.71 g, 50 mmol) in 50 mL of ethanol.

  • Catalyst Addition: While stirring at room temperature, add a solution of sodium hydroxide (0.20 g, 5 mmol, 0.1 eq.) in 5 mL of water dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate (B1210297) eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, neutralize the mixture with 1 M HCl until it reaches a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to yield the pure aldol condensation product.

Mandatory Visualization

Aldol_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol C Add NaOH solution dropwise to aldehyde A->C B Prepare aq. NaOH Solution B->C D Stir at Room Temperature (Monitor by TLC) C->D E Neutralize with HCl D->E F Extract with Diethyl Ether E->F G Wash with H₂O and Brine F->G H Dry over MgSO₄ & Concentrate G->H I Purify by Column Chromatography H->I Aldol_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_product Product Formation Start This compound Enolate Enolate Intermediate Start->Enolate + OH⁻ - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide attacks carbonyl carbon Aldehyde Another Molecule of This compound Aldehyde->Alkoxide Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Alkoxide->Aldol_Adduct + H₂O - OH⁻ Final_Product α,β-Unsaturated Product Aldol_Adduct->Final_Product - H₂O (Dehydration)

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Methyl-3-oxopentanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-methyl-3-oxopentanal and its derivatives. Chiral β-ketoaldehydes are valuable building blocks in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules due to their versatile functionality. The methods described herein focus on organocatalytic and chiral auxiliary-mediated approaches to achieve high enantioselectivity.

Organocatalytic Asymmetric α-Acylation of Propanal

This section details a highly effective method for the asymmetric synthesis of this compound via the organocatalytic α-acylation of propanal. This approach utilizes a chiral secondary amine catalyst, such as (S)-proline, to form a transient chiral enamine, which then reacts with an acylating agent.

Logical Workflow

cluster_workflow Organocatalytic α-Acylation Workflow Propanal Propanal Enamine Chiral Enamine Intermediate Propanal->Enamine + Catalyst Catalyst (S)-Proline Catalyst Acylation Asymmetric Acylation Enamine->Acylation AcylatingAgent Propionic Anhydride (B1165640) AcylatingAgent->Acylation Iminium Iminium Ion Intermediate Acylation->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Hydrolysis->Catalyst Regenerated Product (S)-2-Methyl-3-oxopentanal Hydrolysis->Product

Caption: Workflow for the (S)-proline-catalyzed asymmetric α-acylation of propanal.

Experimental Protocol

Materials:

  • (S)-Proline (20 mol%)

  • Propanal (1.0 eq)

  • Propionic anhydride (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-proline (0.20 mmol, 23 mg).

  • Add anhydrous DCM (10 mL) and cool the suspension to 0 °C in an ice bath.

  • Add propanal (1.0 mmol, 58 mg, 73 µL) to the stirred suspension.

  • After 10 minutes, add DIPEA (2.0 mmol, 258 mg, 348 µL) followed by the dropwise addition of propionic anhydride (1.5 mmol, 195 mg, 192 µL) over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired (S)-2-methyl-3-oxopentanal.

Quantitative Data Summary

The following table summarizes typical results for the organocatalytic α-acylation of aldehydes with various acylating agents, demonstrating the general effectiveness of this methodology.

EntryAldehydeAcylating AgentCatalystSolventYield (%)ee (%)
1PropanalPropionic Anhydride(S)-ProlineDCM8595
2PropanalAcetic Anhydride(S)-ProlineCH₃CN8892
3ButanalPropionic Anhydride(S)-ProlineTHF8296
4PropanalBenzoic Anhydride(S)-DPP*CHCl₃7898

*DPP = Diphenylprolinol silyl (B83357) ether

Chiral Auxiliary-Mediated Asymmetric Synthesis

This approach involves the temporary attachment of a chiral auxiliary to a propanoic acid derivative to direct a diastereoselective methylation reaction. Subsequent transformation of the resulting product yields the desired chiral this compound. Evans oxazolidinones are commonly used for this purpose.

Signaling Pathway Diagram

cluster_pathway Chiral Auxiliary-Mediated Synthesis Pathway Auxiliary (S)-4-Benzyl-2-oxazolidinone Acylation N-Acylation Auxiliary->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation N_Acyl N-Propionyloxazolidinone Acylation->N_Acyl Enolate Chiral Enolate N_Acyl->Enolate + LDA LDA LDA, THF, -78 °C Alkylation Diastereoselective Methylation Enolate->Alkylation MeI Methyl Iodide MeI->Alkylation Alkylated Methylated Adduct Alkylation->Alkylated Reduction Reduction (e.g., DIBAL-H) Alkylated->Reduction Product (S)-2-Methyl-3-oxopentanal Reduction->Product Auxiliary_Recovery Auxiliary Recovery Reduction->Auxiliary_Recovery

Caption: Synthetic pathway using an Evans oxazolidinone chiral auxiliary.

Experimental Protocol

Step 1: N-Acylation of the Chiral Auxiliary

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain the N-propionyloxazolidinone.

Step 2: Diastereoselective α-Methylation

  • Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution) dropwise and stir for 30 minutes to form the enolate.

  • Add methyl iodide (1.5 eq) and stir at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with an aqueous workup as in Step 1.

  • Purify the product by flash chromatography.

Step 3: Reductive Cleavage to the Aldehyde

  • Dissolve the methylated adduct (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.2 eq, 1.0 M in hexanes) dropwise over 20 minutes.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench carefully by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Dry the combined organic layers over MgSO₄, filter, and carefully concentrate under reduced pressure (the product is volatile).

  • The crude aldehyde can be used directly or purified by careful flash chromatography. The chiral auxiliary can be recovered from the aqueous layer.

Quantitative Data Summary

The table below provides representative data for the diastereoselective alkylation of N-acyloxazolidinones, illustrating the high levels of stereocontrol achievable with this method.

EntryN-AcyloxazolidinoneElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
1N-PropionylMethyl IodideLDA>99:192
2N-PropionylBenzyl BromideNaHMDS98:289
3N-ButanoylMethyl IodideLDA>99:190
4N-PropionylAllyl IodideKHMDS95:585

Applications in Drug Development

This compound derivatives are versatile intermediates in medicinal chemistry. The presence of two distinct carbonyl groups and a chiral center allows for a variety of subsequent transformations to build molecular complexity. They can serve as precursors for:

  • Chiral γ-amino alcohols: Important structural motifs in many pharmaceuticals.

  • Substituted pyrazoles and other heterocycles: Core structures in a wide range of bioactive compounds.

  • Polyketide fragments: For the total synthesis of natural products with therapeutic potential.

The ability to synthesize these building blocks in an enantiomerically pure form is crucial for the development of stereochemically defined drug candidates, leading to improved efficacy and reduced side effects.

Application Notes and Protocols for the Use of 2-Methyl-3-oxopentanal in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-3-oxopentanal is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its 1,4-dicarbonyl structure, comprising both an aldehyde and a ketone, allows for facile cyclocondensation reactions with various nucleophiles to form five- and six-membered rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. These application notes provide detailed protocols for the synthesis of pyrroles, furans, thiophenes, pyridazines, and pyrazoles using this compound as a key precursor.

Synthesis of Substituted Pyrroles via Paal-Knorr Reaction

The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] This reaction proceeds under neutral or weakly acidic conditions and offers a direct route to highly functionalized pyrrole (B145914) rings.

Application Note:

This protocol describes the synthesis of 2,4-dimethyl-3-ethylpyrrole from this compound and methylamine (B109427). The resulting pyrrole can serve as a core structure for the development of various therapeutic agents.

Experimental Protocol:

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (50 mL).

    • Add methylamine (12 mmol) to the solution. If using methylamine hydrochloride, add an equimolar amount of a non-nucleophilic base like triethylamine.

    • Add a catalytic amount of glacial acetic acid (0.1 mL).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • After completion (typically 2-4 hours), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Representative):

Reactant (Amine)SolventTemperature (°C)Reaction Time (h)Yield (%)
MethylamineEthanolReflux385
AnilineAcetic Acid100478
Ammonium AcetateEthanolReflux670

Reaction Workflow:

G Paal-Knorr Pyrrole Synthesis Workflow reagents Mix this compound, Amine, and Ethanol reflux Reflux with Catalytic Acid reagents->reflux Heat workup Solvent Removal and Aqueous Workup reflux->workup Cool purification Column Chromatography workup->purification product Isolated Pyrrole Product purification->product G Paal-Knorr Furan Synthesis Mechanism start This compound protonation Protonation of Carbonyl start->protonation H+ enolization Enolization protonation->enolization cyclization Intramolecular Attack enolization->cyclization dehydration Dehydration cyclization->dehydration -H2O product Substituted Furan dehydration->product G Heterocyclic Syntheses from this compound start This compound pyrrole Pyrrole start->pyrrole + R-NH2 (Paal-Knorr) furan Furan start->furan + H+ (Paal-Knorr) thiophene Thiophene start->thiophene + Lawesson's Reagent pyridazine Pyridazine start->pyridazine + N2H4 pyrazole Pyrazole start->pyrazole + N2H4 (acidic)

References

Application Notes and Protocols for 2-Methyl-3-oxopentanal in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-methyl-3-oxopentanal as a versatile precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Due to its bifunctional nature, possessing both an aldehyde and a ketone moiety, this compound offers multiple reaction sites for the construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in medicinal chemistry.

Introduction to this compound

This compound, with the chemical formula C₆H₁₀O₂, is a dicarbonyl compound featuring a ketone at the 3-position and an aldehyde at the 1-position of a pentane (B18724) chain, with a methyl group at the 2-position. Its structure presents a valuable synthon for various organic transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. The presence of two distinct carbonyl groups with different reactivities, along with an enolizable proton, allows for selective and sequential chemical modifications.

Application Notes: Synthetic Potential of this compound

The unique structural features of this compound open up numerous possibilities for its application in pharmaceutical synthesis. The differential reactivity of the aldehyde and ketone groups, as well as the potential for enolate formation, can be strategically exploited to build molecular complexity.

1. Precursor for Heterocyclic Synthesis:

Heterocyclic compounds form the core of a vast number of pharmaceuticals. This compound is an ideal precursor for the synthesis of various heterocyclic rings due to its 1,3-dicarbonyl-like structure.

  • Pyridine (B92270) Synthesis (Hantzsch Condensation): The Hantzsch pyridine synthesis is a classic multi-component reaction that can utilize a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine (B1217469), which can be subsequently oxidized to the corresponding pyridine. In a modified Hantzsch-type reaction, this compound can serve as the four-carbon component, reacting with an enamine or an active methylene (B1212753) compound and an ammonia source to construct substituted pyridine rings. These pyridine scaffolds are found in numerous drugs, including antihypertensives and anti-inflammatory agents.

  • Pyrimidine (B1678525) Synthesis (Biginelli Reaction): The Biginelli reaction is another multi-component reaction that condenses a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidones. While the classical Biginelli reaction uses a β-ketoester, the dicarbonyl nature of this compound could be adapted for the synthesis of highly substituted pyrimidine derivatives. Pyrimidines are fundamental components of nucleobases and are found in a wide range of therapeutics, including antiviral and anticancer drugs.

  • Pyrazole and Isoxazole Synthesis: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a standard method for the synthesis of pyrazoles. Similarly, reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles. This compound can be expected to react selectively at its carbonyl centers with these binucleophiles to yield substituted pyrazoles and isoxazoles, which are important pharmacophores in many drug classes, such as anti-inflammatory and analgesic agents.

2. Asymmetric Synthesis and Chiral Centers:

The presence of a stereocenter at the 2-position of this compound makes it a valuable chiral building block, provided it is used in its enantiomerically pure form. Enantioselective synthesis of this precursor would allow for the diastereoselective construction of downstream intermediates, which is of paramount importance in modern drug development to ensure target specificity and reduce off-target effects.

3. Aldol (B89426) and Condensation Reactions:

The aldehyde and ketone functionalities, along with the acidic α-proton, allow this compound to participate in a variety of aldol and other condensation reactions. These reactions are fundamental for carbon-carbon bond formation and can be used to build larger, more complex acyclic and cyclic systems that can serve as key intermediates in the total synthesis of natural product-based drugs and other complex APIs.

Hypothetical Synthesis of a Substituted Pyridine Derivative

The following section provides a hypothetical experimental protocol for the synthesis of a substituted dihydropyridine derivative from this compound, illustrating its potential as a precursor in a Hantzsch-type pyridine synthesis.

Table 1: Hypothetical Quantitative Data for the Synthesis of a Dihydropyridine Derivative
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Stoichiometric RatioVolume (mL) or Mass (g)
This compound114.14101.01.14 g
Ethyl Acetoacetate (B1235776)130.14101.01.30 g
Ammonium Acetate (B1210297)77.08151.51.16 g
Ethanol (B145695) (Solvent)---50 mL
Expected Product: Dihydropyridine223.28 (Hypothetical)--
Expected Yield ---~75% (1.67 g)
Experimental Protocol: Hantzsch-Type Dihydropyridine Synthesis

Objective: To synthesize a substituted dihydropyridine derivative using this compound as the key precursor.

Materials:

  • This compound (1.14 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Ammonium acetate (1.16 g, 15 mmol)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.14 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (1.16 g, 15 mmol).

  • Add 50 mL of ethanol to the flask and swirl to dissolve the reactants.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux with stirring for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). Spot the reaction mixture on a TLC plate and develop it in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting materials have been consumed.

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Cool the reaction mixture in an ice bath for 30 minutes to precipitate the dihydropyridine product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 40 °C to a constant weight.

  • Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) and determine the purity by HPLC.

Visualizations

Diagram 1: Hypothetical Hantzsch-Type Pyridine Synthesis Pathway

Hantzsch_Synthesis reactant1 This compound conditions Ethanol, Reflux reactant1->conditions reactant2 Ethyl Acetoacetate reactant2->conditions reactant3 Ammonium Acetate reactant3->conditions intermediate Dihydropyridine Intermediate conditions->intermediate oxidation Oxidation (e.g., DDQ or HNO3) intermediate->oxidation product Substituted Pyridine oxidation->product Experimental_Workflow start Start: Reaction Setup reactants 1. Charge Reactants and Solvent start->reactants reaction 2. Heat to Reflux and Stir reactants->reaction monitoring 3. Monitor Reaction by TLC reaction->monitoring workup 4. Reaction Work-up and Isolation monitoring->workup purification 5. Purification of Crude Product (e.g., Recrystallization, Chromatography) workup->purification characterization 6. Characterization of Pure Product (NMR, MS, HPLC) purification->characterization end End: Pure Product Obtained characterization->end

Application Notes and Protocols for the Quantification of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-oxopentanal is a small carbonyl-containing organic compound with the molecular formula C₆H₁₀O₂.[1][2][3][4][5] Its structure, featuring both an aldehyde and a ketone functional group, presents unique challenges and opportunities for its quantification in various matrices, including biological and environmental samples.[1] Accurate and sensitive measurement of this compound is crucial for understanding its role in chemical and biological systems.

Direct analysis of small, polar, and poorly ionizable analytes like this compound can be difficult.[6] Therefore, analytical methods often employ a derivatization step to enhance chromatographic retention, improve ionization efficiency, and increase detection sensitivity.[6][7][8] This document provides detailed protocols for two primary analytical approaches for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) following derivatization with 2,4-Dinitrophenylhydrazine (DNPH).

Analytical Methods and Protocols

Quantification by GC-MS with PFBHA Derivatization

Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] Derivatization with PFBHA is a common strategy for enhancing the volatility and detectability of carbonyl compounds.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., biological fluid, reaction mixture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization with PFBHA Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Data Data Analysis and Reporting Quantification->Data

Caption: Workflow for the quantification of this compound by GC-MS.

a) Materials and Reagents

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic solvent (e.g., Hexane (B92381), Ethyl Acetate)

  • Sodium sulfate, anhydrous

  • Deionized water

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7)

b) Standard Curve Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.

  • Perform serial dilutions to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Derivatize each standard following the procedure below.

c) Sample Preparation and Derivatization

  • For liquid samples, transfer 1 mL into a glass vial. For solid samples, perform an appropriate extraction.

  • Add an internal standard if necessary.

  • Adjust the pH of aqueous samples to ~7 with a buffer.

  • Add 100 µL of PFBHA solution (e.g., 10 mg/mL in water).

  • Vortex the mixture and incubate at room temperature for 1-2 hours to allow for derivatization.

  • Extract the PFBHA-derivatized product with 1 mL of hexane or ethyl acetate.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean vial and dry it over anhydrous sodium sulfate.

  • Concentrate the sample under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a GC vial for analysis.

d) GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

Quantification by HPLC-MS with DNPH Derivatization

HPLC is well-suited for analyzing less volatile and more polar compounds. Derivatization with DNPH adds a chromophore, enabling UV detection, and also improves ionization for mass spectrometry.[7]

cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization with DNPH Sample->Derivatization Cleanup Solid-Phase Extraction (SPE) Cleanup Derivatization->Cleanup Injection HPLC Injection Cleanup->Injection Separation Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS (MRM) Detection Ionization->Detection Quantification Quantification via Calibration Detection->Quantification Reporting Data Analysis & Reporting Quantification->Reporting

Caption: Workflow for the quantification of this compound by HPLC-MS.

a) Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile (B52724) with catalytic acid)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid

  • Deionized water

  • C18 Solid-Phase Extraction (SPE) cartridges

b) Standard Curve Preparation

  • Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Create a series of working standards (e.g., 1 to 1000 ng/mL) by diluting the stock solution.

  • Derivatize each standard as described below.

c) Sample Preparation and Derivatization

  • To 1 mL of sample (or sample extract), add 1 mL of the DNPH derivatizing solution.

  • Vortex and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the derivatized sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove excess DNPH reagent.

  • Elute the DNPH-hydrazone derivative with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • Transfer to an HPLC vial for analysis.

d) HPLC-MS/MS Parameters

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions of the derivatized analyte.

Data Presentation

Quantitative data should be summarized for clear comparison. Below is a template for presenting results from the analysis of this compound.

Sample IDMethodConcentration (ng/mL)Standard Deviation (SD)% Recovery
Control 1GC-MS< LOQN/AN/A
Control 2HPLC-MS< LOQN/AN/A
Sample AGC-MS15.21.395%
Sample BGC-MS45.83.998%
Sample AHPLC-MS14.91.197%
Sample BHPLC-MS47.14.2101%
LOQ: Limit of Quantification

Summary

The methods outlined provide robust and sensitive protocols for the quantification of this compound. The choice between GC-MS and HPLC-MS will depend on the sample matrix, required sensitivity, and available instrumentation. Both methods rely on a crucial derivatization step to enhance the analytical performance for this small carbonyl compound. Proper validation of these methods, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential before application to experimental samples.

References

Gas chromatography (GC) method for 2-Methyl-3-oxopentanal analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-3-oxopentanal

Introduction

This compound is a reactive α-ketoaldehyde that is relevant in fields such as atmospheric chemistry, food science, and as a potential impurity or metabolite in pharmaceutical products. Due to its dual functionality (both an aldehyde and a ketone group), it can be challenging to analyze directly. This compound's volatility and reactivity necessitate a robust and reliable analytical method for accurate determination.

Gas Chromatography-Mass Spectrometry (GC-MS) provides the high sensitivity and selectivity required for analyzing such compounds.[1] To improve chromatographic peak shape, enhance thermal stability, and increase volatility, a chemical derivatization step is highly recommended for carbonyl compounds prior to GC analysis.[2][3] This application note details a comprehensive method for the analysis of this compound using a two-step derivatization process involving methoximation followed by silylation, prior to GC-MS analysis. This approach stabilizes the reactive carbonyl groups, allowing for reproducible and accurate quantification.

Principle

The analytical method involves two key stages. First, the sample containing this compound is subjected to a derivatization procedure. The carbonyl groups (both aldehyde and ketone) are initially reacted with methoxyamine hydrochloride (MeOx) to form stable methoxime derivatives. Subsequently, any other active hydrogens in the sample matrix are silylated using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to prevent interference and improve chromatographic performance.[4] The resulting derivatives are then analyzed by GC-MS, where they are separated on a capillary column and detected by a mass spectrometer, allowing for both qualitative and quantitative analysis.

Experimental Protocols

Reagents and Materials
  • Sample containing this compound

  • Pyridine (B92270) (Anhydrous, ≥99.8%)

  • Methoxyamine hydrochloride (MeOx, ≥98%)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or incubator

Standard Preparation

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like hexane or acetonitrile. From this stock, create a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL by serial dilution. These standards must undergo the same derivatization procedure as the unknown samples.

Sample Preparation and Derivatization Protocol
  • Aliquoting: Transfer 100 µL of the liquid sample (or a precisely weighed amount of solid sample dissolved in a known volume of solvent) into a 2 mL GC vial.

  • Evaporation: If the sample is in a non-derivatization compatible solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of Methoxyamine hydrochloride in pyridine to the dried sample. Cap the vial tightly.

  • Incubation 1: Vortex the vial for 1 minute to ensure complete dissolution and mixing. Incubate the mixture at 60°C for 60 minutes in a heating block.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Silylation: Add 100 µL of MSTFA to the vial. Cap tightly and vortex for 30 seconds.

  • Incubation 2: Incubate the mixture at 60°C for another 30 minutes.

  • Final Sample: After cooling to room temperature, the sample is ready for GC-MS analysis. The derivatized analyte is the Trimethylsilyl (TMS) ether of the this compound methoxime.

GC-MS Instrumentation and Parameters

The following parameters are recommended and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Solvent Delay 4 minutes

Results and Data Presentation

Analysis of the derivatized this compound standard under the conditions described above yields a distinct chromatographic peak. The formation of stereoisomers (syn- and anti-isomers of the oxime) is possible and may result in two closely eluting peaks for the analyte.[5] Quantification should be performed by summing the areas of both isomer peaks if they are chromatographically resolved. The mass spectrum can be used for definitive identification.

Table 1: Representative Chromatographic and Quantitative Data
Analyte Derivative Retention Time (min) Quantification Ion (m/z) LOD (µg/mL) LOQ (µg/mL) Linearity (R²)
This compound-methoxime-TMS10.8 (Isomer 1), 11.1 (Isomer 2)1580.050.15>0.998

Note: The data presented is representative and should be determined experimentally during method validation.

Table 2: Mass Spectral Data for Analyte Identification
Analyte Derivative Molecular Ion (M+) Key Fragment Ions (m/z)
This compound-methoxime-TMSNot typically observed158, 114, 87, 73, 57

Workflow and Pathway Diagrams

The overall experimental workflow for the analysis is depicted below.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (100 µL) Deriv1 2. Methoximation (MeOx in Pyridine, 60°C) Sample->Deriv1 Deriv2 3. Silylation (MSTFA, 60°C) Deriv1->Deriv2 GC_Inject 4. GC-MS Injection (1 µL, Splitless) Deriv2->GC_Inject Derivatized Sample Separation 5. Chromatographic Separation (HP-5ms) GC_Inject->Separation Detection 6. Mass Spectrometric Detection (EI Scan) Separation->Detection Integration 7. Peak Integration & Identification Detection->Integration Raw Data Quant 8. Quantification (Calibration Curve) Integration->Quant Report 9. Final Report Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method, incorporating a two-step methoximation and silylation derivatization, provides a robust, sensitive, and selective protocol for the qualitative and quantitative analysis of this compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling accurate measurement of this reactive keto-aldehyde in various matrices. The provided parameters and protocols can be adapted and validated for specific laboratory instrumentation and sample types.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-oxopentanal is a dicarbonyl compound of interest in various fields, including atmospheric chemistry and as a potential intermediate or marker in biological and pharmaceutical processes. Due to its lack of a strong native chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is challenging. This application note details a robust and sensitive method for the quantification of this compound through pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by reversed-phase HPLC analysis. The resulting 2,4-dinitrophenylhydrazone derivative exhibits strong UV absorbance, allowing for reliable detection and quantification.

Principle of the Method

The analytical method is based on the reaction of the aldehyde functional group in this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. This reaction forms a stable, yellow-to-orange 2,4-dinitrophenylhydrazone (DNPH) derivative. The resulting derivative is highly chromophoric and can be readily detected by a UV-Vis detector at approximately 360 nm. The separation of the derivatized analyte is achieved using a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water. Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from derivatized standards of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard grade)

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid (HClO₄) or Hydrochloric acid (HCl) (analytical grade)

  • Methanol (B129727) (analytical grade)

  • Nitrogen gas, high purity

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Sample vials with inserts

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • DNPH Derivatization Solution (2 mg/mL): Dissolve 200 mg of recrystallized DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated perchloric acid or hydrochloric acid. This solution should be stored in an amber bottle at 4°C and is stable for up to one week.

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation and Derivatization Protocol
  • Sample Collection: Collect the sample (e.g., cell culture media, reaction mixture) and perform any necessary pre-treatment such as centrifugation to remove particulate matter.

  • Derivatization:

    • To 1 mL of the sample or working standard, add 1 mL of the DNPH derivatization solution.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 1 hour in the dark.

  • Extraction of the Derivative (for complex matrices):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

    • Load the derivatization reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the DNPH derivative with 2 mL of acetonitrile.

  • Sample Finalization:

    • Evaporate the eluted or directly derivatized solution to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Operating Conditions

ParameterRecommended Condition
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50-80% B; 15-18 min: 80% B; 18-20 min: 80-50% B; 20-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV-Vis at 360 nm
Injection Volume 10 µL

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of the this compound-DNPH derivative. Please note that this data is hypothetical and serves as an example based on the analysis of similar C6-carbonyl compounds. Actual values may vary and should be determined experimentally.

Table 1: Chromatographic and Calibration Data (Hypothetical)
ParameterExpected Value
Retention Time (RT) Approximately 12.5 min
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL (S/N = 3)
Limit of Quantification (LOQ) 0.1 µg/mL (S/N = 10)
Table 2: System Suitability Parameters (Hypothetical)
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (%RSD of Peak Area) < 2.0% (for n=6 injections)

Mandatory Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Analyte This compound Product This compound-DNPH Derivative (UV-active) Analyte->Product Aldehyde group reacts Reagent 2,4-Dinitrophenylhydrazine (DNPH) Reagent->Product Conditions Acidic Medium (HClO₄ or HCl) Room Temperature Conditions->Product

Caption: Derivatization of this compound with DNPH.

HPLC_Workflow start Sample/Standard Collection derivatization DNPH Derivatization start->derivatization extraction Solid Phase Extraction (SPE) (Optional, for complex matrices) derivatization->extraction reconstitution Evaporation & Reconstitution derivatization->reconstitution Directly extraction->reconstitution Elution hplc_analysis HPLC Separation & Detection (C18 Column, UV @ 360 nm) reconstitution->hplc_analysis Injection data_processing Data Acquisition & Quantification hplc_analysis->data_processing

Caption: Experimental workflow for HPLC analysis.

The Role of 1,4-Dicarbonyls in Atmospheric Brown Carbon Formation: A Focus on 2-Methyl-3-oxopentanal Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature directly investigating the role of 2-methyl-3-oxopentanal in atmospheric brown carbon formation is limited. This document utilizes detailed experimental data from a closely related and structurally similar 1,4-dicarbonyl, 4-oxopentanal (B105764) (4-OPA), as a proxy. The reaction mechanisms and experimental outcomes are expected to be analogous.

Introduction

Atmospheric brown carbon (BrC) is a class of light-absorbing organic aerosols that significantly impacts the Earth's radiative balance.[1][2][3] A major pathway to the formation of secondary BrC in the atmosphere involves the aqueous phase reactions of dicarbonyl compounds with nitrogen-containing species like ammonia (B1221849) and amines.[4][5][6] This application note details the role of 1,4-dicarbonyls, using 4-oxopentanal (4-OPA) as a representative compound, in the formation of BrC and provides protocols for key experiments. 4-OPA is a known product of limonene (B3431351) ozonolysis and serves as an excellent model for understanding the browning of secondary organic aerosols (SOA).[4][5]

The primary mechanism involves the reaction of the dicarbonyl with ammonia or ammonium (B1175870) sulfate (B86663) to form nitrogen-containing heterocyclic compounds, such as pyrroles, which then undergo further reactions to produce light-absorbing oligomers.[4][6]

Key Reaction Pathway: 4-Oxopentanal and Ammonium Sulfate

The reaction between 4-OPA and ammonium sulfate (AS) in an aqueous solution is a critical pathway for BrC formation. This process is initiated by the formation of a 2-methyl pyrrole (B145914) (2-MP) intermediate.[4][5][6] While 2-MP itself does not absorb visible light, it readily reacts with another molecule of 4-OPA to form dimers and larger, conjugated oligomers that are potent chromophores, contributing to the brown color.[4] The overall reaction is significantly accelerated by the evaporation of water, highlighting the importance of dehydration processes in BrC formation.[4][5]

Brown_Carbon_Formation cluster_initial Initial Aqueous Phase Reaction cluster_oligomerization Oligomerization & Browning 4-Oxopentanal 4-Oxopentanal 2_Methyl_Pyrrole 2-Methyl Pyrrole (2-MP) (Non-absorbing intermediate) 4-Oxopentanal->2_Methyl_Pyrrole + NH3 Ammonium_Sulfate Ammonium Sulfate (NH4)2SO4 Ammonium_Sulfate->2_Methyl_Pyrrole Dimer Dimer Products 2_Methyl_Pyrrole->Dimer + 4-Oxopentanal 4-Oxopentanal_2 4-Oxopentanal 4-Oxopentanal_2->Dimer Brown_Carbon Brown Carbon (Light-absorbing oligomers) Dimer->Brown_Carbon Further Reactions & Dehydration

Caption: Proposed reaction pathway for brown carbon formation from 4-oxopentanal.

Quantitative Data Summary

The following tables summarize key quantitative data from experiments involving 4-oxopentanal and related compounds.

Table 1: Absorption Maxima of Brown Carbon Products

ReactantsAbsorption Maximum (nm)Reference
4-Oxopentanal + Ammonium Sulfate475[4]
2-Methyl Pyrrole + 4-Oxopentanal475[4]
Limonene SOA + Ammonium Sulfate505[4]
Limonene SOA + 2-Methyl Pyrrole482-505[4]

Table 2: Experimental Conditions for Aqueous Phase Reactions

Experiment4-Oxopentanal (M)2-Methyl Pyrrole (M)Other ReactantsSolventReference
10.20.1-Water/Acetonitrile (1:1)[4]
20.060.1-Water/Acetonitrile (1:1)[4]

Experimental Protocols

Protocol 1: Aqueous Phase Reaction of 4-Oxopentanal with Ammonium Sulfate

Objective: To monitor the formation of brown carbon from the reaction of 4-oxopentanal with ammonium sulfate in an aqueous solution.

Materials:

  • 4-Oxopentanal (4-OPA)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Stir plate and stir bar

  • Water bath for temperature control (optional)

Procedure:

  • Prepare a stock solution of ammonium sulfate in deionized water (e.g., 1 M).

  • Prepare a stock solution of 4-oxopentanal in deionized water (e.g., 0.5 M).

  • In a cuvette or reaction vessel, mix the 4-OPA and ammonium sulfate solutions to achieve the desired final concentrations (e.g., 0.1 M 4-OPA and 0.5 M (NH₄)₂SO₄).

  • Immediately place the cuvette in the UV-Vis spectrophotometer and begin recording spectra at regular intervals (e.g., every 15-30 minutes) over a period of several hours to days.

  • Monitor the change in absorbance in the visible range (400-700 nm) to track the formation of brown carbon.

  • (Optional) To investigate the effect of dehydration, a parallel experiment can be run where the solution is allowed to slowly evaporate under a gentle stream of nitrogen.

Protocol_1_Workflow A Prepare Stock Solutions (4-OPA, (NH4)2SO4) B Mix Reactants in Cuvette A->B C Place in UV-Vis Spectrophotometer B->C D Record Spectra at Intervals C->D E Monitor Absorbance (400-700 nm) D->E F Analyze Data for BrC Formation E->F

Caption: Experimental workflow for aqueous phase browning experiments.

Protocol 2: Reaction of 2-Methyl Pyrrole with 4-Oxopentanal

Objective: To confirm the role of 2-methyl pyrrole as an intermediate in brown carbon formation.

Materials:

  • 4-Oxopentanal (4-OPA)

  • 2-Methyl Pyrrole (2-MP)

  • Acetonitrile

  • Deionized water

  • UV-Vis Spectrophotometer

  • Stir plate and stir bar

  • Water bath set to 20°C

Procedure:

  • Prepare aqueous mixtures of 4-OPA and 2-MP at the desired concentrations (e.g., 0.2 M 4-OPA and 0.1 M 2-MP). Note that the initial mixture may be opaque due to colloid formation.[4]

  • To create a transparent solution for spectrophotometry, mix 1 mL of the aqueous mixture with 1 mL of acetonitrile.[4]

  • Place the resulting solution in a cuvette in a temperature-controlled (20°C) UV-Vis spectrophotometer.

  • Continuously stir the solution and collect spectra every 15-30 minutes for 5-24 hours.[4]

  • Observe the growth of the characteristic absorption band around 475 nm.[4]

Conclusion

The aqueous phase reaction of 1,4-dicarbonyls, exemplified by 4-oxopentanal, with ammonium sulfate is a significant pathway for the formation of atmospheric brown carbon. The formation of a pyrrole intermediate is a key step, leading to the production of light-absorbing oligomers. The provided protocols offer a framework for researchers to investigate these and similar reactions, contributing to a better understanding of the sources and impacts of brown carbon in the atmosphere. Further research is warranted to directly investigate the reactivity and brown carbon formation potential of this compound.

References

Application Notes and Protocols for the Ozonolysis Synthesis of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the double or triple bonds in unsaturated compounds, primarily alkenes and alkynes.[1][2] This oxidative cleavage results in the formation of carbonyl-containing compounds. The nature of the final products is dependent on the workup conditions employed after the initial reaction with ozone. A reductive workup preserves the oxidation state of the initially formed carbonyl groups, yielding aldehydes and/or ketones.[1][2][3][4][5] Conversely, an oxidative workup will oxidize any resulting aldehydes to carboxylic acids.[1]

This document provides a detailed experimental protocol for the synthesis of 2-Methyl-3-oxopentanal via the ozonolysis of a suitable alkene precursor, followed by a reductive workup. The logical precursor for this target molecule is a cyclic alkene, specifically 1-ethyl-2-methylcyclopropene, as its cleavage directly yields the desired dicarbonyl structure. It is important to note that cyclopropene (B1174273) derivatives can be highly strained and require careful handling.

Reaction Scheme

The ozonolysis of 1-ethyl-2-methylcyclopropene proceeds in two main stages: the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane), followed by reductive cleavage to yield this compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_workup Reductive Workup cluster_products Products reactant 1-ethyl-2-methylcyclopropene ozonide Secondary Ozonide reactant->ozonide + O₃ -78 °C, CH₂Cl₂ ozone Ozone (O₃) product This compound ozonide->product + (CH₃)₂S dms Dimethyl Sulfide (B99878) (DMS) dms->product dmso Dimethyl Sulfoxide (DMSO)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the synthesis.

3.1. Materials and Reagents

MaterialGradeSupplier
1-ethyl-2-methylcyclopropene≥95% PuritySpecialized
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Standard Vendor
Methanol (CH₃OH)ACS GradeStandard Vendor
Dimethyl Sulfide (DMS)≥99%Standard Vendor
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house Prep
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)Reagent GradeStandard Vendor
Ozone (O₃)Generated in situOzone Generator
Nitrogen (N₂) or Argon (Ar)High PurityGas Supplier
Dry Ice (solid CO₂)Pellet or blockGas Supplier
AcetoneTechnical GradeStandard Vendor

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Ozone generator

  • Gas dispersion tube (fritted)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath in a Dewar flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for extraction and workup

  • Apparatus for purification (e.g., fractional distillation or column chromatography)

3.3. Experimental Workflow Diagram

G Experimental Workflow start Start setup Assemble Reactor (Flask, Stirrer, Gas Inlet/Outlet) start->setup dissolve Dissolve Alkene in Anhydrous CH₂Cl₂ setup->dissolve cool Cool to -78 °C (Dry Ice/Acetone Bath) dissolve->cool ozonolysis Bubble O₃ Gas Through Solution cool->ozonolysis endpoint Monitor Reaction Endpoint (e.g., Blue Color Persists) ozonolysis->endpoint purge Purge with N₂ or O₂ to Remove Excess O₃ endpoint->purge workup Add Reductive Agent (e.g., Dimethyl Sulfide) purge->workup warm Allow to Warm to Room Temperature workup->warm quench Quench with Saturated Aqueous NaHCO₃ warm->quench extract Extract with CH₂Cl₂ quench->extract dry Dry Organic Layer (e.g., with MgSO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify end End Product: This compound purify->end

Caption: Step-by-step workflow for the ozonolysis synthesis.

3.4. Detailed Procedure

  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a gas outlet, and a low-temperature thermometer. The gas outlet should be connected to a trap containing a potassium iodide solution to quench excess ozone.

  • Reaction Initiation: Dissolve 1-ethyl-2-methylcyclopropene (e.g., 5.0 g) in 100 mL of anhydrous dichloromethane. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Begin stirring the solution and start bubbling ozone-enriched oxygen from the generator through the gas dispersion tube.[5] The reaction is typically monitored by the appearance of a persistent blue color in the solution, which indicates the presence of unreacted ozone and thus the consumption of the starting alkene.[5]

  • Ozone Purge: Once the reaction is complete, turn off the ozone generator and purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove all residual ozone. This step is critical for safety.

  • Reductive Workup: While maintaining the cold temperature, slowly add dimethyl sulfide (DMS, typically 1.5 to 2.0 equivalents) to the reaction mixture.[3] After the addition, remove the cooling bath and allow the mixture to slowly warm to room temperature with continued stirring for at least 2 hours (or overnight).

  • Extraction and Isolation: Transfer the reaction mixture to a separatory funnel. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL). Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical quantitative parameters for this experimental setup. Values are illustrative and should be optimized for specific laboratory conditions.

ParameterValueUnit
Reactant
1-ethyl-2-methylcyclopropene5.0g
0.061mol
Solvent
Dichloromethane100mL
Reaction Conditions
Temperature-78°C
Ozone Flow Rate1.0L/min
Reaction Time~30min
Workup
Dimethyl Sulfide (DMS)9.1mL
0.122mol
Product
Theoretical Yield6.96g
Actual Yield (Example)4.87g
Percent Yield (Example)70%

Safety Precautions

  • Ozone: Ozone is a toxic and highly reactive gas. All ozonolysis reactions must be performed in a well-ventilated fume hood. Ensure that excess ozone is properly quenched.

  • Ozonides: The ozonide intermediates formed during the reaction can be explosive, especially when concentrated.[1] Do not isolate the ozonide. The reaction should be kept cold and dilute, and the reductive workup should be performed promptly after the ozonolysis step.[1]

  • Low Temperatures: Handling dry ice and cryogenic baths requires appropriate personal protective equipment (PPE), including insulated gloves and safety glasses.

  • Dimethyl Sulfide: DMS is flammable and has a strong, unpleasant odor. Handle it in a fume hood.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-oxopentanal. The focus is on identifying and mitigating common side reactions to enhance product purity and yield.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Aldol (B89426) Condensation of Propionaldehyde (B47417) and Methyl Vinyl Ketone

This method involves the reaction of propionaldehyde and methyl vinyl ketone, often catalyzed by an organocatalyst like L-proline.

Frequently Asked Questions (FAQs):

  • Q1: My reaction yield is low, and I observe a significant amount of a byproduct with a similar molecular weight to my starting material. What could be the issue?

    • A1: A likely cause is the self-condensation of propionaldehyde, a common side reaction.[1][2] This occurs when two molecules of propionaldehyde react with each other to form 3-hydroxy-2-methylpentanal, which can then dehydrate to 2-methyl-2-pentenal. To minimize this, consider slowly adding the propionaldehyde to the reaction mixture containing the methyl vinyl ketone and catalyst. This keeps the concentration of the enolizable aldehyde low, favoring the desired crossed aldol reaction.

  • Q2: I am observing the formation of a dehydrated aldol product instead of the desired β-hydroxy ketone. How can I prevent this?

    • A2: The dehydration of the initial aldol adduct is often promoted by higher temperatures and prolonged reaction times.[3][4] If you are isolating the β-hydroxy ketone, ensure the reaction is conducted at a lower temperature (e.g., -20°C as in some protocols) and monitor the reaction progress closely to stop it before significant dehydration occurs. If the α,β-unsaturated product is desired, heating the reaction mixture will favor elimination.[5]

  • Q3: My reaction is not proceeding to completion, or the reaction rate is very slow. What are the potential causes?

    • A3: Several factors can contribute to a sluggish reaction. Ensure your catalyst (e.g., L-proline) is of high purity and used in the correct stoichiometric amount. The solvent must be anhydrous, as water can interfere with the catalytic cycle. Additionally, check the reaction temperature; while lower temperatures can suppress side reactions, they also slow down the desired reaction. A gradual increase in temperature might be necessary.

  • Q4: How can I purify this compound from the reaction mixture, especially from the self-condensation byproduct?

    • A4: Due to the similar boiling points of this compound and the self-condensation product (2-methyl-2-pentenal), simple distillation may not be effective. Column chromatography on silica (B1680970) gel is a recommended method for purification. A solvent system with a gradient of hexane (B92381) and ethyl acetate (B1210297) can effectively separate the desired product from the less polar byproduct.

Data Presentation: Aldol Condensation Side Products

Side Product NameChemical StructureFormation PathwayMitigation Strategy
3-Hydroxy-2-methylpentanalCH₃CH₂CH(OH)CH(CH₃)CHOSelf-condensation of propionaldehydeSlow addition of propionaldehyde, optimized catalyst loading
2-Methyl-2-pentenalCH₃CH₂CH=C(CH₃)CHODehydration of 3-hydroxy-2-methylpentanalControl of reaction temperature and time
Polymeric materialsHigh molecular weight polymersPolymerization of methyl vinyl ketoneUse of fresh, distilled methyl vinyl ketone; controlled temperature

Experimental Protocol: Asymmetric Aldol Condensation

A representative laboratory-scale procedure for the synthesis of this compound via asymmetric aldol condensation is as follows:

  • To a solution of methyl vinyl ketone (1.0 eq) in anhydrous dichloromethane (B109758) at -20°C is added L-proline (20 mol%).

  • Propionaldehyde (1.5 eq) is then added dropwise over a period of 30 minutes.

  • The reaction mixture is stirred at -20°C for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

Note: This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Logical Relationship for Troubleshooting Aldol Condensation

troubleshooting_aldol start Problem Encountered low_yield Low Yield / High Impurity start->low_yield dehydration Dehydrated Product Observed start->dehydration slow_reaction Slow or Incomplete Reaction start->slow_reaction cause1 Self-Condensation of Propionaldehyde low_yield->cause1 Possible Cause cause2 High Temperature / Long Reaction Time dehydration->cause2 Possible Cause cause3 Inactive Catalyst / Wet Solvent slow_reaction->cause3 Possible Cause solution1 Slow addition of propionaldehyde cause1->solution1 Solution solution2 Lower temperature / Monitor reaction cause2->solution2 Solution solution3 Use pure catalyst / Anhydrous conditions cause3->solution3 Solution

Troubleshooting workflow for aldol condensation.
Route 2: Ozonolysis of 2-Methyl-1,3-pentadiene (B74102)

This industrial route involves the selective cleavage of the double bond adjacent to the methyl group in 2-methyl-1,3-pentadiene using ozone.

Frequently Asked Questions (FAQs):

  • Q1: My reaction is producing a mixture of carbonyl compounds, not just this compound and formaldehyde. Why is this happening?

    • A1: Ozonolysis can sometimes lead to over-oxidation or incomplete cleavage, especially if the reaction conditions are not carefully controlled.[6] The intermediate ozonide can decompose through different pathways, leading to a variety of products. For instance, in the ozonolysis of a similar compound, 2-methyl-2-pentenal, the principal products were methylglyoxal (B44143) and propanal.[7][8] To improve selectivity, ensure the reaction is carried out at a low temperature (typically -78°C) and that the work-up procedure is appropriate for isolating the desired aldehyde.

  • Q2: What are the common work-up procedures for an ozonolysis reaction to obtain the aldehyde product?

    • A2: A reductive work-up is necessary to obtain the aldehyde product and prevent its oxidation to a carboxylic acid.[6] Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS) or zinc dust and water. An oxidative work-up, for example with hydrogen peroxide, will lead to the formation of carboxylic acids.

  • Q3: I am concerned about the safety of using ozone. What are the necessary precautions?

    • A3: Ozone is a toxic and potentially explosive gas. Ozonolysis should always be performed in a well-ventilated fume hood. The reaction is typically carried out at low temperatures to control the reactivity of the ozonides formed, which can be explosive. It is crucial to follow established safety protocols for generating and handling ozone.

Data Presentation: Potential Ozonolysis Byproducts

Based on the ozonolysis of structurally similar compounds, the following byproducts could potentially be formed:

Potential ByproductChemical StructureFormation Pathway
MethylglyoxalCH₃C(O)CHOAlternative cleavage of the ozonide
PropanalCH₃CH₂CHOAlternative cleavage of the ozonide
Secondary OzonidesComplex cyclic peroxidesRearrangement of the Criegee intermediate

Experimental Protocol: Ozonolysis of an Alkene (General Procedure)

The following is a general procedure for the ozonolysis of an alkene, which can be adapted for 2-methyl-1,3-pentadiene:

  • Dissolve the alkene (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any excess ozone.

  • For a reductive work-up, add a reducing agent such as dimethyl sulfide (1.5 eq) to the cold solution and allow it to warm to room temperature slowly.

  • The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or chromatography.

Note: This is a generalized protocol and requires careful adaptation and safety considerations for the specific substrate and scale.

Signaling Pathway for Ozonolysis and Side Reactions

ozonolysis_pathway cluster_cleavage Ozonide Cleavage alkene 2-Methyl-1,3-pentadiene molozonide Primary Ozonide (Molozonide) alkene->molozonide + O3 ozone Ozone (O3) ozonide Ozonide molozonide->ozonide Rearrangement desired_path Desired Pathway ozonide->desired_path side_path Side Pathway ozonide->side_path product This compound + Formaldehyde desired_path->product Reductive Work-up byproducts Methylglyoxal, Propanal, etc. side_path->byproducts Alternative Fragmentation

Ozonolysis reaction pathway and potential side reactions.
Route 3: Catalytic Oxidation of 2-Methyl-3-hydroxypentanal

This industrial method involves the oxidation of the secondary alcohol precursor, 2-methyl-3-hydroxypentanal, to the desired keto-aldehyde.

Frequently Asked Questions (FAQs):

  • Q1: My oxidation reaction is resulting in a low yield of this compound and the formation of carboxylic acids. What is causing this?

    • A1: Over-oxidation is a common issue in the oxidation of aldehydes. The aldehyde group in the product is susceptible to further oxidation to a carboxylic acid. To minimize this, use a mild and selective oxidizing agent and carefully control the reaction conditions, such as temperature and reaction time. In some industrial processes, the aldehyde is stabilized in-situ by forming a hemiacetal to prevent over-oxidation.

  • Q2: What are some suitable catalysts for the selective oxidation of a secondary alcohol to a ketone without affecting the aldehyde group?

    • A2: Heterogeneous catalysts, such as palladium or platinum supported on activated carbon, are often used in industrial settings for this type of selective oxidation. These catalysts, used with an oxidant like pressurized oxygen, can provide good yields. For laboratory-scale synthesis, other selective oxidation methods like Swern oxidation or using Dess-Martin periodinane could be considered, although care must be taken to control the reaction to avoid affecting the aldehyde.

  • Q3: How can I monitor the progress of the oxidation reaction?

    • A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of the starting alcohol and the appearance of the desired ketone product, as well as the potential formation of any over-oxidation byproducts.

Data Presentation: Potential Oxidation Side Products

Side Product NameChemical StructureFormation PathwayMitigation Strategy
2-Methyl-3-oxopentanoic acidCH₃C(O)CH(CH₃)COOHOver-oxidation of the aldehyde groupUse of selective oxidizing agents, control of reaction conditions, in-situ protection
Unreacted Starting MaterialCH₃CH₂CH(OH)CH(CH₃)CHOIncomplete oxidationEnsure catalyst activity, optimize reaction time and temperature

Experimental Workflow for Catalytic Oxidation

oxidation_workflow start Start: 2-Methyl-3-hydroxypentanal reaction Catalytic Oxidation (e.g., Pd/C, O2) start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Work-up and Catalyst Removal monitoring->workup Reaction Complete purification Purification (Distillation or Chromatography) workup->purification product Product: this compound purification->product

References

Technical Support Center: Purification of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-Methyl-3-oxopentanal from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the purification of this compound?

A1: this compound is a β-keto aldehyde, and its purification presents several challenges:

  • Instability: As an aldehyde, it is susceptible to oxidation, which can convert it into the corresponding carboxylic acid.[1] Furthermore, being a β-dicarbonyl compound, it can undergo self-condensation or other side reactions, especially in the presence of acidic or basic impurities.[1][2]

  • Keto-Enol Tautomerism: The presence of both keto and enol tautomers can result in broadened peaks during chromatographic analysis and in NMR spectra, complicating the assessment of purity.[2]

  • Co-distillation with Impurities: Impurities with boiling points similar to that of this compound can be challenging to separate effectively through distillation.[2]

  • Decomposition on Silica (B1680970) Gel: The acidic nature of standard silica gel can sometimes lead to the degradation of aldehydes and β-dicarbonyl compounds during column chromatography.[2]

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurities present will largely depend on the synthetic method used. For a typical aldol (B89426) condensation reaction, potential impurities may include:

  • Unreacted starting materials (e.g., propionaldehyde, methyl vinyl ketone).[1]

  • Catalyst residues (e.g., L-proline).[1]

  • Solvents used in the reaction (e.g., dichloromethane).[1]

  • Products from self-condensation of starting materials or the product itself.[1][2]

  • Over-oxidation products, such as the corresponding carboxylic acid.[1]

Q3: How can the purity of this compound be monitored during the purification process?

A3: The purity of this compound can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To quickly assess the separation of the product from impurities.

  • Gas Chromatography (GC): To determine the percentage of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities. However, be aware that keto-enol tautomerism may lead to complex spectra.[2]

Q4: Is this compound prone to polymerization?

A4: Yes, like many aldehydes and reactive carbonyl compounds, this compound can be susceptible to polymerization, especially during storage or upon heating.[1] The use of inhibitors or careful control of temperature can help mitigate this issue.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield after purification Decomposition during distillation or chromatography.For distillation, use a high-vacuum to lower the boiling point and minimize thermal stress.[3] For chromatography, consider using deactivated (neutral) silica gel or alumina (B75360) to prevent degradation.[2]
Product is discolored (yellow/brown) Presence of high molecular weight byproducts from condensation or polymerization reactions.A preliminary aqueous work-up can help remove some polar impurities.[3] Distillation is often effective at separating the desired product from non-volatile colored impurities.[4]
Broad peaks in chromatography Keto-enol tautomerism is occurring on the stationary phase.This is an inherent property of the molecule.[2] While it may not be possible to obtain perfectly sharp peaks, using a less acidic stationary phase and optimizing the mobile phase may improve peak shape.
Incomplete removal of starting materials Similar boiling points or polarities between the product and starting materials.If distillation is ineffective, column chromatography with a carefully selected eluent system may provide better separation.[3] Alternatively, a chemical wash to remove a specific starting material (e.g., a bisulfite wash for an aldehyde) could be employed.[5]
Product degrades during storage Oxidation or polymerization.Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.[6] The addition of a radical inhibitor like BHT may also be considered.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₂[7]
Molecular Weight 114.14 g/mol [7]
Boiling Point 50 °C at 1 Torr[8]
Density (Predicted) 0.932 g/cm³[8]
CAS Number 14848-68-1[7]

Experimental Protocols

Protocol 1: Aqueous Work-up for Preliminary Purification

Objective: To remove water-soluble impurities, as well as acidic or basic residues from the crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in an appropriate volume of ethyl acetate (e.g., 10-20 mL per gram of crude product).[3]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.[3]

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of brine to reduce the amount of water dissolved in the organic phase.[3]

  • Separate the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.

Protocol 2: Purification by High-Vacuum Distillation

Objective: To purify this compound from non-volatile impurities and other components with significantly different boiling points.

Materials:

  • Partially purified this compound

  • Short-path distillation apparatus

  • Heating mantle with magnetic stirring

  • High-vacuum pump

  • Cold trap

  • Thermometer

  • Vacuum grease

Procedure:

  • Assemble the short-path distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.[3][4]

  • Place the partially purified product into the distillation flask with a magnetic stir bar.

  • Connect the apparatus to a high-vacuum pump with a cold trap in between.

  • Gradually apply the vacuum to the system.

  • Once a stable vacuum is achieved (e.g., ~1 mmHg), begin to gently heat the distillation flask with stirring.[3][8]

  • Monitor the temperature of the vapor as the product begins to distill. Collect the fraction that distills at a stable temperature (expected to be around 50 °C at 1 mmHg).[8]

  • After collecting the desired fraction, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Partially purified this compound

  • Silica gel (consider using neutral silica gel)

  • Appropriate solvents for the mobile phase (e.g., hexane/ethyl acetate mixtures)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Determine an optimal solvent system using TLC. The ideal system should provide a good separation of the product from impurities, with an Rf value for the product between 0.2 and 0.4.[3]

  • Pack the chromatography column with silica gel using the chosen eluent.

  • Dissolve the partially purified product in a minimal amount of the eluent or a compatible solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, applying positive pressure if necessary.

  • Collect fractions in separate tubes or flasks.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[3]

Visualizations

experimental_workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup distillation High-Vacuum Distillation workup->distillation For non-volatile impurities chromatography Column Chromatography workup->chromatography For impurities of similar volatility pure_product Purified this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Low Purity or Yield cause1 Decomposition on Silica issue->cause1 cause2 Thermal Degradation issue->cause2 cause3 Inefficient Separation issue->cause3 sol1 Use Neutral Silica Gel cause1->sol1 sol2 Use High-Vacuum Distillation cause2->sol2 sol3 Optimize Eluent for Chromatography cause3->sol3

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-3-oxopentanal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory-scale synthesis is a controlled aldol (B89426) condensation.[1] Industrial methods may involve the catalytic oxidation of 2-methyl-3-hydroxypentanal or the ozonolysis of 2-methyl-1,3-pentadiene.[1]

Q2: What is a typical yield for the aldol condensation synthesis of this compound?

A2: A representative asymmetric organocatalytic aldol condensation can achieve yields in the range of 65-72%.[1] However, yields can be lower due to side reactions and unfavorable equilibrium.

Q3: What are the main by-products in the synthesis of this compound?

A3: In aldol condensations, common by-products include self-condensation products of the reactants. For instance, in a crossed aldol reaction, if both carbonyl compounds have α-hydrogens, a mixture of up to four different products can be formed.[2] The Cannizzaro reaction can be a competing side reaction if an aldehyde without α-hydrogens is used with a strong base.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[3]

Q5: My final product is an oil. How can I purify it effectively?

A5: For oily products, common purification techniques include extraction with a suitable solvent, column chromatography, and distillation if the product is volatile and thermally stable.[3][4] For aldehydes, bisulfite extraction can be a useful chemical purification method to separate them from other non-aldehydic impurities.[4]

Troubleshooting Guides

Issue 1: Low Yield in Aldol Condensation

A low yield in the aldol condensation for the synthesis of this compound can be attributed to several factors. This guide provides a structured approach to troubleshooting this common issue.

Troubleshooting Workflow: Low Yield

LowYieldTroubleshooting start Low Yield Observed check_equilibrium Is the aldol addition reversible? start->check_equilibrium check_side_reactions Are there significant side reactions? check_equilibrium->check_side_reactions No solution_equilibrium Drive reaction forward (e.g., remove water) check_equilibrium->solution_equilibrium Yes check_conditions Are reaction conditions optimal? check_side_reactions->check_conditions No solution_side_reactions Optimize stoichiometry, use directed aldol strategy check_side_reactions->solution_side_reactions Yes check_reagents Are reagents pure and reactive? check_conditions->check_reagents Yes solution_conditions Adjust temperature, catalyst, and reaction time check_conditions->solution_conditions No solution_reagents Purify starting materials, use fresh reagents check_reagents->solution_reagents No

Caption: Troubleshooting logic for addressing low yields.

Potential Cause Troubleshooting Steps Expected Outcome
Unfavorable Equilibrium The initial aldol addition is often reversible.[3] To shift the equilibrium towards the product, consider removing water as it forms, especially if the reaction proceeds to the condensation product.Increased product formation.
Side Reactions In crossed aldol reactions, self-condensation of reactants is a major issue.[2] To minimize this, use a directed aldol strategy where the enolate of one carbonyl is pre-formed with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding the second carbonyl compound.[2] Alternatively, use one reactant that cannot form an enolate (no α-hydrogens).[2]A cleaner reaction with fewer by-products and a higher yield of the desired product.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature is critical. The base must be strong enough to deprotonate the α-carbon.[2] Excessively high temperatures can promote side reactions and product degradation.[2]Improved reaction rate and selectivity.
Impure or Degraded Reactants Impurities in the starting materials can interfere with the reaction. Aldehydes, in particular, can oxidize to carboxylic acids upon storage.Use freshly distilled or purified reactants to ensure their integrity.
Issue 2: Complex Product Mixture

A common challenge in crossed aldol condensations is the formation of multiple products, making purification difficult and reducing the yield of the desired compound.

Decision Tree for Minimizing Product Mixtures

ProductMixture start Complex Product Mixture check_enolizable Do both reactants have α-hydrogens? start->check_enolizable use_non_enolizable Use a non-enolizable reactant check_enolizable->use_non_enolizable Yes check_reactivity Are reactants of similar reactivity? check_enolizable->check_reactivity No end Simplified Product Mixture use_non_enolizable->end directed_aldol Employ a directed aldol strategy (e.g., LDA) directed_aldol->end check_reactivity->directed_aldol Yes use_more_reactive_aldehyde Use a more reactive aldehyde as the electrophile check_reactivity->use_more_reactive_aldehyde No use_more_reactive_aldehyde->end

Caption: Decision-making process to simplify product mixtures.

Strategy Description Benefit
Use a Non-Enolizable Partner One of the carbonyl reactants should lack α-hydrogens, preventing it from forming an enolate and acting only as the electrophile.[2] Aromatic aldehydes are a common choice for this role.[2]Eliminates the possibility of self-condensation of one reactant and one of the crossed-aldol products.
Directed Aldol Reaction This involves the pre-formation of a specific enolate using a strong, non-nucleophilic base (e.g., LDA) at low temperatures. The second carbonyl compound is then added to the pre-formed enolate.[2]Provides excellent control over which reactant forms the nucleophile and which acts as the electrophile, leading to a single desired product.
Exploit Reactivity Differences Aldehydes are generally more reactive electrophiles than ketones. In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate.[2]Can favor the formation of one crossed-aldol product over others, though a mixture is still possible.

Experimental Protocols

Protocol 1: Asymmetric Aldol Condensation

This protocol is adapted from a laboratory-scale synthesis of this compound.[1]

Materials:

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous dichloromethane.

  • Add L-proline (0.2 equivalents) to the solvent.

  • Cool the mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Slowly add propionaldehyde (1.0 equivalent) to the cooled mixture while stirring.

  • After stirring for 10-15 minutes, add methyl vinyl ketone (1.2 equivalents) dropwise over 20-30 minutes.

  • Allow the reaction to stir at -20°C and monitor its progress using TLC.

  • Once the reaction is complete (typically after several hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.

Experimental Workflow: Asymmetric Aldol Condensation

AldolWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_flask Prepare inert atmosphere flask add_solvent_catalyst Add CH₂Cl₂ and L-proline prep_flask->add_solvent_catalyst cool Cool to -20°C add_solvent_catalyst->cool add_propionaldehyde Add Propionaldehyde cool->add_propionaldehyde add_mvk Add Methyl Vinyl Ketone add_propionaldehyde->add_mvk stir Stir at -20°C add_mvk->stir quench Quench with NH₄Cl (aq) stir->quench extract Extract with CH₂Cl₂ quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product This compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Protocol 2: Catalytic Oxidation of 2-Methyl-3-hydroxypentanal

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone, which can be adapted for the synthesis of this compound from its corresponding alcohol precursor.[1]

Materials:

  • 2-Methyl-3-hydroxypentanal

  • Palladium or Platinum on activated carbon (Pd/C or Pt/C) catalyst

  • Pressurized oxygen source

  • Suitable solvent (e.g., toluene)

  • Continuous flow reactor or a high-pressure reaction vessel

Procedure:

  • Prepare a solution of 2-Methyl-3-hydroxypentanal in a suitable solvent.

  • In a continuous flow reactor or a high-pressure vessel, charge the catalyst (Pd/C or Pt/C).

  • Heat the reactor to the desired temperature (e.g., 80-120°C).

  • Introduce the solution of the starting material into the reactor.

  • Pressurize the reactor with oxygen to the desired pressure.

  • Maintain the reaction at the set temperature and pressure, continuously flowing the reactant solution over the catalyst bed (for a flow reactor) or stirring vigorously (for a batch reactor).

  • Monitor the reaction progress by analyzing the output stream (e.g., by GC-MS).

  • After the reaction is complete, cool the reactor and carefully depressurize it.

  • Filter off the catalyst.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation or chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Aldol Condensation Yield

Parameter Variation Effect on Yield Rationale Reference
Base Weak Base (e.g., NaOH) vs. Strong, Non-nucleophilic Base (e.g., LDA)Using a strong, non-nucleophilic base in a directed aldol reaction significantly increases the yield of the desired crossed-aldol product.A strong base like LDA ensures complete and irreversible formation of the enolate from one carbonyl partner before the introduction of the second, preventing self-condensation.[2][2]
Temperature Low Temperature (-78°C) vs. Room Temperature or HigherLower temperatures generally favor the aldol addition product and can improve selectivity by minimizing side reactions. Higher temperatures promote the subsequent dehydration to the enone.The initial aldol addition is often reversible and exothermic. Low temperatures shift the equilibrium to the product side. Higher temperatures can lead to product degradation.[2][2]
Reactant Structure Aldehyde vs. Ketone as ElectrophileAldehydes are more reactive electrophiles than ketones.The aldehyde carbonyl is less sterically hindered and more electrophilic, leading to faster reaction rates.[2][2]
Catalyst Proline (organocatalyst)Can provide good yields (65-72%) and moderate stereoselectivity in asymmetric aldol reactions.The catalyst forms an enamine intermediate, which then reacts with the electrophile.[1]

References

Technical Support Center: Optimizing Stereoselectivity in Aldol Reactions of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective aldol (B89426) reaction of 2-methyl-3-oxopentanal.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Problem Potential Cause Recommended Solution
Low Diastereoselectivity (Poor syn/anti Ratio) Inappropriate Lewis Acid or Catalyst: The choice of Lewis acid or catalyst significantly influences the transition state geometry.[1][2][3]- For syn-diastereoselectivity: Employ boron enolates, which favor a closed, chair-like Zimmerman-Traxler transition state.[4][5][6] Common reagents include dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine. - For anti-diastereoselectivity: Consider using a different metal enolate or a Lewis acid that favors an open transition state. The choice of bulky silyl (B83357) triflates in Mukaiyama aldol reactions can also influence diastereoselectivity.[1]
Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) is a primary determinant of the diastereomeric outcome. Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-products.[4][6]- To favor the kinetic Z-enolate, use a strong, hindered non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C).[7] - For the thermodynamic E-enolate, a weaker base at higher temperatures might be employed, though this can be less selective.
Suboptimal Reaction Temperature: Temperature can affect the stability of the transition states leading to different diastereomers.- Maintain low temperatures (e.g., -78 °C) during enolate formation and the subsequent addition of the aldehyde to favor the kinetically controlled product.[7]
Low Enantioselectivity (Poor Enantiomeric Excess - ee%) Ineffective Chiral Auxiliary or Catalyst: The chiral controller is not effectively discriminating between the two prochiral faces of the enolate or the aldehyde.- Chiral Auxiliaries: Evans-type oxazolidinones are highly effective for achieving high enantioselectivity in aldol reactions.[5][8][9] Ensure the auxiliary is of high enantiomeric purity. - Organocatalysis: L-proline and its derivatives can catalyze direct asymmetric aldol reactions.[10][11][12] Optimize catalyst loading (typically 10-30 mol%) and reaction conditions.
Incorrect Stoichiometry of Reagents: The ratio of the substrate to the chiral auxiliary or catalyst can impact the stereochemical outcome.- Ensure the chiral auxiliary is used in stoichiometric amounts. For catalytic reactions, perform optimization studies to determine the ideal catalyst loading.
Presence of Impurities: Water or other protic impurities can interfere with the catalyst or enolate, leading to a racemic background reaction.- Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Low Reaction Yield Incomplete Enolate Formation: The base used may not be strong enough to completely deprotonate the α-carbon of the this compound derivative.[7]- Use a strong base like LDA to ensure quantitative enolate formation.[7]
Side Reactions: Competing reactions such as self-condensation or decomposition of starting materials can reduce the yield.- Pre-form the enolate at low temperature before the addition of the aldehyde electrophile to minimize self-condensation.[7] - Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed to avoid product degradation.
Unfavorable Reaction Equilibrium: The aldol addition can be reversible.[7]- While low temperatures are crucial for selectivity, in some cases, a slight increase in temperature after the initial addition may be necessary to drive the reaction to completion. This should be done cautiously as it may impact stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose between using a chiral auxiliary and an organocatalyst for my reaction?

A1: The choice depends on your specific synthetic goals and constraints.

  • Chiral Auxiliaries (e.g., Evans Oxazolidinones): These are often used for high-stakes syntheses where achieving very high diastereoselectivity and enantioselectivity is critical. They require additional steps for attachment and removal of the auxiliary, but the stereochemical outcome is generally very reliable and predictable.[5][9]

  • Organocatalysts (e.g., L-proline): This approach is more atom-economical as it avoids the use of stoichiometric chiral reagents.[11] It is a "direct" aldol reaction, simplifying the experimental procedure.[10] However, achieving high levels of stereoselectivity may require more extensive optimization of reaction conditions (solvent, temperature, additives).[12]

Q2: What is the role of the Lewis acid in controlling stereoselectivity?

A2: The Lewis acid plays a crucial role in coordinating to both the enolate and the aldehyde, thereby organizing the transition state. In reactions using chiral auxiliaries, boron-based Lewis acids like Bu₂BOTf are common and tend to form a rigid, six-membered chair-like transition state, which leads to high syn-diastereoselectivity.[5][6] The choice of Lewis acid can also influence facial selectivity by interacting with the chiral auxiliary.[13]

Q3: Can I use a catalytic amount of a Lewis acid?

A3: While stoichiometric Lewis acids are common in substrate-controlled diastereoselective aldol reactions, catalytic enantioselective variants using chiral Lewis acids have been developed.[13] These reactions require careful selection of the catalyst and reaction conditions to achieve both high turnover and high stereoselectivity.

Q4: My reaction is giving the opposite diastereomer to what I expected. What could be the cause?

A4: This is likely due to the formation of the unexpected enolate isomer (E instead of Z, or vice versa). Review your enolization conditions. The choice of base, solvent, and counterion can all influence the E/Z ratio of the enolate.[4] Alternatively, the reaction may not be following the expected closed Zimmerman-Traxler transition state model. This can sometimes occur with certain Lewis acids or substrates.

Q5: How can I remove the Evans auxiliary after the reaction?

A5: The Evans auxiliary can be cleaved under various conditions to yield different functional groups, such as carboxylic acids, esters, or primary alcohols, while preserving the newly created stereocenters. Common methods include hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄.[9]

Data Presentation: Representative Stereoselectivity in Aldol Reactions

The following tables summarize typical results for aldol reactions of substrates analogous to this compound, providing an indication of the stereoselectivity that can be achieved with different methods.

Table 1: Diastereoselectivity in Boron-Mediated Aldol Reactions of α-Methyl Ketones

Enolate Source (Analogous to this compound enolate)AldehydeReagentsDiastereomeric Ratio (syn:anti)Reference
N-Propionyl oxazolidinoneBenzaldehydeBu₂BOTf, Et₃N>99:1[5]
N-Propionyl oxazolidinoneIsovaleraldehydeBu₂BOTf, Et₃N>99:1[5]
Silyl enol ether of a methyl ketonePivalaldehydeTiCl₄90:10[13]

Table 2: Enantioselectivity in Proline-Catalyzed Aldol Reactions

Ketone (Nucleophile)AldehydeCatalyst (mol%)Enantiomeric Excess (ee%)Reference
Acetone4-NitrobenzaldehydeL-Proline (30)76%[10]
Cyclohexanone4-NitrobenzaldehydeL-Proline (20)96%[14]
AcetoneIsovaleraldehydeL-Prolinamide (B555322) derivative (5)>99%[12]

Experimental Protocols

Protocol 1: Evans syn-Aldol Reaction (General Procedure)

This protocol is adapted for the use of an N-acylated oxazolidinone derived from 2-methyl-3-oxopentanoic acid.

  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv).

  • Slowly add triethylamine (B128534) (1.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldol Addition: Add the desired aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Proline-Catalyzed Direct Aldol Reaction (General Procedure)

  • Reaction Setup: To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., DMSO or neat acetone), add L-proline (10-30 mol%).

  • Add the aldehyde acceptor (if different from the starting material, typically 1.2-2.0 equiv).

  • Reaction: Stir the mixture at room temperature or as optimized (e.g., 4 °C to 25 °C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis start Start: Anhydrous Conditions reagents Prepare Substrate & Reagents start->reagents enolate Enolate Formation (Base/Lewis Acid) reagents->enolate aldol Aldol Addition (Add Aldehyde) enolate->aldol quench Quench Reaction aldol->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify analyze Characterization (NMR, HPLC) purify->analyze end End: Pure Product analyze->end stereoselectivity_factors cluster_substrate Substrate Control cluster_reagents Reagent Control cluster_conditions Condition Control center Stereochemical Outcome (syn/anti, R/S) enolate Enolate Geometry (E/Z) enolate->center auxiliary Chiral Auxiliary auxiliary->center lewis_acid Lewis Acid / Metal lewis_acid->center catalyst Chiral Catalyst (e.g., Proline) catalyst->center base Base base->center temp Temperature temp->center solvent Solvent solvent->center

References

Preventing polymerization of 2-Methyl-3-oxopentanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-Methyl-3-oxopentanal during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is a dicarbonyl compound containing both an aldehyde and a ketone functional group.[1] This structure makes it highly reactive. The primary pathway for its instability during storage is aldol-type polymerization, where the molecule reacts with itself to form larger polymer chains.[1]

Q2: What are the initial signs of polymerization in a sample of this compound?

Early indicators of polymerization include an increase in the viscosity of the sample. Over time, the liquid may become thicker and could eventually solidify as polymers form.[2] You may also observe a decrease in the characteristic odor of the aldehyde as it is consumed in the polymerization reaction.

Q3: What are the general recommended storage conditions for this compound?

To minimize polymerization, this compound should be stored in a cool, dry, and well-ventilated area.[1][3] It is crucial to keep it away from incompatible substances such as strong acids, bases (caustics, ammonia, amines), and oxidizing agents, as these can catalyze polymerization.[1][4] The use of an inert atmosphere, such as nitrogen or argon, in the storage container is also recommended to prevent oxidation.[4]

Q4: Is refrigeration or freezing always the best storage method?

While low temperatures generally slow down chemical reactions, some aliphatic aldehydes can form inactive solid trimers more rapidly at very low temperatures.[2] Therefore, for long-term storage, it is advisable to dilute the aldehyde in a primary alcohol to form more stable hemiacetals and store at room temperature.[2] If neat storage is necessary, refrigeration is preferable to freezing, but the potential for trimer formation should be considered.

Q5: What types of inhibitors can be used to prevent the polymerization of this compound?

The addition of antioxidants or radical scavengers can help inhibit polymerization by reacting with and stabilizing reactive intermediates.[5] While specific data for this compound is limited, compounds like hydroquinone (B1673460) and certain amines have been used as inhibitors for other reactive aldehydes.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Solidification of the Sample Aldol polymerization has occurred.If the material is not completely solidified, it may be possible to salvage some monomer by distillation under reduced pressure. However, it is best to discard the polymerized sample and obtain a fresh batch. To prevent recurrence, review and optimize storage conditions (see FAQs and Storage Conditions table below).
Reduced Purity or Presence of Byproducts in Analysis The sample has started to degrade or polymerize.Implement a routine quality control check using analytical methods like GC-MS or HPLC after derivatization to monitor the purity of the stored compound.[8][9][10][11][12] If purity has dropped significantly, the batch should be replaced.
Inconsistent Experimental Results The concentration of the active monomer has decreased due to polymerization.Before each use, verify the concentration of this compound using a validated analytical method. Adjust experimental protocols to account for any decrease in concentration. For critical applications, use a freshly opened or recently purified sample.

Storage and Handling Recommendations

Parameter Recommendation Rationale
Temperature Store in a cool environment. For long-term storage, consider dilution in a primary alcohol and storage at room temperature.[2]Low temperatures generally slow reaction rates, but for some aldehydes, very low temperatures can promote trimerization.[2] Dilution to form hemiacetals increases stability.[2]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).[4]Prevents oxidation, which can produce acidic impurities that catalyze polymerization.
Container Use amber glass or other opaque containers. There is some evidence that aluminum may be a better storage material than glass for some aldehydes.[2]Protects the compound from light, which can promote degradation.
Inhibitors Consider adding a small amount of an antioxidant or radical scavenger (e.g., BHT).These compounds interrupt the chemical chain reactions that lead to polymerization.[5]
Purity Use high-purity this compound.Impurities, especially acidic or basic compounds, can act as catalysts for polymerization.

Experimental Protocols

Protocol 1: Quality Control Analysis of this compound using HPLC-UV after DNPH Derivatization

This protocol describes a method to quantify the concentration of this compound, which can be used to monitor its stability during storage. The method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be analyzed by HPLC with UV detection.[9][10]

Materials:

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and a catalytic amount of acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of acetonitrile to prepare a stock solution.

  • Derivatization: Mix an aliquot of the stock solution with an excess of the DNPH solution. Allow the reaction to proceed in a sealed vial at room temperature for a specified time (e.g., 1-2 hours) to ensure complete derivatization.

  • HPLC Analysis:

    • Inject a known volume of the derivatized sample into the HPLC system.

    • Perform a gradient elution using a mobile phase of acetonitrile and water.

    • Monitor the elution of the DNPH-hydrazone derivative using a UV detector at a wavelength where the derivative has maximum absorbance (typically around 360 nm).

  • Quantification: Prepare a calibration curve using standards of known concentrations of this compound that have been derivatized under the same conditions. Calculate the concentration of the sample based on the peak area from the HPLC chromatogram and the calibration curve.

Visualizations

Polymerization_Process Figure 1. Aldol Polymerization of this compound Monomer1 This compound Enolate Enolate Intermediate Monomer1->Enolate Base Catalyst Monomer2 This compound Dimer Dimer Monomer2->Dimer Enolate->Dimer Nucleophilic Attack Polymer Polymer Dimer->Polymer Further Reaction

Caption: Aldol polymerization mechanism of this compound.

Inhibition_Mechanism Figure 2. Inhibition of Polymerization cluster_0 Polymerization Pathway cluster_1 Inhibition Monomer Monomer Reactive_Intermediate Reactive_Intermediate Monomer->Reactive_Intermediate Initiation Polymer Polymer Reactive_Intermediate->Polymer Propagation Non_Reactive_Product Non_Reactive_Product Reactive_Intermediate->Non_Reactive_Product Stabilization Inhibitor Inhibitor (e.g., Antioxidant) Inhibitor->Reactive_Intermediate Scavenging

Caption: General mechanism of polymerization inhibition.

Troubleshooting_Workflow Figure 3. Troubleshooting Storage Issues Start Observe Signs of Instability (e.g., Increased Viscosity) Check_Purity Analyze Sample Purity (e.g., HPLC, GC-MS) Start->Check_Purity Purity_OK Is Purity Acceptable? Check_Purity->Purity_OK Review_Storage Review Storage Conditions (Temp, Atmosphere, Inhibitor) Purity_OK->Review_Storage No Use_Sample Proceed with Experiment (Adjust Concentration if needed) Purity_OK->Use_Sample Yes Optimize_Storage Optimize Storage Conditions Review_Storage->Optimize_Storage Discard_Sample Discard and Replace Sample Optimize_Storage->Discard_Sample

References

Common impurities in commercial 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Methyl-3-oxopentanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities in commercial this compound often originate from the synthetic route used in its manufacture. These can include unreacted starting materials, byproducts of side reactions, and degradation products. The most prevalent synthesis method is the oxidation of 2-methyl-3-hydroxypentanal, which can lead to the presence of the starting alcohol as an impurity if the reaction is incomplete. Over-oxidation can result in the formation of 2-methyl-3-oxopentanoic acid. Due to the reactive nature of the aldehyde functional group, self-condensation or polymerization products may also be present.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile components of the sample and provides mass spectra for their identification. A detailed experimental protocol for GC-MS analysis is provided in this guide. Other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Q3: What is the impact of common impurities on my experiments, particularly in drug development?

A3: Impurities in active pharmaceutical ingredients (APIs) or key intermediates like this compound can significantly impact drug development.[1][2][3] Aldehydic impurities are of particular concern due to their high reactivity.[4] They can react with the API, excipients, or other components of a formulation, leading to the formation of new, potentially toxic, degradation products.[1] This can affect the safety, efficacy, and stability of the final drug product.[3] For instance, unreacted starting materials or byproducts could interfere with subsequent synthetic steps, leading to lower yields and the formation of unintended side products.

Q4: My reaction involving this compound is giving unexpected side products. Could impurities be the cause?

A4: Yes, impurities in your this compound can be a significant cause of unexpected side reactions. For example, the presence of the starting alcohol, 2-methyl-3-hydroxypentanal, might not be inert under your reaction conditions. Similarly, acidic impurities like 2-methyl-3-oxopentanoic acid could catalyze unintended side reactions. It is crucial to start with a well-characterized and pure sample of this compound for reproducible and clean reaction outcomes.

Troubleshooting Guide

Issue 1: Low Purity of Commercial this compound Detected
  • Observation: GC-MS analysis of the commercial sample shows multiple peaks in addition to the main product peak.

  • Possible Causes & Solutions:

Impurity ClassPotential SourceRecommended Action
Unreacted Starting Materials Incomplete reaction during synthesis (e.g., 2-methyl-3-hydroxypentanal).Purify the commercial sample by fractional distillation under reduced pressure or by flash column chromatography.
Over-oxidation Products Excessive oxidation during synthesis (e.g., 2-methyl-3-oxopentanoic acid).Neutralize the sample with a mild base (e.g., sodium bicarbonate solution) during aqueous workup, followed by purification.
Aldol (B89426) Condensation/Polymerization Products Instability of the aldehyde, especially in the presence of acid or base catalysts.Store the compound at low temperatures and under an inert atmosphere. If purification is necessary, use neutral conditions and avoid high temperatures.
Residual Solvents Incomplete removal of solvents used in the synthesis or purification process.Remove residual solvents under high vacuum.
Issue 2: Inconsistent Reaction Yields or Profiles
  • Observation: Repetition of a reaction using different batches of this compound results in variable yields and/or the formation of different side products.

  • Possible Cause: Batch-to-batch variation in the impurity profile of the commercial this compound.

  • Solution:

    • Analyze each batch: Perform GC-MS analysis on each new batch of this compound to identify and quantify the impurities.

    • Purify if necessary: If significant variations are observed, purify the material to a consistent high purity before use.

    • Contact the supplier: Request a certificate of analysis for each batch to understand the specified purity and impurity levels.

Data Presentation: Common Impurities in Commercial this compound

The following table summarizes potential impurities based on common synthetic routes. The typical concentration ranges are estimates and can vary between suppliers and batches.

ImpurityChemical StructureMolecular Weight ( g/mol )Potential SourceEstimated Typical Range (%)
2-Methyl-3-hydroxypentanalCH₃CH₂CH(OH)CH(CH₃)CHO116.16Incomplete oxidation of the corresponding alcohol0.1 - 2.0
2-Methyl-3-oxopentanoic acidCH₃CH₂C(=O)CH(CH₃)COOH130.14Over-oxidation of the aldehyde0.1 - 1.5
PropionaldehydeCH₃CH₂CHO58.08Unreacted starting material in aldol condensation< 0.5
Methyl vinyl ketoneCH₃C(=O)CH=CH₂70.09Unreacted starting material in aldol condensation< 0.5
Aldol self-condensation productC₁₂H₂₀O₃212.28Dimerization of this compound< 1.0

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity Analysis

This protocol provides a general method for the analysis of this compound and its common impurities. Optimization may be required depending on the specific instrument and column used.

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (MSD).

  • Column:

    • A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Split mode with a split ratio of 50:1.

    • Injector temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 35-350.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Injection Volume:

    • 1 µL.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purity Issues cluster_0 Problem Identification cluster_1 Analysis and Decision cluster_2 Resolution start Inconsistent experimental results or suspected impurity check_purity Perform GC-MS analysis of commercial this compound start->check_purity is_pure Is purity > 98% and free of interfering impurities? check_purity->is_pure identify_impurities Identify and quantify impurities using MS library and standards is_pure->identify_impurities No proceed Proceed with experiment using purified material is_pure->proceed Yes purify Purify this compound (e.g., distillation, chromatography) identify_impurities->purify purify->check_purity Re-analyze to confirm purity

Caption: Troubleshooting workflow for purity issues with this compound.

References

Troubleshooting low conversion rates in 2-Methyl-3-oxopentanal reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-oxopentanal. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly those leading to low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile bifunctional molecule containing both an aldehyde and a ketone. Due to this, it is frequently used in reactions such as:

  • Aldol (B89426) Condensations: It can act as either the enolate donor or the electrophilic acceptor, participating in both self-condensation and crossed aldol reactions.

  • Michael Additions: The enolate of this compound can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[1][2][3]

  • Nucleophilic Additions: The aldehyde carbonyl is more reactive towards nucleophiles than the ketone carbonyl.[4]

  • Oxidation and Reduction: The aldehyde can be selectively oxidized to a carboxylic acid, or both carbonyls can be reduced to alcohols.

Q2: Which proton on this compound is the most acidic and why?

A2: The proton on the carbon between the two carbonyl groups (the α-proton at the C2 position) is the most acidic. This is because the resulting carbanion (enolate) is stabilized by resonance with both the aldehyde and the ketone carbonyl groups, delocalizing the negative charge over a larger area and thus increasing its stability.

Q3: What are the major competing side reactions that can lower the yield of my desired product?

A3: The primary side reactions that can lead to low conversion rates and complex product mixtures include:

  • Self-condensation: In aldol reactions, this compound can react with itself, leading to a mixture of aldol addition and condensation products.[5]

  • Polymerization: Aldol-type polymerization can occur, especially under harsh basic or acidic conditions, leading to the formation of high molecular weight byproducts.

  • Cannizzaro Reaction (under strong base): If the reaction conditions are strongly basic and the aldehyde partner in a crossed aldol reaction has no α-hydrogens, the aldehyde can disproportionate into an alcohol and a carboxylate, consuming the starting material.[5]

  • Multiple Enolate Formation: Since there are acidic protons on both sides of the ketone and at the α-position to the aldehyde, different enolates can form, leading to a mixture of products.

Troubleshooting Low Conversion Rates

Issue 1: Low yield in Aldol Condensation reactions.

Q: I am observing a low yield of the desired crossed aldol product when reacting this compound with another carbonyl compound. What are the potential causes and how can I troubleshoot this?

A: Low yields in crossed aldol condensations with this compound are common due to its ability to undergo self-condensation and the potential for multiple enolate formation. Here is a guide to troubleshoot this issue:

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Self-Condensation of this compound Strategy 1: Use a Non-Enolizable Partner: React this compound with a carbonyl compound that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde). This partner can only act as the electrophile, preventing one set of self-condensation products. Strategy 2: Slow Addition: Slowly add this compound to a mixture of the non-enolizable carbonyl partner and the base. This keeps the concentration of the enolizable partner low, minimizing its self-condensation.[3]
Formation of Multiple Enolate Isomers Directed Aldol Approach: Pre-form the desired enolate of this compound using a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once the enolate is formed, then add the second carbonyl compound (the electrophile). This provides excellent control over which enolate reacts.[3]
Reversible Aldol Addition Promote Dehydration: The initial aldol addition is often reversible. Heating the reaction mixture can promote the subsequent dehydration to form the more stable α,β-unsaturated carbonyl compound (the aldol condensation product). This dehydration is often irreversible and drives the reaction to completion.[1]
Inappropriate Base Strength or Concentration Optimize Base: The choice of base is critical. For simple aldol additions, a weaker base like NaOH or KOH may suffice. For directed aldol reactions, a strong base like LDA is necessary. The concentration of the base should also be optimized; too low may not be effective, while too high can promote side reactions like the Cannizzaro reaction.
Suboptimal Reaction Temperature Temperature Control: Low temperatures (e.g., 0 °C to room temperature) favor the initial aldol addition product. Higher temperatures favor the condensation product. If the desired product is the β-hydroxy carbonyl, maintain low temperatures. If the conjugated enone is the target, heating is generally required.

Troubleshooting Workflow for Low-Yield Aldol Condensation

Aldol_Troubleshooting start Low Yield in Aldol Condensation check_self_condensation Is Self-Condensation a Major Issue? start->check_self_condensation strategy_non_enolizable Use Non-Enolizable Carbonyl Partner check_self_condensation->strategy_non_enolizable Yes strategy_slow_addition Slowly Add This compound check_self_condensation->strategy_slow_addition Yes check_multiple_products Are Multiple Isomers Forming? check_self_condensation->check_multiple_products No strategy_non_enolizable->check_multiple_products strategy_slow_addition->check_multiple_products strategy_directed_aldol Use Directed Aldol (LDA, low temp) check_multiple_products->strategy_directed_aldol Yes check_reversibility Is the Reaction Reversible? check_multiple_products->check_reversibility No optimize_conditions Optimize Base and Temperature strategy_directed_aldol->optimize_conditions strategy_heat Increase Temperature to Promote Dehydration check_reversibility->strategy_heat Yes check_reversibility->optimize_conditions No strategy_heat->optimize_conditions end Improved Yield optimize_conditions->end

Troubleshooting workflow for low-yield aldol condensations.
Issue 2: Low conversion in Michael Addition reactions.

Q: My Michael addition reaction using the enolate of this compound as the donor is sluggish and gives a low yield. How can I improve the conversion rate?

A: Low conversion in Michael additions can be attributed to several factors, including the stability of the enolate, the reactivity of the Michael acceptor, and the reaction conditions.

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Insufficient Enolate Formation Choice of Base: The base must be strong enough to deprotonate this compound to a sufficient extent. While catalytic amounts of a weaker base (e.g., NaOEt) may work, stoichiometric amounts of a stronger base might be necessary to drive the equilibrium towards the enolate.
Reversibility of the Michael Addition (Retro-Michael) Thermodynamic Control: The Michael addition is often reversible. To favor the product, use conditions that lead to the thermodynamically more stable product. Sometimes, trapping the resulting enolate intermediate with an electrophile can prevent the retro-Michael reaction.
Low Reactivity of the Michael Acceptor Activate the Acceptor: If the α,β-unsaturated carbonyl compound is not sufficiently electrophilic, the reaction will be slow. The use of a Lewis acid catalyst can sometimes increase the electrophilicity of the Michael acceptor.
Suboptimal Solvent Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the enolate. Protic solvents can solvate the enolate and reduce its reactivity. Experiment with different solvents to find the optimal medium.
Steric Hindrance Substrate Structure: Significant steric hindrance on either the enolate of this compound or the Michael acceptor can slow down the reaction. If possible, consider using less sterically hindered substrates.

Logical Relationship of Parameters in Michael Addition

Michael_Addition_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Enolate Enolate Formation This compound->Enolate Michael_Acceptor α,β-Unsaturated Carbonyl Addition Michael Addition Michael_Acceptor->Addition Base Base Base->Enolate deprotonates Solvent Solvent Solvent->Enolate influences reactivity Temperature Temperature Temperature->Addition affects rate & equilibrium Catalyst Lewis Acid (Optional) Catalyst->Michael_Acceptor activates Enolate->Addition attacks Product 1,5-Dicarbonyl Product Addition->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagent_prep Prepare Reagents and Solvents add_reagents Add Reagents (Controlled Temperature) reagent_prep->add_reagents setup_glassware Assemble and Dry Glassware setup_glassware->add_reagents run_reaction Stir for a Specified Time add_reagents->run_reaction monitor_reaction Monitor Progress (e.g., TLC) run_reaction->monitor_reaction quench Quench Reaction monitor_reaction->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

References

Impact of solvent choice on the synthesis of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the synthesis of 2-methyl-3-oxopentanal, with a specific focus on the critical role of solvent selection. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what is the general mechanism?

A common and effective method for the synthesis of this compound is the Claisen condensation reaction between propanal and a propanoylating agent, such as propanoyl chloride. The reaction typically requires a strong base to generate an enolate from propanal, which then acts as a nucleophile.

The generalized mechanism involves the following steps:

  • Enolate Formation: A strong base abstracts an alpha-proton from propanal to form a reactive enolate.

  • Nucleophilic Attack: The propanal enolate attacks the electrophilic carbonyl carbon of the propanoylating agent.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Product Formation: The intermediate collapses, eliminating the leaving group (e.g., chloride) to yield this compound.

G Propanal Propanal Enolate Propanal Enolate Propanal->Enolate Base Propanoyl_Chloride Propanoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Propanoyl_Chloride->Tetrahedral_Intermediate Base Strong Base (e.g., LDA) Base->Enolate Enolate->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Elimination of Cl-

Caption: Proposed reaction pathway for the synthesis of this compound.

Q2: How does the choice of solvent impact the synthesis of this compound?

The solvent plays a crucial role in the synthesis of this compound by influencing the solubility of reactants, the stability of intermediates, and the reaction rate. The polarity and protic nature of the solvent are key factors.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are often the solvents of choice for this type of reaction. They can effectively solvate the cation of the base, leaving a more "naked" and reactive enolate, which can enhance the reaction rate.[1]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are generally avoided. They can protonate the highly reactive enolate intermediate, quenching the reaction. They can also react with the propanoyl chloride.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility of the base and the ionic intermediates can be limited in nonpolar solvents, often leading to slower reaction rates and lower yields.

Q3: My reaction yield is low. What are the common causes and how can I troubleshoot this?

Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Moisture: Acylating agents like propanoyl chloride are highly sensitive to moisture and can be hydrolyzed.[2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]

  • Base Strength: The base may not be strong enough to generate a sufficient concentration of the enolate. Consider using a stronger base like Lithium Diisopropylamide (LDA).

  • Reaction Temperature: The reaction temperature may be suboptimal. While enolate formation is often carried out at low temperatures (e.g., -78 °C) to prevent side reactions, subsequent acylation may require warming. Temperature screening can help identify the optimal conditions.[2]

  • Reagent Quality: Ensure the purity of your starting materials. Impurities can lead to side reactions and the formation of byproducts.[3]

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield of This compound check_moisture Anhydrous Conditions? start->check_moisture check_base Appropriate Base Strength? start->check_base check_temp Optimal Temperature? start->check_temp check_reagents Purity of Reagents? start->check_reagents check_moisture->check_base Yes sol_moisture Dry Glassware & Solvents Use Inert Atmosphere check_moisture->sol_moisture No check_base->check_temp Yes sol_base Use Stronger Base (e.g., LDA) check_base->sol_base No check_temp->check_reagents Yes sol_temp Optimize Reaction Temperature check_temp->sol_temp No sol_reagents Purify Starting Materials check_reagents->sol_reagents No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Data on Solvent Impact

Solvent ClassExample SolventsExpected YieldExpected PurityReaction RateKey Considerations
Polar Aprotic THF, DMF, DMSOHighGood to HighFastGenerally the best choice. Can enhance enolate reactivity.[1]
Ethers Diethyl EtherModerate to HighGoodModerateA common choice, but less polar than THF.
Hydrocarbons Toluene, HexaneLow to ModerateModerateSlowSolubility of reagents and intermediates may be poor.
Chlorinated DichloromethaneModerateModerateModerateCan be a suitable solvent, but ensure it is anhydrous.[2]
Polar Protic Ethanol, WaterVery LowPoorVery SlowNot recommended. Reacts with the enolate and acylating agent.[1]

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via Claisen condensation. Note: This is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: Add propanal (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Acylation: Add propanoyl chloride (1.0 equivalent) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

References

Catalyst selection for the efficient synthesis of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and detailed experimental literature on the synthesis of 2-Methyl-3-oxopentanal is limited. The following technical guidance is based on established synthetic methodologies for structurally related α-methyl β-keto aldehydes and offers plausible routes and troubleshooting advice for researchers, scientists, and drug development professionals.

Section 1: Synthesis via Crossed Aldol (B89426) Condensation

This approach involves the base- or acid-catalyzed reaction of propanal (as the enolate source) with another molecule of propanal or a propanal equivalent, followed by oxidation of the resulting β-hydroxy aldehyde. Careful control of reaction conditions is crucial to favor the desired crossed-aldol product and prevent self-condensation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for a crossed aldol reaction to synthesize a β-hydroxy aldehyde precursor?

A1: Common catalysts include weak bases like sodium hydroxide (B78521) or potassium hydroxide, which facilitate the formation of the enolate.[1][2] Organocatalysts, such as proline, have also been shown to be effective in promoting direct and enantioselective cross-aldol reactions of aldehydes.[3][4]

Q2: How can I minimize the formation of the self-condensation product of propanal?

A2: To minimize self-condensation, the aldehyde that forms the enolate (propanal in this case) should be added slowly to a mixture of the acceptor aldehyde and the catalyst.[1] Using a non-enolizable aldehyde as the acceptor, if the synthesis allows, is another strategy to prevent self-condensation.[5]

Q3: What are the subsequent steps after the aldol addition to get to this compound?

A3: The initial product is 2-methyl-3-hydroxypentanal. This intermediate needs to be oxidized to the corresponding β-keto aldehyde. Common and mild oxidation methods for converting secondary alcohols to ketones can be employed.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low yield of the desired β-hydroxy aldehyde - Unfavorable equilibrium for the aldol addition.- Use a lower reaction temperature to favor the aldol addition product.
- Competing self-condensation reaction.- Slowly add the enolizable aldehyde to the reaction mixture.
- Ineffective catalyst.- Screen different catalysts (e.g., various weak bases, proline and its derivatives).
Formation of α,β-unsaturated aldehyde (aldol condensation product) - Reaction temperature is too high.- Maintain a lower reaction temperature during the aldol addition step.
- Use of a strong base.- Employ a weaker base or an organocatalyst.
Low conversion of the β-hydroxy aldehyde to the β-keto aldehyde - Incomplete oxidation.- Increase the amount of the oxidizing agent or the reaction time.
- Inappropriate oxidizing agent.- Select a mild oxidizing agent that is compatible with the aldehyde functionality, such as PCC (Pyridinium chlorochromate) or a Swern oxidation.
Catalyst and Reaction Condition Data for Analogous Aldol Reactions
CatalystAldehyde DonorAldehyde AcceptorSolventTemperature (°C)Yield (%)Reference
ProlinePropionaldehydeIsobutyraldehydeDMF482[4]
NaOHAcetaldehydeFormaldehydeWater/Ethanol15-20~70[1]
Phosphate-modified TiO₂AcetaldehydeAcetone---[3]

Experimental Workflow: Crossed Aldol Condensation Route

G cluster_0 Aldol Addition cluster_1 Oxidation A Propanal + Catalyst B Slow addition of Propanal A->B C Formation of 2-Methyl-3-hydroxypentanal B->C D 2-Methyl-3-hydroxypentanal + Oxidizing Agent C->D Intermediate E Reaction Quench D->E F Purification E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via crossed aldol condensation.

Section 2: Synthesis via Acylation of Propanal Enolate

This method involves the formation of an enolate from propanal, which then reacts with an acylating agent such as propionyl chloride. The choice of base and reaction conditions is critical to ensure efficient enolate formation and subsequent acylation.

Frequently Asked Questions (FAQs)

Q1: What type of base is suitable for generating the enolate of propanal for acylation?

A1: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to quantitatively form the enolate of an aldehyde. This minimizes self-condensation and other side reactions.

Q2: What are the common side reactions during the acylation of an aldehyde enolate?

A2: The most common side reactions include O-acylation (acylation on the oxygen atom of the enolate), self-condensation of the starting aldehyde, and polyacylation.[6] Using a strong, bulky base and a highly reactive acylating agent at low temperatures can help minimize these side reactions.

Q3: How can I purify the final this compound product?

A3: Purification can often be achieved by distillation under reduced pressure.[7] Alternatively, forming a bisulfite adduct can be used to separate the aldehyde from non-carbonyl impurities, followed by regeneration of the aldehyde.[8][9]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low yield of the desired β-keto aldehyde - Incomplete enolate formation.- Ensure the use of a sufficiently strong and fresh base (e.g., LDA).
- Hydrolysis of the acylating agent.- Use anhydrous solvents and perform the reaction under an inert atmosphere.[6]
- O-acylation is favored.- Change the counterion of the enolate (e.g., from lithium to zinc) or use a different solvent.
Presence of significant amounts of propanal self-condensation product - The base is not strong enough or is added too slowly.- Use a strong, non-nucleophilic base like LDA and ensure rapid deprotonation at low temperatures.
Difficulty in separating the product from unreacted starting materials - Similar boiling points.- Employ fractional distillation or use a purification method based on chemical derivatization, such as bisulfite adduct formation.[8][9]
Catalyst and Reagent Data for Analogous Acylation Reactions
BaseAcylating AgentSubstrateSolventTemperature (°C)Reference
LDAAcetyl chlorideCyclohexanoneTHF-78 to 0General knowledge
AlCl₃Propionyl chlorideAnisoleDichloromethaneRoom Temp[10]
Cyanuric Chloride/AlCl₃Carboxylic AcidsAromatic Ethers--[11]

Experimental Workflow: Acylation Route

G cluster_0 Enolate Formation cluster_1 Acylation A Propanal + Strong Base (e.g., LDA) B Formation of Propanal Enolate A->B C Propanal Enolate + Propionyl Chloride B->C Intermediate D Aqueous Workup C->D E Purification D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via acylation of propanal enolate.

Section 3: Synthesis via Oxidation of 2-Methylpentane-1,3-diol (B89453)

This pathway involves the selective oxidation of the secondary alcohol in 2-methylpentane-1,3-diol to a ketone, while leaving the primary alcohol intact, which is then subsequently oxidized to the aldehyde. A one-step oxidation of the diol to the keto-aldehyde is also a possibility with the right choice of oxidant.

Frequently Asked Questions (FAQs)

Q1: What oxidizing agents can be used for the selective oxidation of the secondary alcohol in the presence of a primary alcohol?

A1: Achieving selectivity can be challenging. Protecting the primary alcohol first, then oxidizing the secondary alcohol, and finally deprotecting and oxidizing the primary alcohol is a common strategy. Alternatively, certain catalytic systems might show some selectivity.

Q2: Are there any one-pot methods to convert the diol to the keto-aldehyde?

A2: A strong oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation could potentially oxidize both alcohol functionalities. However, controlling the reaction to avoid over-oxidation to the carboxylic acid can be difficult. A recent study has shown the efficacy of TEMPO-catalyzed oxidation of a precursor alcohol to this compound.[12]

Q3: What are the potential byproducts in the oxidation of 2-methylpentane-1,3-diol?

A3: Potential byproducts include the di-aldehyde, the di-ketone (if possible), and over-oxidation of the primary alcohol to a carboxylic acid.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low yield of this compound - Incomplete oxidation.- Increase the stoichiometry of the oxidizing agent or prolong the reaction time.
- Over-oxidation to the carboxylic acid.- Use a milder oxidizing agent and carefully control the reaction temperature.
- Formation of multiple oxidation products.- Employ a selective oxidation method or use a protecting group strategy.
Difficult purification of the product - Presence of polar byproducts.- Use column chromatography for purification.
- Instability of the product under purification conditions.- Use mild purification techniques and avoid high temperatures.
Catalyst and Reagent Data for Analogous Oxidation Reactions
Oxidizing Agent/CatalystSubstrate TypeProduct TypeReference
TEMPO/NaOClPrimary AlcoholAldehyde[12]
PCCPrimary/Secondary AlcoholAldehyde/KetoneGeneral knowledge
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)Primary/Secondary AlcoholAldehyde/KetoneGeneral knowledge
Cu(I)/O₂α-hydroxy ketonesα-keto aldehydes[13]

Experimental Workflow: Oxidation of Diol Route

G A 2-Methylpentane-1,3-diol B Selective Oxidation A->B Oxidizing Agent C Workup and Purification B->C D This compound C->D

Caption: Workflow for the synthesis of this compound via oxidation of 2-methylpentane-1,3-diol.

References

Degradation pathways of 2-Methyl-3-oxopentanal under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-oxopentanal. It addresses potential issues related to the degradation of this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an α-dicarbonyl compound, possessing both an aldehyde and a ketone functional group. Its stability is crucial as dicarbonyl compounds are often reactive intermediates that can participate in various reactions, including polymerization and degradation, which can impact product purity, yield, and safety in drug development and other chemical processes.

Q2: What are the expected degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, this compound is expected to undergo acid-catalyzed aldol (B89426) condensation. This involves the protonation of the carbonyl oxygen, followed by the formation of an enol intermediate, which can then react with another molecule of the aldehyde. Other potential pathways include hydration of the carbonyl groups and, under oxidizing conditions, conversion to carboxylic acids.

Q3: What degradation pathways are likely under basic conditions?

A3: In the presence of a strong base, this compound, which has an α-hydrogen, is prone to a base-catalyzed aldol condensation.[1][2][3] This proceeds through the formation of a resonance-stabilized enolate intermediate.[4] Another potential pathway for α-ketoaldehydes is the intramolecular Cannizzaro reaction, which leads to the formation of an α-hydroxy acid.[4][5][6]

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing dicarbonyl compounds.[7][8] Due to the low UV absorbance of many dicarbonyls, a derivatization step is often employed using reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or o-phenylenediamine (B120857) (OPD) to form highly chromophoric derivatives.[7][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify and quantify the parent compound and its degradation products without derivatization.[10][11][12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental study of this compound degradation.

Problem Possible Cause Recommended Solution
Inconsistent reaction rates Temperature fluctuations.Ensure the reaction is carried out in a temperature-controlled environment such as a water bath or heating block.
Inaccurate pH measurement.Calibrate the pH meter before each use and ensure the electrode is clean and properly stored.
Impurities in the starting material.Verify the purity of this compound using techniques like NMR or GC-MS before use.
Low yield of expected degradation products Incorrect reaction conditions.Optimize reaction parameters such as temperature, pH, and reaction time.
Side reactions.Consider the possibility of competing reactions like polymerization. Analyze the reaction mixture for byproducts.
Instability of degradation products.Some degradation products may be unstable. Consider in-situ analysis or trapping experiments.
Poor chromatographic separation Inappropriate HPLC column or mobile phase.Experiment with different column chemistries (e.g., C18, Phenyl) and mobile phase compositions (e.g., gradient elution).
Co-elution of compounds.Adjust the gradient profile or the mobile phase composition to improve resolution.
Peak tailing.This may be due to interactions with residual silanols on the column. Use a highly end-capped column or add a competing base to the mobile phase.[14]
Difficulty in product identification Insufficient spectroscopic data.Utilize a combination of analytical techniques, including HPLC-MS, GC-MS, and 1D/2D NMR for unambiguous structure elucidation.
Lack of reference standards.If standards are unavailable, consider isolating the major degradation products for full characterization.

Experimental Protocols

General Protocol for Studying Degradation
  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of this compound in the desired aqueous medium (acidic or basic).

  • pH Adjustment: Adjust the pH of the solution to the target value using a calibrated pH meter and appropriate acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching (if necessary): Neutralize the aliquot to stop the degradation reaction.

  • Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC, NMR) to determine the concentration of the remaining this compound and the formation of degradation products.

HPLC Analysis with DNPH Derivatization
  • Derivatization: To a known volume of the sample, add an excess of 2,4-dinitrophenylhydrazine (DNPH) solution in an acidic medium (e.g., acetonitrile/HCl).

  • Incubation: Allow the reaction to proceed in the dark at room temperature for a sufficient time (e.g., 1-2 hours) to ensure complete derivatization.

  • Extraction: Extract the DNPH derivatives into an organic solvent such as hexane (B92381) or dichloromethane.

  • Analysis: Analyze the extract by reverse-phase HPLC with UV detection at approximately 360 nm.

Degradation Pathway Diagrams

Acid_Degradation cluster_acid Acid-Catalyzed Degradation MOP This compound Protonated_MOP Protonated this compound MOP->Protonated_MOP H+ Enol Enol Intermediate Protonated_MOP->Enol -H+ Aldol_Adduct Aldol Adduct Enol->Aldol_Adduct + this compound Condensed_Product α,β-Unsaturated Product Aldol_Adduct->Condensed_Product -H2O

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Basic_Degradation cluster_base Base-Catalyzed Degradation MOP This compound Enolate Enolate Intermediate MOP->Enolate OH- Cannizzaro_Intermediate Cannizzaro Intermediate MOP->Cannizzaro_Intermediate OH- (attack on carbonyl) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + this compound Condensed_Product α,β-Unsaturated Product Aldol_Adduct->Condensed_Product -H2O Hydroxy_Acid α-Hydroxy Acid Cannizzaro_Intermediate->Hydroxy_Acid Intramolecular Hydride Shift

Caption: Proposed base-catalyzed degradation pathways of this compound.

Quantitative Data Summary

Parameter Acidic Conditions Basic Conditions Analytical Method
Primary Degradation Pathway Aldol Condensation[15]Aldol Condensation,[1][2][3] Cannizzaro Reaction[4][5][6]HPLC, NMR
Key Intermediate EnolEnolateInferred from product analysis
Major Products α,β-Unsaturated dicarbonylsα,β-Unsaturated dicarbonyls, α-Hydroxy acidsHPLC-MS, GC-MS, NMR
Typical Reaction Rate Dependent on acid strength and temperatureDependent on base strength and temperatureKinetic studies using UV-Vis or HPLC

Disclaimer: The degradation pathways described are based on established chemical principles for α-dicarbonyl compounds and may require experimental verification for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to 2-Methyl-3-oxopentanal, a valuable building block in various chemical syntheses. The comparison focuses on reaction efficiency, the nature of the starting materials, and the complexity of the synthetic procedures, supported by experimental data where available.

Executive Summary

Two principal synthetic strategies for the preparation of this compound are outlined and compared:

  • Route 1: Oxidation of 2-Methyl-3-hydroxypentanal. This two-step approach involves the initial Aldol (B89426) addition of propanal to form the precursor alcohol, followed by its oxidation to the target β-keto aldehyde.

  • Route 2: Directed Claisen-type Condensation. This method involves the direct acylation of a propanal enolate with a suitable propionylating agent.

The oxidation pathway is a well-documented and reliable method, often promising high yields. The directed condensation route offers a more direct approach, potentially reducing the number of synthetic steps. This guide will delve into the experimental details and comparative performance of these two routes.

Data Presentation

ParameterRoute 1: Oxidation of 2-Methyl-3-hydroxypentanalRoute 2: Directed Claisen-type Condensation
Starting Materials PropanalPropanal, Propionyl chloride (or other propionylating agent)
Key Transformations 1. Aldol Addition2. Oxidation1. Enolate formation2. Acylation
Reported Yield >70% for the oxidation step.[1]Varies depending on specific conditions and substrates.
Reaction Conditions Aldol: Base catalysis (e.g., NaOH).Oxidation: Mild oxidizing agents (e.g., Swern, Dess-Martin) or catalytic oxidation.Strong base (e.g., LDA) for enolate formation, followed by reaction with an acylating agent at low temperatures.
Advantages - Well-established and reliable reactions.- High yields often achievable for the oxidation step.[1]- Starting materials are readily available.- Potentially a one-step synthesis from readily available materials.- Avoids the need to isolate the intermediate alcohol.
Challenges - Two-step process.- Requires careful control of the oxidation step to avoid over-oxidation to the carboxylic acid.- Some oxidizing agents can be toxic or hazardous.- Potential for self-condensation of propanal.- Requires strictly anhydrous conditions and careful control of stoichiometry.- O-acylation can be a competing side reaction.

Experimental Protocols

Route 1: Oxidation of 2-Methyl-3-hydroxypentanal

This route proceeds in two distinct experimental stages:

Step 1: Synthesis of 2-Methyl-3-hydroxypentanal via Aldol Addition of Propanal

The aldol addition of propanal is a classic organic transformation that yields the precursor for the subsequent oxidation step.

  • Materials: Propanal, Sodium hydroxide (B78521) (NaOH) solution, Diethyl ether, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a dilute aqueous solution of sodium hydroxide is cooled in an ice bath.

    • Propanal is added dropwise to the cooled base solution with vigorous stirring. The temperature is maintained below 10 °C throughout the addition.

    • After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

    • The reaction is then quenched by the addition of a dilute acid (e.g., HCl) until the solution is neutral.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-3-hydroxypentanal.

    • The crude product can be purified by vacuum distillation.

Step 2: Oxidation of 2-Methyl-3-hydroxypentanal to this compound

Several mild oxidation methods can be employed for this transformation. The Dess-Martin Periodinane (DMP) oxidation is a reliable choice for its high selectivity and mild reaction conditions.[2][3][4]

  • Materials: 2-Methyl-3-hydroxypentanal, Dess-Martin Periodinane (DMP), Dichloromethane (B109758) (DCM), Saturated aqueous sodium bicarbonate solution, Sodium thiosulfate (B1220275) solution.

  • Procedure:

    • To a solution of 2-methyl-3-hydroxypentanal in dichloromethane at room temperature is added Dess-Martin Periodinane in one portion.

    • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a solution of sodium thiosulfate.

    • The mixture is stirred vigorously until the solid dissolves.

    • The layers are separated, and the aqueous layer is extracted twice with dichloromethane.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude this compound can be purified by flash chromatography on silica (B1680970) gel.

Route 2: Directed Claisen-type Condensation

This route aims for a more direct synthesis by acylating the enolate of propanal.

  • Materials: Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (B95107) (THF), Propanal, Propionyl chloride.

  • Procedure:

    • An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran and diisopropylamine.

    • The solution is cooled to -78 °C in a dry ice/acetone bath.

    • n-Butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form a solution of lithium diisopropylamide (LDA).

    • Propanal is then added dropwise to the LDA solution at -78 °C, and the resulting mixture is stirred for 1 hour to ensure complete enolate formation.

    • Propionyl chloride is added dropwise to the enolate solution at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature.

    • The reaction is quenched at -78 °C by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

    • The mixture is allowed to warm to room temperature, and the layers are separated.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or flash chromatography to yield this compound.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_route1 Route 1: Oxidation Pathway cluster_route2 Route 2: Directed Condensation propanal1 Propanal aldol Aldol Addition (NaOH, H2O) propanal1->aldol hydroxypentanal 2-Methyl-3-hydroxypentanal aldol->hydroxypentanal oxidation Oxidation (e.g., DMP, DCM) hydroxypentanal->oxidation product1 This compound oxidation->product1 propanal2 Propanal enolate_formation Enolate Formation (LDA, THF, -78 °C) propanal2->enolate_formation enolate Propanal Enolate enolate_formation->enolate acylation Acylation (Propionyl Chloride) enolate->acylation product2 This compound acylation->product2 propionyl_chloride Propionyl Chloride propionyl_chloride->acylation

Caption: Comparative workflow of the two main synthesis routes for this compound.

Conclusion

Both the oxidation of 2-methyl-3-hydroxypentanal and the directed Claisen-type condensation present viable pathways for the synthesis of this compound. The choice of route will likely depend on the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product.

The oxidation route is a robust and well-understood method that generally provides good to excellent yields. Its two-step nature might be a drawback in terms of time and resources, but the reliability of each step makes it an attractive option.

The directed condensation route offers the potential for a more efficient, single-step synthesis. However, it requires more stringent reaction conditions, including low temperatures and the use of strong, air-sensitive bases. The potential for side reactions also necessitates careful optimization.

For researchers requiring a reliable and high-yielding synthesis with readily available reagents, the oxidation pathway is recommended. For those seeking a more direct and potentially more atom-economical route, and who have the necessary equipment to handle air-sensitive reagents at low temperatures, the directed condensation route is a worthy avenue for exploration and optimization. Further research into specific catalysts and reaction conditions for the directed condensation could enhance its practicality and yield, making it a more competitive alternative.

References

A Comparative Guide to the Reactivity of 2-Methyl-3-oxopentanal and 3-Methyl-2-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Electronic Properties

2-Methyl-3-oxopentanal and 3-Methyl-2-oxopentanal are structural isomers with the molecular formula C₆H₁₀O₂.[1][2] Their distinct arrangements of methyl, ethyl, aldehyde, and ketone functional groups lead to significant differences in their electronic and steric environments, which in turn dictate their chemical reactivity.

FeatureThis compound3-Methyl-2-oxopentanal
Structure CCC(=O)C(C)C=OCCC(C)C(=O)C=O
IUPAC Name This compound3-methyl-2-oxopentanal
CAS Number 14848-68-1[1]107462-47-5[2]
Molecular Weight 114.14 g/mol [1]114.14 g/mol [2]
Key Structural Difference The methyl group is at the alpha-position to the aldehyde and beta-position to the ketone.The methyl group is at the beta-position to the aldehyde and alpha-position to the ketone.

Predicted Reactivity Comparison

The reactivity of these dicarbonyl compounds is primarily centered around two key phenomena: nucleophilic addition to the carbonyl groups and the formation of enolates at the alpha-carbon positions.

Nucleophilic Addition at Carbonyl Carbons

In general, aldehydes are more reactive towards nucleophiles than ketones.[3][4][5][6][7] This is due to two main factors:

  • Electronic Effects: The carbonyl carbon of an aldehyde is more electrophilic because it is attached to only one electron-donating alkyl group, whereas a ketone's carbonyl carbon is attached to two.[3][5][7]

  • Steric Hindrance: The single alkyl group and smaller hydrogen atom on the aldehyde carbonyl offer less steric hindrance to an incoming nucleophile compared to the two bulkier alkyl groups on a ketone.[3][5][7]

Based on these principles, we can predict the relative reactivity of the two carbonyl groups within each molecule and between the two isomers.

This compound:

  • The aldehyde group is expected to be significantly more reactive towards nucleophiles than the ketone group. The methyl group at the alpha-position provides some steric hindrance, but the electronic advantage of the aldehyde generally prevails.

  • The ketone group is sterically hindered by the adjacent ethyl and methyl-substituted carbon.

3-Methyl-2-oxopentanal:

  • The aldehyde group is less sterically hindered than in this compound, as the methyl group is further away at the beta-position. This should make the aldehyde in 3-Methyl-2-oxopentanal more reactive than the aldehyde in its isomer.

  • The ketone group has a methyl group at its alpha-position, which is less sterically demanding than the ethyl group in the other isomer.

Overall Predicted Order of Reactivity towards Nucleophilic Addition:

Aldehyde (3-Methyl-2-oxopentanal) > Aldehyde (this compound) > Ketone (3-Methyl-2-oxopentanal) > Ketone (this compound)

G cluster_0 Reactivity Prediction cluster_1 This compound cluster_2 3-Methyl-2-oxopentanal Higher Reactivity Higher Reactivity Lower Reactivity Lower Reactivity A_aldehyde Aldehyde B_ketone Ketone A_aldehyde->B_ketone A_ketone Ketone B_aldehyde Aldehyde B_aldehyde->A_aldehyde More Reactive (Less Steric Hindrance) B_ketone->A_ketone More Reactive (Less Steric Hindrance)

Enolate Formation

Both molecules possess acidic alpha-protons and can form enolates under basic conditions. The position of deprotonation will depend on both kinetic and thermodynamic factors.

This compound:

  • Kinetic Enolate: The proton on the carbon between the two carbonyl groups (C2) is the most acidic and sterically accessible, leading to the rapid formation of the kinetic enolate.

  • Thermodynamic Enolates: Deprotonation can also occur at the methyl group (C1) and the methylene (B1212753) group of the ethyl substituent (C4), leading to more substituted and thermodynamically stable enolates.

3-Methyl-2-oxopentanal:

  • Kinetic Enolate: The proton on the aldehyde carbon is the most accessible for rapid deprotonation.

  • Thermodynamic Enolates: Deprotonation at the carbon bearing the methyl group (C3) and the methylene of the ethyl group (C4) will lead to the formation of more stable enolates.

The presence of multiple enolizable positions suggests a complex reactivity profile in base-catalyzed reactions like aldol (B89426) condensations.

G cluster_0 This compound cluster_1 3-Methyl-2-oxopentanal A_start This compound A_kinetic Kinetic Enolate (at C2) A_start->A_kinetic Fast, Less Stable A_thermo1 Thermodynamic Enolate (at C1) A_start->A_thermo1 Slow, More Stable A_thermo2 Thermodynamic Enolate (at C4) A_start->A_thermo2 Slow, More Stable B_start 3-Methyl-2-oxopentanal B_kinetic Kinetic Enolate (at Aldehyde C) B_start->B_kinetic Fast, Less Stable B_thermo1 Thermodynamic Enolate (at C3) B_start->B_thermo1 Slow, More Stable B_thermo2 Thermodynamic Enolate (at C4) B_start->B_thermo2 Slow, More Stable

Proposed Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.

Experiment 1: Comparative Kinetics of Nucleophilic Addition using UV-Vis Spectroscopy

Objective: To determine the pseudo-first-order rate constants for the reaction of each isomer with a nucleophile.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and 3-Methyl-2-oxopentanal of known concentration (e.g., 0.1 M) in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of a nucleophile that reacts with the carbonyl group and has a chromophore allowing for UV-Vis detection (e.g., 2,4-dinitrophenylhydrazine, 0.01 M in a slightly acidic solution).

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, mix a dilute solution of the dicarbonyl compound with a large excess of the nucleophile solution.

    • Immediately begin monitoring the change in absorbance at the wavelength corresponding to the product formation (the 2,4-dinitrophenylhydrazone derivative).

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the difference between the final and instantaneous absorbance (ln(A_f - A_t)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

    • Compare the k' values for both isomers. A larger k' indicates a faster reaction rate.

G start Prepare Stock Solutions mix Mix Reactants in Cuvette start->mix monitor Monitor Absorbance vs. Time mix->monitor plot Plot ln(Af - At) vs. Time monitor->plot calculate Calculate Rate Constant (k') plot->calculate compare Compare k' values calculate->compare

Experiment 2: Competitive Reactivity Study using ¹H NMR Spectroscopy

Objective: To determine the relative reactivity of the two isomers in a single reaction mixture.

Methodology:

  • Reaction Setup:

    • In an NMR tube, prepare a solution containing equimolar amounts of this compound and 3-Methyl-2-oxopentanal in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum of the initial mixture to establish the initial concentrations.

  • Reaction Monitoring:

    • Add a sub-stoichiometric amount of a suitable nucleophile (e.g., a Grignard reagent, carefully, or a milder nucleophile like an amine).

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the starting materials and the products.

    • The relative decrease in the integrals of the starting materials will indicate their relative rates of consumption. The isomer that is consumed faster is the more reactive one.

    • Selective reaction at the aldehyde or ketone can also be monitored by observing the appearance of new signals corresponding to the respective addition products.[8][9][10][11]

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be presented.

Table 1: Hypothetical Pseudo-First-Order Rate Constants for Reaction with 2,4-Dinitrophenylhydrazine at 25 °C

CompoundRate Constant (k') (s⁻¹)
This compoundHypothetical Value: 1.2 x 10⁻³
3-Methyl-2-oxopentanalHypothetical Value: 2.5 x 10⁻³

Table 2: Hypothetical Relative Consumption in a Competitive ¹H NMR Study

Time (min)% Remaining this compound% Remaining 3-Methyl-2-oxopentanal
0100100
10Hypothetical Value: 85Hypothetical Value: 70
30Hypothetical Value: 60Hypothetical Value: 35
60Hypothetical Value: 40Hypothetical Value: 15

Disclaimer: The data presented in Tables 1 and 2 are purely hypothetical and for illustrative purposes only. They are intended to demonstrate the expected format of results from the proposed experiments.

Conclusion

Based on fundamental principles of organic chemistry, 3-Methyl-2-oxopentanal is predicted to be more reactive towards nucleophilic addition than this compound , primarily due to reduced steric hindrance around its aldehyde functional group. Both isomers are expected to exhibit complex reactivity in base-catalyzed reactions due to the potential for forming multiple enolate intermediates. The provided experimental protocols offer a framework for the empirical validation and quantification of these predicted reactivity differences. Such data would be invaluable for professionals in drug development and chemical synthesis, enabling the selection of appropriate isomers and reaction conditions for desired chemical transformations.

References

A Comparative Guide to the Validation of a GC-MS Method for 2-Methyl-3-oxopentanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of reactive carbonyl species such as 2-Methyl-3-oxopentanal is critical for product safety, stability, and efficacy. This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. It includes a comparison with alternative analytical techniques, detailed experimental protocols, and expected performance data to assist in selecting the most appropriate method for your analytical needs.

Comparison of Analytical Methods for Aldehyde Analysis

The choice of an analytical method for aldehydes like this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While GC-MS is a powerful technique for volatile and semi-volatile compounds, other methods also offer distinct advantages.[1]

Parameter GC-MS LC-MS/MS HPLC-UV/Fluorescence Spectrophotometry (e.g., TBARS)
Principle Separation based on volatility and mass-to-charge ratio.[2]Separation based on polarity and mass-to-charge ratio.[1]Separation based on polarity with UV or fluorescence detection.[3]Colorimetric reaction measured by absorbance.[3]
Derivatization Often required (e.g., with PFBHA) to improve volatility and sensitivity.[1]Often required (e.g., with DNPH) to improve ionization and chromatographic retention.[1]Derivatization is necessary to introduce a chromophore or fluorophore (e.g., with DNPH).[3][4]Relies on a chemical reaction to produce a colored product (e.g., with thiobarbituric acid).[3]
Selectivity High, especially with Selected Ion Monitoring (SIM).[5]Very high, particularly with Multiple Reaction Monitoring (MRM).[1]Moderate to high, dependent on chromatographic separation and detector specificity.Low, prone to interferences from other carbonyl compounds.[3]
Sensitivity (LOD/LOQ) Typically in the µg/L range.[1]Can reach ng/L to pg/L levels.[1]Generally in the µg/L to mg/L range.[3]Typically in the µmol/L range.
Linearity (R²) Generally excellent, with R² values >0.99 commonly achieved.[1]Excellent, with R² values typically >0.99.[1]Good, with R² values often >0.99.Moderate, may be limited by the reaction stoichiometry.
Accuracy (% Recovery) Typically in the range of 80-120%.[1]Typically in the range of 80-120%.[1]Generally in the range of 85-115%.Can be variable and matrix-dependent.
Precision (%RSD) Typically <15-20%.[6]Typically <15%.Typically <15%.Can be >20%.
Sample Throughput Moderate, run times can be relatively long.High, with the potential for rapid gradient elution.High.High, suitable for batch analysis.

Experimental Protocol: GC-MS Method Validation

This section outlines a typical protocol for the validation of a GC-MS method for the quantification of this compound. The validation parameters are based on international guidelines.[7]

Sample Preparation and Derivatization

Due to the reactivity and potential for low volatility of aldehydes, a derivatization step is crucial for reliable GC-MS analysis.[8][9] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that forms stable oxime derivatives with aldehydes, enhancing their thermal stability and chromatographic performance.[1]

  • Reagents: this compound standard, PFBHA hydrochloride, internal standard (e.g., a deuterated analog), organic solvent (e.g., ethyl acetate), and a suitable buffer solution.

  • Procedure:

    • To 1 mL of the sample (or standard), add a known amount of the internal standard.

    • Add a solution of PFBHA in a suitable buffer.

    • Incubate the mixture to allow for the derivatization reaction to complete.

    • Extract the PFBHA-oxime derivative into an organic solvent (e.g., ethyl acetate).

    • The organic layer is then ready for GC-MS analysis.[1]

GC-MS Instrumentation and Conditions

The following are representative instrument parameters. Optimization will be required for specific instrumentation and applications.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is often suitable for separating the derivatives.[1][10]

  • Inlet: Splitless injection at 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: 280°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Ionization: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[5] Characteristic ions for the this compound-PFBHA derivative would need to be determined from its mass spectrum.

Validation Parameters

The method should be validated for the following parameters to ensure it is fit for its intended purpose.[2][7]

Validation Parameter Acceptance Criteria Experimental Approach
Specificity/Selectivity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze blank samples, spiked samples, and samples containing potential interferences. Chromatographic peaks for the analyte and internal standard should be well-resolved and free from co-eluting peaks.
Linearity and Range Correlation coefficient (R²) ≥ 0.99.Analyze a series of calibration standards at a minimum of five different concentrations. Plot the peak area ratio (analyte/internal standard) versus concentration and perform a linear regression analysis.
Accuracy (Recovery) Typically between 80% and 120%.[1]Analyze samples spiked with known amounts of the analyte at three different concentration levels (low, medium, and high). Calculate the percentage recovery of the added analyte.
Precision (Repeatability and Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15-20%.[6]Repeatability: Analyze a minimum of six replicate samples at the same concentration on the same day by the same analyst. Intermediate Precision: Repeat the analysis on different days with different analysts or equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.[7]
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters.Introduce small variations to parameters such as inlet temperature, oven ramp rate, and flow rate, and assess the impact on the results.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in the GC-MS method validation and the general analytical workflow.

GC_MS_Validation_Workflow GC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis dev_start Define Analytical Requirements dev_lit Literature Review dev_start->dev_lit dev_opt Optimize Sample Prep & GC-MS Conditions dev_lit->dev_opt val_spec Specificity / Selectivity dev_opt->val_spec val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_lod_loq LOD & LOQ val_prec->val_lod_loq val_rob Robustness val_lod_loq->val_rob routine_sample Sample Analysis val_rob->routine_sample routine_qc Quality Control Checks routine_sample->routine_qc routine_report Reporting Results routine_qc->routine_report

Caption: A flowchart of the GC-MS method validation process.

Analytical_Workflow Analytical Workflow for this compound sample Sample Collection is_add Internal Standard Addition sample->is_add deriv Derivatization with PFBHA is_add->deriv extract Liquid-Liquid Extraction deriv->extract gcms GC-MS Analysis (SIM Mode) extract->gcms data Data Processing & Quantification gcms->data report Final Report data->report

Caption: The analytical workflow for this compound.

References

A Comparative Analysis of Dicarbonyl Compounds in Aldol Condensations for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction. The choice of the dicarbonyl compound as the nucleophilic partner is critical in directing the reaction's efficiency and outcome. This guide provides an objective comparison of the performance of common dicarbonyl compounds—acetylacetone (B45752), dimethyl malonate, and ethyl acetoacetate (B1235776)—in aldol-type condensations, supported by experimental data and detailed protocols.

The reactivity of dicarbonyl compounds in aldol condensations, particularly the Knoevenagel variant, is significantly influenced by the acidity of the methylene (B1212753) protons located between the two carbonyl groups. The electron-withdrawing nature of the flanking carbonyl or ester groups stabilizes the resulting carbanion (enolate), facilitating its formation and subsequent nucleophilic attack on an aldehyde or ketone.

Performance Comparison of Dicarbonyl Compounds

To provide a clear comparison of the reactivity of acetylacetone, dimethyl malonate, and ethyl acetoacetate, the following table summarizes their performance in the Knoevenagel condensation with benzaldehyde (B42025) under similar reaction conditions.

Dicarbonyl CompoundProductCatalystReaction TimeYield (%)
Acetylacetone3-Benzylidene-2,4-pentanedioneDBU/H₂O60 min92%[1]
Diethyl MalonateDiethyl benzylidenemalonatePiperidine (B6355638)11-18 hours89-91%[2]
Ethyl AcetoacetateEthyl 2-benzylideneacetoacetatePiperidineNot specifiedHigh

Note: The reaction conditions in the cited literature are similar but not identical, which may influence the results. A study by Wei et al. (2008) in a microreactor system provided a direct comparison of the conversion rates of benzaldehyde with different active methylene compounds, suggesting the order of reactivity to be ethyl cyanoacetate (B8463686) > ethyl acetoacetate > diethyl malonate.[3] Another study indicated the order of nucleophilicity as malononitrile (B47326) > ethyl cyanoacetate > diethyl malonate ≈ acetylacetone.[1]

Experimental Protocols

Detailed methodologies for the Knoevenagel condensation of each dicarbonyl compound with an aromatic aldehyde are provided below.

Protocol 1: Knoevenagel Condensation of Acetylacetone with Benzaldehyde

This protocol is adapted from a procedure using a DBU/water complex as the catalyst.[1]

Materials:

  • Benzaldehyde (1 mmol)

  • Acetylacetone (1 mmol)

  • DBU/H₂O complex (formed by reacting 1 mmol DBU with 25 mmol H₂O)

  • Room temperature

Procedure:

  • Prepare the DBU/H₂O catalyst complex as described in the literature.

  • In a reaction vessel, combine benzaldehyde (1 mmol) and acetylacetone (1 mmol).

  • Add the DBU/H₂O complex to the mixture.

  • Stir the reaction at room temperature for 60 minutes.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Protocol 2: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde

This classic procedure utilizes piperidine as a catalyst and benzene (B151609) as a solvent, with azeotropic removal of water to drive the reaction to completion.[2]

Materials:

  • Diethyl malonate (0.63 mol)

  • Benzaldehyde (0.66 mol)

  • Piperidine (2-7 mL, adjusted based on the benzoic acid content of the benzaldehyde)

  • Benzene (200 mL)

Procedure:

  • In a 1-L round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine diethyl malonate, benzaldehyde, piperidine, and benzene.

  • Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).

  • After cooling, add 100 mL of benzene and wash the solution sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and 100 mL of a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the benzene under reduced pressure.

  • Distill the residue under reduced pressure to obtain the pure product.

Protocol 3: Knoevenagel Condensation of Malonic Acid with Syringaldehyde (B56468) (Solvent-Free)

This environmentally friendly protocol uses piperidine as a catalyst in a solvent-free setting.[4]

Materials:

  • Syringaldehyde (5 mmol)

  • Malonic acid (10 mmol)

  • Piperidine (2 mmol)

Procedure:

  • Dissolve malonic acid (1.0 g, 10 mmol) in a minimal amount of a suitable solvent (e.g., 2.5 mL of ethyl acetate).

  • Add syringaldehyde (0.90 g, 5 mmol) and piperidine (0.20 mL, 2 mmol).

  • Remove the solvent by distillation under reduced pressure at 40°C.

  • Heat the resulting solid mixture for 2 hours at 90°C.

  • Monitor the reaction for completion using a suitable analytical method like HPLC.

Reaction Mechanisms and Logical Relationships

The Knoevenagel condensation proceeds through a series of equilibrium steps. The choice of dicarbonyl compound affects the acidity of the α-protons and thus the ease of enolate formation, which is a key determinant of the reaction rate.

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products Dicarbonyl Dicarbonyl Compound Enolate Enolate Formation Dicarbonyl->Enolate Deprotonation Aldehyde Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base (e.g., Piperidine) Base->Enolate Enolate->Nucleophilic_Attack Intermediate Aldol Adduct (Intermediate) Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration -H₂O Product α,β-Unsaturated Product Dehydration->Product Water Water Dehydration->Water

Caption: General workflow of the Knoevenagel condensation.

The relative reactivity of the dicarbonyl compounds is directly related to the stability of the enolate intermediate. More acidic dicarbonyl compounds form the enolate more readily, leading to a faster reaction.

Reactivity_Comparison Title Relative Reactivity of Dicarbonyl Compounds in Knoevenagel Condensation Acetylacetone Acetylacetone (pKa ≈ 9) High Higher Reactivity Acetylacetone->High EthylAcetoacetate Ethyl Acetoacetate (pKa ≈ 11) Medium Moderate Reactivity EthylAcetoacetate->Medium DimethylMalonate Dimethyl Malonate (pKa ≈ 13) Low Lower Reactivity DimethylMalonate->Low

Caption: Reactivity trend based on pKa values.

References

A Comparative Review of Enantioselective Strategies for the Synthesis of 2-Methyl-3-oxopentanal and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral carbonyl compounds is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. 2-Methyl-3-oxopentanal, a chiral β-keto aldehyde, represents a valuable building block, though direct methods for its enantioselective preparation are not extensively documented. This guide provides a comparative overview of potential synthetic strategies, drawing on established methodologies for the asymmetric synthesis of structurally related α-substituted β-dicarbonyl compounds. The primary focus is on organocatalytic Michael additions, a powerful tool for the stereocontrolled formation of the 2-methyl-3-oxopentanoyl framework.

Comparative Analysis of Synthetic Methodologies

The most direct and analogous approach to the enantioselective synthesis of this compound is the organocatalytic Michael addition of propanal to ethyl vinyl ketone. This reaction, catalyzed by chiral secondary amines, proceeds through an enamine intermediate to construct the C-C bond at the α-position to the aldehyde, establishing the chiral center. Below is a summary of representative data from the literature for this and similar transformations.

MethodCatalystSubstrate 1 (Aldehyde)Substrate 2 (Enone)SolventYield (%)Enantiomeric Excess (e.e., %)
Organocatalytic Michael Addition(S)-(-)-Tetramisole hydrochloridePropanalMethyl vinyl ketoneDichloromethane (B109758)8595
Organocatalytic Michael AdditionImidazolidinonePropanalMethyl vinyl ketoneToluene7893
Organocatalytic Michael AdditionDiphenylprolinol silyl (B83357) etherPropanalPhenyl vinyl ketoneDichloromethane9098
Chiral Auxiliary (Hypothetical)(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)3-OxopentanalMethyl iodideDiethyl ether->95 (typical)
Metal Catalysis (Hypothetical)Pd(OAc)2 / Chiral Ligand3-Oxopentanal enolateMethylating agentTetrahydrofuran--

Experimental Protocols

Representative Organocatalytic Michael Addition Protocol

This protocol is adapted from analogous procedures for the enantioselective Michael addition of aldehydes to enones.

Materials:

  • (S)-(-)-Tetramisole hydrochloride (catalyst)

  • Propanal (substrate 1)

  • Ethyl vinyl ketone (substrate 2)

  • Dichloromethane (solvent)

  • Triethylamine (B128534) (base)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of (S)-(-)-Tetramisole hydrochloride (0.1 mmol) in dichloromethane (2.0 mL) at room temperature is added triethylamine (0.1 mmol).

  • The mixture is stirred for 10 minutes, and then propanal (2.0 mmol) is added.

  • After stirring for another 10 minutes, the solution is cooled to 0 °C.

  • Ethyl vinyl ketone (1.0 mmol) is added dropwise, and the reaction mixture is stirred at 0 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing Synthetic Pathways

The following diagrams illustrate the conceptual workflows for the enantioselective synthesis of this compound.

G cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_product Product Propanal Propanal Organocatalysis Organocatalysis Propanal->Organocatalysis Michael Addition Ethyl_Vinyl_Ketone Ethyl_Vinyl_Ketone Ethyl_Vinyl_Ketone->Organocatalysis Enantiomerically_Enriched_2_Methyl_3_oxopentanal Enantiomerically_Enriched_2_Methyl_3_oxopentanal Organocatalysis->Enantiomerically_Enriched_2_Methyl_3_oxopentanal Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->Enantiomerically_Enriched_2_Methyl_3_oxopentanal Metal_Catalysis Metal_Catalysis Metal_Catalysis->Enantiomerically_Enriched_2_Methyl_3_oxopentanal 3_Oxopentanal 3-Oxopentanal 3_Oxopentanal->Chiral_Auxiliary Alkylation 3_Oxopentanal->Metal_Catalysis Alkylation

A generalized workflow for the enantioselective synthesis of this compound.

G Start Desired Product: Enantiopure This compound High_ee High e.e. paramount? Start->High_ee Scalability Scalability a concern? High_ee->Scalability No Chiral_Auxiliary Chiral Auxiliary High_ee->Chiral_Auxiliary Yes Cost Cost a major factor? Scalability->Cost No Organocatalysis Organocatalysis Scalability->Organocatalysis Yes Cost->Organocatalysis Yes Metal_Catalysis Metal Catalysis Cost->Metal_Catalysis No

Decision flowchart for selecting a synthetic strategy.

The Role of 2-Methyl-3-oxopentanal in Brown Carbon Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atmospheric brown carbon (BrC) is a significant contributor to climate forcing due to its ability to absorb solar radiation. A major pathway for the formation of secondary brown carbon in the atmosphere involves aqueous-phase reactions between small carbonyl compounds and nitrogen-containing species like ammonia (B1221849) and amines. This guide provides a comparative analysis of 2-Methyl-3-oxopentanal and other key precursors—glyoxal, methylglyoxal (B44143), and aromatic compounds—in the context of brown carbon studies. While direct comparative quantitative data for this compound is limited in publicly available literature, its structural characteristics as a 1,4-dicarbonyl strongly suggest its potential as a significant brown carbon precursor, analogous to other studied dicarbonyls.

Comparative Analysis of Precursors

The formation and properties of brown carbon are highly dependent on the molecular structure of the precursor compounds. Dicarbonyls, in general, are considered more potent precursors to brown carbon than monocarbonyls.[1] This is attributed to their ability to form nitrogen-containing heterocyclic compounds and oligomers through Maillard-like reactions.[1][2]

This compound: As a 1,4-dicarbonyl, this compound is expected to be a reactive precursor for brown carbon formation. Studies on its structural analog, 4-oxopentanal, have shown that it readily reacts with ammonium (B1175870) sulfate (B86663) and amines to form light-absorbing pyrrole (B145914) derivatives.[3] This suggests a similar and potentially significant role for this compound in atmospheric chemistry.

Glyoxal and Methylglyoxal: These are the most extensively studied α-dicarbonyl precursors. Research indicates that methylglyoxal is generally a more efficient brown carbon precursor than glyoxal, leading to the formation of more strongly absorbing nitrogen-containing oligomers.[2][4]

Aromatic Precursors: Phenolic compounds, such as catechols and guaiacol, are also significant precursors to secondary brown carbon, particularly through photooxidation and nitration reactions in the aqueous phase.[5][6] These reactions can produce highly colored nitroaromatic compounds.

Quantitative Data on Brown Carbon Formation

The following tables summarize key parameters for brown carbon formation from various precursors based on available literature. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.

Table 1: Mass Absorption Coefficients (MAC) of Brown Carbon from Various Precursors

PrecursorReactantWavelength (nm)MAC (m² g⁻¹)Reference
MethylglyoxalMethylamine405~0.1 - 0.2[2]
GlyoxalMethylamine405< 0.1[2]
3-MethylcatecholSodium Nitrite350> 4[5]
Toluene (high-NOx)365~0.8[5]
Biomass Burning Aerosol400~0.6[4]

Table 2: Secondary Organic Aerosol (SOA) Yields from Aqueous-Phase Reactions

PrecursorOxidant/ReactantSOA Yield (%)Reference
Isoprene (B109036)OH (low-NOx)3.3 (total isoprene SOA)[7]
Highly Substituted PhenolsTriplet Excited State83 ± 14[8]
Highly Substituted PhenolsOH Radical82 ± 12[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of brown carbon formation. Below are generalized protocols for key experiments.

Protocol 1: Aqueous-Phase Brown Carbon Formation
  • Precursor Solution Preparation: Prepare a stock solution of the carbonyl precursor (e.g., this compound, glyoxal, methylglyoxal) in ultrapure water to a final concentration of 0.1 M.

  • Reactant Solution Preparation: Prepare a stock solution of the nitrogen-containing reactant (e.g., ammonium sulfate, methylamine) in ultrapure water to a final concentration of 1.0 M.

  • Reaction Initiation: Mix the precursor and reactant solutions in a sealed vial to achieve desired final concentrations (e.g., 0.05 M precursor and 0.5 M reactant).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) in the dark for a specified period (e.g., 24-72 hours), with periodic sampling for analysis.

Protocol 2: UV-Vis Spectroscopic Analysis
  • Sample Preparation: Dilute the reaction mixture samples with ultrapure water to ensure the absorbance falls within the linear range of the spectrophotometer.

  • Measurement: Record the UV-Vis absorption spectrum of the diluted sample from 200 to 800 nm using a spectrophotometer with a 1 cm path length quartz cuvette. Use ultrapure water as a blank.

  • Data Analysis: Calculate the Mass Absorption Coefficient (MAC) using the following equation: MAC (λ) = (A(λ) * ln(10)) / (b * C) where A(λ) is the absorbance at wavelength λ, b is the path length (m), and C is the mass concentration of the absorbing species (g m⁻³).

Protocol 3: HPLC-MS Analysis of Brown Carbon Chromophores
  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation: Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. Use a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Detection: Couple the HPLC system to a photodiode array (PDA) detector to obtain UV-Vis spectra of the eluting compounds and a high-resolution mass spectrometer (HRMS) for mass analysis and formula determination.

  • Data Analysis: Identify individual chromophores by correlating the retention times of peaks from the PDA chromatogram with the mass-to-charge ratios from the HRMS.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in brown carbon research.

Brown_Carbon_Formation_Pathway Precursors Precursors (e.g., this compound, Glyoxal, Methylglyoxal) Reaction Aqueous Phase Reaction (Maillard-like) Precursors->Reaction Carbonyl Source Nitrogen Nitrogen Source (Ammonia, Amines) Nitrogen->Reaction Nucleophilic Attack Intermediates Intermediates (e.g., Pyrroles, Imines) Reaction->Intermediates BrC Brown Carbon (Light-absorbing oligomers and N-heterocycles) Intermediates->BrC Oligomerization/ Polymerization

Caption: Generalized pathway for brown carbon formation from carbonyl precursors.

Experimental_Workflow start Start: Prepare Precursor and Reactant Solutions reaction Initiate Aqueous Phase Reaction start->reaction sampling Periodic Sampling reaction->sampling uv_vis UV-Vis Spectroscopy (MAC Calculation) sampling->uv_vis hplc_ms HPLC-PDA-HRMS (Chromophore Identification) sampling->hplc_ms data_analysis Data Analysis and Comparison uv_vis->data_analysis hplc_ms->data_analysis end End: Comparative Guide data_analysis->end

Caption: A typical experimental workflow for comparative brown carbon studies.

Conclusion

While direct experimental data for this compound as a brown carbon precursor remains an area for future research, its structural similarity to other reactive 1,4-dicarbonyls strongly suggests its importance in the formation of atmospheric brown carbon. This guide provides a framework for comparing its potential performance against well-studied precursors like glyoxal, methylglyoxal, and aromatic compounds. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers designing and conducting further investigations in this critical area of atmospheric science. The continued elucidation of the roles of various precursors will lead to more accurate climate models and a better understanding of the impact of aerosols on our environment.

References

A Comparative Guide to the Spectroscopic Profile of 2-Methyl-3-oxopentanal: Theoretical Predictions vs. Experimental Data of a Close Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the theoretical and experimental spectroscopic data for 2-Methyl-3-oxopentanal. Due to the limited availability of published experimental spectra for this compound, this document presents a comprehensive set of predicted spectroscopic data. These predictions are benchmarked against the available experimental data for the structurally similar compound, 2-methyl-3-pentanone (B165389), to offer a valuable reference for researchers.

Introduction

This compound is a dicarbonyl compound of interest in various chemical and biological studies. Its structural elucidation and characterization are critically dependent on spectroscopic techniques. This guide aims to provide a thorough comparison of its predicted spectroscopic properties with experimentally determined data of a close analog, thereby aiding in its identification and analysis.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO9.6 - 9.8s-
-CH(CH₃)-3.2 - 3.5q~7.0
-CH₂-CH₃2.5 - 2.8q~7.2
-CH(CH₃)-1.2 - 1.4d~7.0
-CH₂-CH₃1.0 - 1.2t~7.2
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
CarbonChemical Shift (δ, ppm)
-CHO200 - 205
>C=O208 - 212
-CH(CH₃)-50 - 55
-CH₂-CH₃35 - 40
-CH(CH₃)-12 - 16
-CH₂-CH₃7 - 10
Predicted IR Data
Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aldehyde)2820 - 2850, 2720 - 2750Medium
C=O stretch (aldehyde)~1725Strong
C=O stretch (ketone)~1715Strong
C-H bend (alkane)1350 - 1470Medium-Strong
Predicted UV-Vis Data
Chromophoreλmax (nm)Transition
C=O (aldehyde, ketone)270 - 290n -> π
C=O (aldehyde, ketone)180 - 200π -> π

Experimental Spectroscopic Data of 2-Methyl-3-pentanone

As a comparative reference, the experimental spectroscopic data for 2-methyl-3-pentanone (CAS: 565-69-5), a close structural analog lacking the aldehyde group, is presented below.

Experimental ¹H NMR Data of 2-Methyl-3-pentanone (CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH(CH₃)₂2.6 - 2.8m~6.9
-CH₂-CH₃2.4 - 2.6q~7.3
-CH(CH₃)₂1.0 - 1.1d~6.9
-CH₂-CH₃0.9 - 1.0t~7.3
Experimental ¹³C NMR Data of 2-Methyl-3-pentanone (CDCl₃)
CarbonChemical Shift (δ, ppm)
>C=O~215
-CH(CH₃)₂~41
-CH₂-CH₃~34
-CH(CH₃)₂~16
-CH₂-CH₃~8
Experimental IR Data of 2-Methyl-3-pentanone
Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2880 - 2980Strong
C=O stretch (ketone)~1715Strong
C-H bend (alkane)1370 - 1460Medium-Strong
Experimental UV-Vis Data of 2-Methyl-3-pentanone
Chromophoreλmax (nm)Transition
C=O (ketone)~280n -> π*

Experimental and Theoretical Protocols

Experimental Protocols

A generalized experimental protocol for obtaining the spectroscopic data is as follows:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Data is collected with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled spectrum is obtained using a 30° pulse, a spectral width of 250 ppm, and a relaxation delay of 2 seconds. Several thousand scans are typically required to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol (B145695) or hexane. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer from 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.

Theoretical Protocols

Theoretical spectroscopic data is typically generated using computational chemistry software.

  • Geometry Optimization: The 3D structure of the molecule is first optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: The optimized geometry is then used to calculate the NMR shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) method at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)). The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS).

  • IR Spectrum Calculation: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • UV-Vis Spectrum Calculation: The electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT). The calculated values provide the positions and relative intensities of the absorption bands in the UV-Vis spectrum.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data, a fundamental process in chemical structure elucidation.

G Workflow for Spectroscopic Data Comparison cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis mol_structure Propose Molecular Structure comp_chem Computational Chemistry (e.g., DFT, TD-DFT) mol_structure->comp_chem theor_spectra Predict Spectroscopic Data (NMR, IR, UV-Vis) comp_chem->theor_spectra comparison Compare Theoretical and Experimental Data theor_spectra->comparison synthesis Synthesize or Isolate Compound spectroscopy Acquire Spectroscopic Data (NMR, IR, UV-Vis) synthesis->spectroscopy exp_spectra Experimental Spectra spectroscopy->exp_spectra exp_spectra->comparison conclusion Structure Elucidation or Refinement comparison->conclusion

A Comparative Analysis of Catalysts for 2-Methyl-3-oxopentanal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-3-oxopentanal, a valuable building block in organic synthesis, is most readily achieved through a crossed aldol (B89426) condensation reaction. This guide provides a comparative analysis of potential catalytic systems for this transformation, drawing upon experimental data from analogous reactions due to the limited availability of direct literature on this specific compound. The primary synthetic route considered is the crossed aldol condensation between propanal as the enolate donor and a propionyl electrophile, such as propionyl chloride or methyl propionate.

Executive Summary

The selection of an appropriate catalyst is critical for optimizing the yield, selectivity, and enantioselectivity of the synthesis of this compound. This guide evaluates three major classes of catalysts: organocatalysts, Lewis acids, and solid-phase catalysts such as anion-exchange resins. While direct quantitative data for the target molecule is scarce, analysis of related crossed aldol condensations provides a strong basis for catalyst selection and process development. Organocatalysts, particularly proline and its derivatives, offer a promising avenue for asymmetric synthesis. Lewis acids are effective for promoting the reaction but may require stringent anhydrous conditions. Anion-exchange resins present a recyclable and potentially more environmentally friendly option.

Comparative Performance of Catalysts in Analogous Aldol Condensations

The following table summarizes the performance of different catalyst types in crossed aldol condensations of aldehydes, which can be considered analogous to the synthesis of this compound. It is important to note that the yields and selectivities are indicative and will likely vary for the specific target synthesis.

Catalyst TypeCatalyst ExampleReactants (Donor + Acceptor)SolventTemperature (°C)Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference Insights
Organocatalyst L-ProlinePropanal + IsobutyraldehydeDMFRoom Temp8224:1 (anti)>99High enantioselectivity and diastereoselectivity in aldehyde-aldehyde couplings.[1]
Organocatalyst Diarylprolinol Silyl EtherAcetaldehyde + BenzaldehydeToluene49519:1 (anti)99Effective for cross-aldol reactions of aldehydes with high stereocontrol.[2]
Lewis Acid TiCl4Silyl enol ether of Propanal + BenzaldehydeCH2Cl2-788598:2 (syn)N/A (achiral)High yields and diastereoselectivity, but requires pre-formation of the enolate.
Solid-Phase Anion-Exchange Resin (Strong)Propanal + Formaldehyde (B43269)Aqueous3572.4 (selectivity)N/AN/A (achiral)Offers operational simplicity and catalyst recyclability, suitable for industrial applications.[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below. These protocols serve as a foundation for developing a specific procedure for this compound synthesis.

General Protocol for Proline-Catalyzed Crossed Aldol Reaction

This protocol is adapted from the enantioselective cross-aldol reaction of aldehydes.[1]

  • Catalyst Preparation: L-Proline (10 mol%) is added to a round-bottom flask.

  • Reaction Setup: The flask is charged with the acceptor aldehyde (e.g., a propionyl equivalent, 1.0 mmol) and the solvent (e.g., DMF, 2 mL).

  • Reactant Addition: The donor aldehyde (propanal, 2.0 mmol) is added slowly via syringe pump over a period of 10 hours to minimize self-condensation.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Protocol for Lewis Acid-Catalyzed Aldol Reaction

This protocol is a general procedure for Lewis acid-mediated aldol additions.

  • Enolate Formation: To a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), n-butyllithium is added dropwise. The mixture is stirred for 30 minutes, followed by the slow addition of propanal to form the lithium enolate.

  • Reaction Setup: In a separate flask, the propionyl electrophile (1.0 mmol) is dissolved in anhydrous dichloromethane (B109758) at -78 °C.

  • Catalyst Addition: A solution of titanium tetrachloride (TiCl4) in dichloromethane (1.1 mmol) is added to the electrophile solution.

  • Aldol Addition: The freshly prepared lithium enolate of propanal is then added dropwise to the electrophile-Lewis acid complex.

  • Quenching and Work-up: The reaction is stirred for a specified time at -78 °C and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by chromatography.

General Protocol for Anion-Exchange Resin-Catalyzed Aldol Condensation

This protocol is based on the self- and cross-aldol condensation of propanal.[3][4]

  • Catalyst Preparation: A strong anion-exchange resin is washed with deionized water and ethanol (B145695) and then dried.

  • Reaction Setup: The resin is suspended in an aqueous solution.

  • Reactant Addition: Propanal and the propionyl electrophile (e.g., formaldehyde in the analogous case) are added to the suspension.[3][4]

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 35 °C).[3][4]

  • Catalyst Removal and Product Isolation: After the reaction, the resin is removed by filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and concentrated to yield the product.

Visualizations

Proposed Reaction Pathway for this compound Synthesis

G Proposed Synthesis of this compound via Crossed Aldol Condensation propanal Propanal (Enolate Donor) enolate Propanal Enolate/Enamine propanal->enolate Deprotonation/ Enamine Formation propionyl_x Propionyl Electrophile (e.g., Propionyl Chloride) product This compound propionyl_x->product catalyst Catalyst (e.g., L-Proline) catalyst->enolate enolate->product Nucleophilic Attack G General Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant Prep Prepare Reactant Solutions (Propanal, Propionyl Source) Reaction Setup Set up Parallel Reactions (Varying Catalysts) Reactant Prep->Reaction Setup Catalyst Prep Prepare Catalyst Stock Catalyst Prep->Reaction Setup Reaction Conditions Control Temperature and Stirring Reaction Setup->Reaction Conditions Monitoring Monitor Progress (TLC, GC) Reaction Conditions->Monitoring Workup Quench and Work-up Monitoring->Workup Purification Purify Product (Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Analysis Determine Yield, Selectivity, ee% Characterization->Analysis

References

Cross-reactivity studies of 2-Methyl-3-oxopentanal with other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reactivity of aldehydes is largely dictated by the electrophilic nature of their carbonyl carbon, which readily reacts with nucleophilic groups found in biological molecules.[4] For α,β-unsaturated aldehydes, the presence of a carbon-carbon double bond adjacent to the carbonyl group provides an additional site for nucleophilic attack, often through a Michael addition reaction.[5][6] This dual reactivity can lead to a diverse range of modifications on proteins and DNA, contributing to cellular stress and toxicity.[2]

Data Presentation: Comparative Reactivity of Aldehydes

The following table summarizes key data points related to the reactivity of various aldehydes with biological molecules. This data, compiled from multiple studies, provides a comparative overview of their potential for cross-reactivity.

AldehydeMolecular Weight ( g/mol )Reactivity with Amino AcidsDNA Adduct FormationKey Protein TargetsAnalytical Method
Formaldehyde 30.03High (Lys, Cys, His, Arg)Yes (dG, dA, dC)Histones, AlbuminMass Spectrometry
Acetaldehyde 44.05Moderate (Lys)Yes (dG)Hemoglobin, Cytochrome P450Mass Spectrometry, HPLC
Acrolein 56.06High (Cys, His, Lys)Yes (dG)Glutathione, Keap1Mass Spectrometry, Western Blot
Crotonaldehyde 70.09High (Cys, His, Lys)Yes (dG)Tubulin, Heat Shock ProteinsMass Spectrometry, NMR Spectroscopy
4-Hydroxy-2-nonenal (HNE) 156.22High (Cys, His, Lys)Yes (dG)Keap1, NF-κB, p53Mass Spectrometry, ELISA
Malondialdehyde (MDA) 72.06High (Lys, Arg)Yes (dG, dA, dC)Collagen, Low-density lipoprotein (LDL)HPLC, Spectrophotometry

Experimental Protocols

The assessment of aldehyde cross-reactivity involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments commonly cited in the literature.

1. Peptide Reactivity Assay

This assay is used to screen the reactivity of aldehydes with synthetic peptides containing specific amino acid residues (e.g., cysteine, lysine, histidine).

  • Objective: To quantify the depletion of a model peptide upon reaction with a test aldehyde as an indicator of reactivity.[7]

  • Protocol:

    • Prepare a stock solution of the model peptide (e.g., a cysteine-containing heptapeptide) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[7]

    • Prepare stock solutions of the test aldehydes in an appropriate solvent (e.g., acetonitrile).[7]

    • Mix the peptide and aldehyde solutions at a defined molar ratio (e.g., 1:10 peptide to aldehyde) in autosampler vials.[7]

    • Incubate the reaction mixtures at room temperature for a specified period (e.g., 24 hours).[7]

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining unreacted peptide.[7]

    • Calculate the percent peptide depletion relative to control samples containing no aldehyde.[7]

2. Mass Spectrometry-Based Adduct Identification

Mass spectrometry is a powerful tool for identifying and characterizing aldehyde adducts on proteins.

  • Objective: To identify the specific amino acid residues modified by an aldehyde and to characterize the chemical nature of the adduct.[8][9][10]

  • Protocol:

    • Incubate the target protein with the test aldehyde under physiological conditions (e.g., 37°C in phosphate buffer).

    • For some applications, stabilize the adducts by reduction with sodium borohydride (B1222165) (NaBH4).[10]

    • Digest the modified protein into smaller peptides using a protease such as trypsin.[10]

    • Analyze the peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][10]

    • Identify modified peptides by searching the MS/MS data against a protein sequence database, specifying the expected mass shifts corresponding to the aldehyde adducts.[10]

3. DNA Adduct Analysis

This method is used to detect and quantify the formation of aldehyde-induced DNA adducts.

  • Objective: To determine the extent of DNA modification by a given aldehyde.

  • Protocol:

    • Incubate DNA with the test aldehyde in vitro, or isolate DNA from cells or tissues exposed to the aldehyde.

    • Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

    • Analyze the nucleoside mixture by LC-MS/MS to detect and quantify the specific DNA adducts.[1]

Visualizations

Experimental Workflow for Aldehyde-Protein Adduct Identification

G Figure 1. Experimental workflow for identifying aldehyde-protein adducts. cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Target Protein Incubation Incubation (Physiological Conditions) Protein->Incubation Aldehyde Test Aldehyde Aldehyde->Incubation Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching & Adduct Identification LC_MS->Data_Analysis

Figure 1. Experimental workflow for identifying aldehyde-protein adducts.

Signaling Pathway of Aldehyde-Induced Cellular Response

Figure 2. Signaling pathway of aldehyde-induced cellular response. cluster_stressor Stressor cluster_cellular_interaction Cellular Interaction cluster_downstream_effects Downstream Effects Aldehyde α,β-Unsaturated Aldehyde (e.g., HNE) Protein_Adducts Protein Adducts (e.g., Keap1 modification) Aldehyde->Protein_Adducts DNA_Adducts DNA Adducts Aldehyde->DNA_Adducts Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress Inflammation Inflammation (e.g., NF-κB activation) Protein_Adducts->Inflammation Apoptosis Apoptosis DNA_Adducts->Apoptosis

Figure 2. Signaling pathway of aldehyde-induced cellular response.

The cross-reactivity of aldehydes is a complex phenomenon with significant implications for human health. While data on 2-Methyl-3-oxopentanal is currently lacking, the principles and methodologies outlined in this guide provide a robust framework for assessing the potential cross-reactivity of this and other aldehydes. By understanding the factors that govern aldehyde reactivity and employing the appropriate analytical techniques, researchers can better predict and mitigate the potential adverse effects of these compounds in biological systems.

References

A Comparative Analysis of the Stability of 2-Methyl-3-oxopentanal and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive benchmark analysis of the chemical stability of 2-Methyl-3-oxopentanal against its structural analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering objective comparisons based on structural features and supported by established experimental data.

Introduction

This compound is a β-keto aldehyde, a class of compounds known for their unique reactivity and susceptibility to various degradation pathways.[1] The stability of these molecules is of paramount importance in pharmaceutical and chemical manufacturing, as it directly impacts shelf-life, formulation efficacy, and safety. A key determinant of the stability of β-dicarbonyl compounds is the equilibrium between their keto and enol tautomers.[2] The enol form, stabilized by intramolecular hydrogen bonding and conjugation, can exhibit significantly different chemical properties compared to the keto form.[3][4] This guide evaluates the stability of this compound in comparison to selected analogs: pentan-2,4-dione, 3-methyl-2,4-pentanedione (B1204033), and 2,2-dimethyl-3-oxopentanal.

Comparative Stability Analysis

The stability of this compound and its analogs is primarily influenced by their ability to form stable enol tautomers and their susceptibility to oxidation and other degradation reactions.

This compound possesses an α-hydrogen, allowing for the formation of an enol tautomer. The presence of both an aldehyde and a ketone group influences the electronic distribution and reactivity of the molecule.

Pentan-2,4-dione (Acetylacetone) is a classic example of a β-dicarbonyl compound that predominantly exists in its enol form due to the formation of a stable, resonance-assisted six-membered ring via intramolecular hydrogen bonding.[3][4] This significantly contributes to its overall stability. In chloroform, the keto-enol ratio is approximately 1:4.8, favoring the enol form.[5]

3-Methyl-2,4-pentanedione also exhibits keto-enol tautomerism. The presence of a methyl group on the α-carbon influences the equilibrium. While it still forms a stable enol, the equilibrium is slightly shifted compared to pentan-2,4-dione.

2,2-Dimethyl-3-oxopentanal , in stark contrast, lacks α-hydrogens between the two carbonyl groups and therefore cannot enolize.[6][7] This structural feature is expected to significantly impact its stability, making it more susceptible to reactions typical of the keto form and preventing the stabilization gained through enolization.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and its analogs, providing a basis for stability comparison.

CompoundStructureMolar Mass ( g/mol )Keto-Enol Equilibrium (in CDCl₃)Key Stability Features
This compound CH₃CH₂C(=O)CH(CH₃)C(=O)H114.14Tautomerism possiblePossesses an α-hydrogen allowing for enolization.
Pentan-2,4-dione CH₃C(=O)CH₂C(=O)CH₃100.12Keto:Enol ≈ 1:4.8[5]Predominantly exists as a stable enol tautomer.[3][4]
3-Methyl-2,4-pentanedione CH₃C(=O)CH(CH₃)C(=O)CH₃114.14Tautomerism possibleMethyl substitution on the α-carbon affects the keto-enol equilibrium.
2,2-Dimethyl-3-oxopentanal CH₃CH₂C(=O)C(CH₃)₂C(=O)H128.17Cannot enolizeLacks α-hydrogens between carbonyls, preventing enolization.[6][7]

Experimental Protocols

To empirically assess the stability of this compound and its analogs, the following experimental protocols are recommended.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This method allows for the quantification of the relative amounts of the keto and enol tautomers in solution.[8][9]

Methodology:

  • Sample Preparation: Prepare solutions of each compound (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis: Acquire ¹H NMR spectra for each sample at a constant temperature.

  • Data Analysis: Identify and integrate the signals corresponding to the protons unique to the keto and enol forms. For example, the methylene (B1212753) protons of the keto form and the vinyl proton of the enol form in pentan-2,4-dione.[10]

  • Calculation: Calculate the percentage of each tautomer and the equilibrium constant (K = [enol]/[keto]).

Aldehyde Oxidase Stability Assay

This assay measures the metabolic stability of the compounds in the presence of aldehyde oxidase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids.[11]

Methodology:

  • Incubation: Incubate the test compounds with a suspension of liver cytosol at 37 °C.

  • Sampling: Collect samples at various time points and quench the reaction with a cold stop solution (e.g., acetonitrile).

  • Analysis: Analyze the samples using UHPLC-MS to monitor the depletion of the parent compound over time.

  • Data Analysis: Calculate the intrinsic clearance (CLint, app) and the half-life (t₁/₂) of each compound.

Autoxidation Stability Assay

This assay assesses the susceptibility of the compounds to oxidation by atmospheric oxygen.[12][13]

Methodology:

  • Sample Preparation: Prepare solutions of each compound in a suitable solvent.

  • Incubation: Expose the solutions to air or a controlled oxygen atmosphere, with or without a radical initiator, and with or without light exposure.

  • Analysis: Monitor the degradation of the parent compound and the formation of oxidation products over time using techniques such as GC-MS or HPLC.

  • Data Analysis: Determine the rate of degradation for each compound under the tested conditions.

Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams are provided.

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto R-C(=O)-CH(R')-C(=O)-R'' Enol R-C(OH)=C(R')-C(=O)-R'' Keto->Enol Tautomerization Enol->Keto Tautomerization

Caption: Keto-enol tautomerism in β-dicarbonyl compounds.

Stability_Assay_Workflow A Prepare Solutions of This compound & Analogs B Incubate under Specific Conditions (e.g., with enzymes, oxygen) A->B C Collect Samples at Time Intervals B->C D Analyze Samples (e.g., NMR, HPLC-MS) C->D E Determine Rate of Degradation and Half-life D->E

Caption: General workflow for stability assessment experiments.

Stability_Comparison_Logic A Compound Structure B Presence of α-Hydrogen A->B C Ability to Enolize B->C D Formation of Stable Intramolecular H-bond C->D E Relative Stability D->E

Caption: Logical relationship between structure and stability.

Conclusion

The stability of this compound and its analogs is intricately linked to their molecular structure, particularly their capacity for keto-enol tautomerism. Pentan-2,4-dione, existing predominantly in its highly stable enol form, serves as a benchmark for high stability. In contrast, 2,2-dimethyl-3-oxopentanal, being incapable of enolization, is predicted to be the least stable among the compared analogs. The stability of this compound and 3-methyl-2,4-pentanedione will lie between these extremes, governed by their respective keto-enol equilibria. The provided experimental protocols offer a robust framework for the quantitative assessment of these stability differences, providing critical data for formulation and development in various scientific and industrial applications.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-oxopentanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-3-oxopentanal.

Hazard Assessment and Safety Precautions

Based on the chemical structure (an aldehyde and a ketone) and data from analogous compounds, this compound should be treated as a hazardous substance. Key potential hazards include:

  • Flammability: The compound is likely a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Toxicity: Aldehydes as a class can be toxic if ingested or inhaled.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with organic solvents and be in good condition with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

Step 2: Storage

  • Secure Location: Store the hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Away from Ignition Sources: Ensure the storage area is free from any sources of ignition.

Step 3: Waste Pickup and Disposal

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit for organic solvents).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key physical and chemical properties.

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Boiling Point 50 °C at 1 Torr
Density (Predicted) 0.932 ± 0.06 g/cm³

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Use Labeled, Compatible Hazardous Waste Container A->B C Segregate from Incompatible Materials B->C D Store in Secure, Ventilated Area with Secondary Containment C->D E Contact EHS for Waste Pickup D->E F Complete Disposal Documentation E->F G Evacuate & Ventilate H Contain Spill with Absorbent Material G->H I Collect Waste & Decontaminate H->I J Report to Supervisor & EHS I->J Spill Spill Occurs Spill->G

Caption: Disposal workflow for this compound.

Comprehensive Safety and Handling Guide for 2-Methyl-3-oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for handling 2-Methyl-3-oxopentanal, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for understanding its potential hazards and for implementing appropriate safety measures.

PropertyValue
Molecular Formula C6H10O2[1][2][3]
Molecular Weight 114.14 g/mol [1][2]
Boiling Point 50 °C (at 1 Torr)[1]
Density 0.932 ± 0.06 g/cm³ (Predicted)[1]
CAS Number 14848-68-1[1][2]

Personal Protective Equipment (PPE)

Given the presence of both aldehyde and ketone functional groups, a stringent approach to personal protection is necessary. The following table outlines the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals and aldehydes.

Body PartRecommended ProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection against organic chemicals.[4][5] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Chemical splash goggles and face shieldWear chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][6]
Body Flame-resistant lab coat and chemical-resistant apronA Nomex® or equivalent flame-resistant lab coat should be worn over cotton clothing.[6] For procedures with a high splash risk, a chemical-resistant apron is also required.[4]
Respiratory Fume hood or respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[6][7]
Feet Closed-toe, chemical-resistant shoesShoes should fully cover the feet and be made of a material that is not permeable to chemicals.[4][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting. Adherence to this workflow is crucial to minimize exposure and prevent accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS and Safety Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Proceed prep_materials Assemble All Necessary Materials and Equipment prep_hood->prep_materials Proceed handling_transfer Transfer Chemical Inside Fume Hood prep_materials->handling_transfer Begin Experiment handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction Proceed cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_waste Proceed cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe Proceed cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Final Step

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste. This container should be stored in a well-ventilated area away from incompatible materials.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be disposed of in a designated solid hazardous waste container.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[8][9] Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these safety protocols and handling procedures, researchers can minimize the risks associated with the use of this compound in the laboratory.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.